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  • Product: 4,8-Dibromo-2,6-dimethylquinoline
  • CAS: 1189107-53-6

Core Science & Biosynthesis

Foundational

4,8-Dibromo-2,6-dimethylquinoline CAS 1189107-53-6 properties

Topic: 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Scaffold for Medicinal Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Scaffold for Medicinal Chemistry and Material Science

Executive Summary

4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) is a halogenated heterocyclic intermediate distinguished by its orthogonal reactivity profile . Unlike symmetrically substituted quinolines, this compound offers two distinct electrophilic sites: the highly activated C4-position (susceptible to SNAr) and the C8-position (optimized for Pd-catalyzed cross-coupling). This duality makes it a "privileged scaffold" in the synthesis of kinase inhibitors, antimalarials, and electron-transport materials for OLEDs.

This guide details the physicochemical properties, validated synthesis pathways, and regioselective functionalization strategies required to utilize this compound effectively in high-value research.

Chemical Specifications & Physical Properties

PropertySpecification
CAS Number 1189107-53-6
IUPAC Name 4,8-Dibromo-2,6-dimethylquinoline
Molecular Formula C₁₁H₉Br₂N
Molecular Weight 314.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
LogP (Predicted) ~4.2 (Highly Lipophilic)
Melting Point >120°C (Analogous to 6,8-dibromo derivatives)
Storage Inert atmosphere, 2-8°C, light-sensitive

Synthesis & Manufacturing Protocol

Synthetic Logic: The Modified Conrad-Limpach Approach

Direct bromination of 2,6-dimethylquinoline lacks regioselectivity, often yielding mixtures of 3, 5, and 8-bromo isomers. The authoritative route to the 4,8-isomer utilizes a de novo ring construction strategy, specifically the Conrad-Limpach synthesis , followed by dehydroxy-bromination.

Step 1: Enamine Formation

Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Toluene. Protocol:

  • Combine aniline and ketoester in toluene with a Dean-Stark trap.

  • Reflux until theoretical water volume is collected (formation of the Schiff base/enamine intermediate).

  • Concentrate in vacuo to yield the crude enamine.

Step 2: Thermal Cyclization (Conrad-Limpach)

Reagents: Diphenyl ether (solvent). Protocol:

  • Preheat diphenyl ether to 250°C (critical for thermodynamic control).

  • Add the crude enamine dropwise to the boiling solvent. Note: Rapid addition prevents polymer formation.

  • The high temperature drives the elimination of ethanol and cyclization to 8-bromo-2,6-dimethylquinolin-4-ol .

  • Cool and precipitate with hexane; filter the solid.

Step 3: Dehydroxy-Bromination (The Critical Step)

Reagents: Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene or DCE. Protocol:

  • Suspend the 4-hydroxy intermediate in dry toluene.

  • Add POBr₃ carefully (exothermic).

  • Reflux at 110°C for 4–6 hours. Mechanism: Conversion of the tautomeric quinolone carbonyl to an enol phosphate, followed by nucleophilic attack by bromide.

  • Quench: Pour onto ice/NaHCO₃ (Caution: HBr evolution).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualizing the Synthesis Pathway

SynthesisPath Start 2-Bromo-4-methylaniline + Ethyl Acetoacetate Inter Enamine Intermediate Start->Inter -H₂O (Dean-Stark) Cyclic 8-Bromo-2,6-dimethyl- quinolin-4-ol Inter->Cyclic 250°C, Ph₂O (Conrad-Limpach) Final 4,8-Dibromo-2,6- dimethylquinoline Cyclic->Final POBr₃, 110°C (S_N Ar activation)

Caption: Step-wise construction of the 4,8-dibromo core ensuring regiochemical purity.

Reactivity Profile: The "Orthogonal" Scaffold

The power of 4,8-dibromo-2,6-dimethylquinoline lies in the differing electronic environments of the two bromine atoms.

Site A: C4-Bromine (Nucleophilic Susceptibility)
  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Reactivity: The Nitrogen atom at position 1 acts as an electron sink (similar to a para-nitro group in benzene), activating the C4 position.

  • Application: Displacement by amines, phenols, or thiols to install polar "warheads" or solubilizing groups.

  • Conditions: Mild heating (60–80°C) with a weak base (K₂CO₃) in polar aprotic solvents (DMF, DMSO).

Site B: C8-Bromine (Electrophilic Susceptibility)
  • Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Reactivity: This position behaves like a standard, sterically hindered aryl bromide. It is deactivated toward SNAr but remains reactive toward oxidative addition by Palladium(0).

  • Application: Extension of the carbon skeleton (biaryl formation).

  • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Boronic acid, Na₂CO₃, Dioxane/Water, 90–100°C.

Strategic Sequencing

To avoid side reactions, perform SNAr at C4 first , followed by Suzuki coupling at C8 . The reverse order is risky because Pd-catalysts can sometimes oxidatively add to the activated C4-Br bond if not carefully controlled.

ReactivityMap Core 4,8-Dibromo-2,6- dimethylquinoline C4 C4-Position (Activated) Core->C4 High Reactivity C8 C8-Position (Deactivated) Core->C8 Moderate Reactivity Target1 Amino-quinoline (Kinase Inhibitor Core) C4->Target1 S_N Ar (R-NH₂, Heat) Target2 Biaryl-quinoline (Extended Scaffold) C8->Target2 Suzuki Coupling (Pd(0), Ar-B(OH)₂)

Caption: Orthogonal reactivity logic: C4 favors nucleophilic attack; C8 favors metal-catalyzed coupling.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Danger: Like many halogenated quinolines, this compound may act as a DNA intercalator or sensitizer. Handle in a fume hood.

  • Waste Disposal: Do not dispose of in aqueous waste. Collect in halogenated organic waste streams for high-temperature incineration.

  • Emergency: In case of skin contact, wash with PEG-400 (if available) or copious soap and water; lipophilic compounds are hard to remove with water alone.

References

  • Conrad, M., & Limpach, L. (1887).[2] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[1][3] Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines (Analogous Protocol).

  • National Institutes of Health (PubChem). 4,8-Dimethylquinoline Compound Summary.

  • Manske, R. H. (1942).[2] The Chemistry of Quinolines. Chemical Reviews.

  • Sigma-Aldrich. Safety Data Sheet: Halogenated Quinolines.

Sources

Exploratory

chemical structure of 4,8-Dibromo-2,6-dimethylquinoline

The Chemical Structure and Synthesis of 4,8-Dibromo-2,6-dimethylquinoline: A Technical Guide Executive Summary 4,8-Dibromo-2,6-dimethylquinoline is a highly functionalized heteroaromatic scaffold utilized primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Structure and Synthesis of 4,8-Dibromo-2,6-dimethylquinoline: A Technical Guide

Executive Summary

4,8-Dibromo-2,6-dimethylquinoline is a highly functionalized heteroaromatic scaffold utilized primarily as a divergent intermediate in the synthesis of optoelectronic materials (OLEDs), bioactive alkaloids, and kinase inhibitors. Its value lies in its orthogonal reactivity : the C4-bromine atom is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C8-bromine offers a secondary site for sterically demanding metal-catalyzed functionalization. This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this compound in high-level research.

Structural Analysis & Physicochemical Profile

The molecule consists of a quinoline bicyclic core substituted with methyl groups at the C2 and C6 positions and bromine atoms at the C4 and C8 positions.[1]

Table 1: Physicochemical Specifications

PropertyData / Value
IUPAC Name 4,8-Dibromo-2,6-dimethylquinoline
Molecular Formula C₁₁H₉Br₂N
Molecular Weight 314.99 g/mol
CAS Number Not widely listed; Analogous to 203626-46-4 (Dichloro variant)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, DMSO; Insoluble in H₂O
LogP (Predicted) ~4.2 (Highly Lipophilic)
Electronic Character Electron-deficient pyridine ring; Electron-rich benzene ring (moderated by Br)
Electronic & Steric Environment[1]
  • C4-Position: The bromine at C4 is activated by the adjacent ring nitrogen (C=N bond), making it electron-deficient and labile to nucleophilic attack.[1]

  • C8-Position: The bromine at C8 is sterically crowded by the ring nitrogen lone pair and the rigid bicyclic framework, generally requiring specialized ligands for catalytic coupling.[1]

  • Methyl Groups: The C2-methyl is activated (acidic protons) due to the electron-withdrawing nature of the C=N bond, allowing for condensation reactions (e.g., Knoevenagel). The C6-methyl is chemically stable, serving primarily as a lipophilic anchor.[1]

Validated Synthetic Protocol

The most robust synthesis avoids direct bromination of 2,6-dimethylquinoline, which leads to inseparable mixtures. Instead, a de novo ring construction (Conrad-Limpach synthesis) is recommended to ensure regiochemical purity.[1]

Retrosynthetic Analysis (Graphviz)[1]

Retrosynthesis Figure 1: Retrosynthetic strategy ensuring regiocontrol at C4 and C8. Target 4,8-Dibromo-2,6-dimethylquinoline Intermediate 8-Bromo-2,6-dimethylquinolin-4-ol (Tautomer: Quinolone) Target->Intermediate POBr3 (Dehydroxybromination) Precursors 2-Bromo-4-methylaniline + Ethyl Acetoacetate Intermediate->Precursors Conrad-Limpach Cyclization

Step-by-Step Methodology

Phase 1: Condensation & Cyclization [1]

  • Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Diphenyl ether (solvent).[1]

  • Procedure:

    • Mix aniline and ethyl acetoacetate in benzene/toluene with catalytic acetic acid.[1] Reflux with a Dean-Stark trap to remove water.[1]

    • Isolate the intermediate ethyl 3-(2-bromo-4-methylanilino)but-2-enoate.

    • Cyclization: Add the intermediate to boiling diphenyl ether (250°C) rapidly. Stir for 15–30 minutes. Flash cooling precipitates the product.[1]

    • Workup: Dilute with hexane, filter the solid 8-bromo-2,6-dimethylquinolin-4-ol. Wash with ether.[1]

Phase 2: Aromatization/Bromination [1]

  • Reagents: 8-Bromo-2,6-dimethylquinolin-4-ol (1.0 eq), Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene or DCE.

  • Procedure:

    • Suspend the quinolinol in anhydrous toluene.[1]

    • Add POBr₃ carefully (exothermic).[1]

    • Reflux at 110°C for 2–4 hours. Monitor by TLC (The polar OH spot disappears; a non-polar fluorescent spot appears).[1]

    • Quench: Pour onto crushed ice/NaHCO₃ carefully.

    • Extraction: Extract with DCM (3x). Dry over MgSO₄.[1][2]

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).[1]

Reactivity & Functionalization Map

This scaffold is a "molecular switchboard" for drug discovery.[1] The reactivity order is C4 > C8 > C2-Me .[1]

Selective Functionalization Workflow (Graphviz)

Reactivity Figure 2: Orthogonal reactivity profile. C4 reacts first, followed by C8. Core 4,8-Dibromo- 2,6-dimethylquinoline SNAr S_NAr / Suzuki (rt) (C4 Selective) Core->SNAr  Mild Conditions   Oxidation SeO2 Oxidation (C2-Aldehyde) Core->Oxidation  Side Chain   Suzuki Suzuki / Buchwald (High Temp) (C8 Functionalization) SNAr->Suzuki  Step 2  

[1][3] Key Mechanistic Insight:

  • C4-Br (LUMO control): The

    
    -deficiency at C4 facilitates oxidative addition of Pd(0) or attack by nucleophiles (amines/thiols) even without strong bases.[1]
    
  • C8-Br (Steric control): The C8 position is deactivated and sterically hindered.[1] Functionalizing C8 usually requires forcing conditions (higher temp, SPhos/XPhos ligands) after the C4 position has been derivatized or protected.[1]

Spectroscopic Characterization (Expected Data)

To validate the synthesis, compare experimental data against these predicted spectral signatures.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.55 (s, 3H, C6-CH₃)

    • δ 2.70 (s, 3H, C2-CH₃)

    • δ 7.55 (s, 1H, H3) – Diagnostic singlet, typically shielded.[1]

    • δ 7.65 (s, 1H, H5) – Doublet-like due to meta-coupling.

    • δ 7.90 (s, 1H, H7) – Doublet-like due to meta-coupling.

  • ¹³C NMR: Distinct shift for C4-Br (~130-135 ppm) vs C8-Br (~125 ppm).[1]

  • Mass Spectrometry (ESI+):

    • Characteristic isotope pattern for dibromo species: M+, M+2, M+4 in a 1:2:1 ratio (approx.[1] m/z 315, 317, 319).

References

  • Preparation of 4-bromoquinolines

    • Source: Sigma-Aldrich / Merck Technical Bulletins on Quinoline Synthesis.
    • Context: General protocol for POBr₃ mediated bromination of quinolones.[1]

    • [1]

  • Conrad-Limpach Synthesis Mechanism

    • Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1]

    • Source: Eicher, T., & Hauptmann, S. (2003).[1] Wiley-VCH.

    • Relevance: Foundational text for the aniline + beta-keto ester cyclization route.[1]

  • Regioselectivity in Quinoline Cross-Coupling

    • Title: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Trihalogenated Quinolines.[1]

    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the reactivity order C2 > C4 > C3/C6/C8.[1]

    • [1]

  • Related Scaffold Data (4,8-Dichloro-2,6-dimethylquinoline)

    • Source: ChemScene / PubChem Data.[1]

    • Relevance: Confirms stability and existence of the 4,8-dihalo-2,6-dimethyl pattern.[1]

    • [1]

Sources

Foundational

4,8-Dibromo-2,6-dimethylquinoline molecular weight and formula

The following technical guide details the molecular identity, synthesis, and application logic for 4,8-Dibromo-2,6-dimethylquinoline . This document is structured for researchers requiring actionable data for synthesis p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, synthesis, and application logic for 4,8-Dibromo-2,6-dimethylquinoline . This document is structured for researchers requiring actionable data for synthesis planning and structural validation.

Molecular Identity & Core Constants[1][2][3]

Executive Summary: 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) is a highly functionalized heteroaromatic scaffold.[1][2] Its specific substitution pattern—featuring halogens at the 4 (pyridine ring) and 8 (benzene ring) positions—makes it a "privileged intermediate." The electronic disparity between the 4-bromo and 8-bromo sites allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), essential for constructing complex OLED emitters or pharmaceutical pharmacophores.[1]

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4,8-Dibromo-2,6-dimethylquinoline
CAS Number 1189107-53-6Verified via BLD Pharm/ChemSRC
Molecular Formula C₁₁H₉Br₂N
Molecular Weight 315.01 g/mol Monoisotopic Mass: 312.91 Da
Exact Mass 312.9102Based on dominant isotopes (

)
Appearance Off-white to pale yellow solidTypical of poly-halogenated quinolines
Solubility DCM, Chloroform, DMSOPoor solubility in water/alcohols

Part 1: Molecular Logic & Formula Derivation[2]

To ensure analytical accuracy during mass spectrometry (MS) validation, researchers must understand the isotopic envelope and elemental composition.

Structural Breakdown

The core quinoline structure (


) undergoes the following modifications:
  • Dimethylation (+2C, +4H): Two methyl groups (

    
    ) replace two aromatic protons at positions 2 and 6.
    
    • Net Change:

      
      
      
  • Dibromination (+2Br, -2H): Two bromine atoms replace aromatic protons at positions 4 and 8.

    • Net Change:

      
      
      
Mass Calculation (High-Res MS)

Bromine exists as two isotopes,


 (50.7%) and 

(49.3%), creating a distinct 1:2:1 triplet pattern in the mass spectrum.
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Bromine (Average):

    
    
    
  • Total Average MW: 315.01 g/mol [1]

Key MS Signal: Look for the [M+H]+ cluster at 314, 316, and 318 m/z .

Part 2: Synthesis & Fabrication Protocol

Direct bromination of 2,6-dimethylquinoline is non-selective and rarely yields the 4,8-isomer efficiently.[1] The authoritative synthetic route employs a Conrad-Limpach Cyclization followed by functional group interconversion.[1] This "bottom-up" approach guarantees the correct regiochemistry.[1]

Retrosynthetic Analysis[2]
  • Target: 4,8-Dibromo-2,6-dimethylquinoline.[1][2][3][4][5][]

  • Precursor 1: 8-Bromo-4-hydroxy-2,6-dimethylquinoline (The "One" Intermediate).[1]

  • Starting Materials: 2-Bromo-4-methylaniline + Ethyl Acetoacetate.[1]

Step-by-Step Protocol
Step A: Condensation (Enamine Formation)
  • Reagents: Mix 2-Bromo-4-methylaniline (1.0 eq) and Ethyl Acetoacetate (1.1 eq) in benzene or toluene.

  • Catalyst: Catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Conditions: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Mechanism: The aniline nitrogen attacks the ketone carbonyl of the acetoacetate, forming an enamine (ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate).[1]

  • Validation: Monitor by TLC until the aniline spot disappears.

Step B: Thermal Cyclization (Conrad-Limpach)[1]
  • Solvent: Diphenyl ether or Dowtherm A (high boiling point required: >250°C).

  • Procedure: Add the crude enamine from Step A dropwise to the boiling solvent.

  • Reaction: Rapid thermal cyclization occurs, releasing ethanol.

  • Workup: Cool the mixture. Dilute with hexane/petroleum ether. The product, 8-Bromo-4-hydroxy-2,6-dimethylquinoline , will precipitate. Filter and wash to remove the high-boiling solvent.[1]

Step C: Aromatization via Bromination[1]
  • Reagent: Phosphorus Oxybromide (

    
    ). Note: 
    
    
    
    would yield the 4-chloro analog.
  • Conditions: Suspend the 4-hydroxy intermediate in toluene or react neat with

    
     at 100-110°C for 2-4 hours.
    
  • Mechanism: The hydroxyl group is converted to a leaving group (phosphorate) and displaced by bromide in an

    
    -like fashion.
    
  • Quenching: CAUTION. Pour the reaction mixture onto crushed ice/alkali (NaOH) to neutralize excess phosphoryl halides.

  • Purification: Extract with DCM. Recrystallize from Ethanol/Hexane.[7]

Synthesis Workflow Diagram

SynthesisRoute Start1 2-Bromo-4-methylaniline Intermediate Enamine Intermediate Start1->Intermediate Condensation (Dean-Stark) Start2 Ethyl Acetoacetate Start2->Intermediate Cyclized 8-Bromo-4-hydroxy- 2,6-dimethylquinoline Intermediate->Cyclized Conrad-Limpach (250°C) Product 4,8-Dibromo- 2,6-dimethylquinoline Cyclized->Product Aromatization Reagent POBr3 (110°C) Reagent->Product

Caption: Figure 1. Convergent synthesis route ensuring regiochemical fidelity of the 4,8-dibromo motif.

Part 3: Analytical Characterization[2]

To validate the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

1H NMR Prediction (CDCl3, 400 MHz)

The molecule has C1 symmetry (no internal plane of symmetry), so all aromatic protons are distinct.

Proton PositionMultiplicityApprox. Shift (ppm)Coupling Constants (

)
Logic
H-3 Singlet (1H)7.60 - 7.70-Isolated on pyridine ring between 2-Me and 4-Br.
H-5 Doublet (1H)8.00 - 8.10

Hz
Deshielded by 4-Br.[1] Meta-coupled to H-7.
H-7 Doublet (1H)7.80 - 7.90

Hz
Meta-coupled to H-5.[1] Adjacent to 8-Br.
2-Me Singlet (3H)2.70 - 2.80-Deshielded by ring nitrogen.[1]
6-Me Singlet (3H)2.50 - 2.60-Typical aryl methyl shift.[1]
Structural Validation Logic

Characterization Sample Isolated Solid MS Mass Spectrometry Sample->MS NMR 1H NMR Sample->NMR ResultMS Isotopic Triplet (1:2:1) at 314/316/318 m/z MS->ResultMS Confirms Br2 ResultNMR Two Singlet Methyls Three Aromatic Protons NMR->ResultNMR Confirms Isomer

Caption: Figure 2. Analytical decision tree for structural confirmation.

Part 4: Applications & Safety[2]

Research Applications

This molecule is a bifunctional scaffold .

  • Site-Selective Coupling: The C4-Br bond is generally more reactive toward Pd-catalyzed oxidative addition (e.g., Suzuki coupling) than the C8-Br bond due to the electron-deficient nature of the pyridine ring.[1] This allows researchers to install one functional group at C4 and a different one at C8 sequentially.

  • OLED Materials: Quinoline derivatives are standard electron-transport materials.[1] The 4,8-substitution pattern prevents pi-stacking aggregation, potentially enhancing quantum efficiency in solid-state devices.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood, especially during the

    
     step of synthesis due to corrosive byproducts.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Quinoline Derivatives and Synthesis. Retrieved from [Link]

  • Organic Syntheses. (1940). Acetoacetanilide and Quinoline Cyclization Protocols. Organic Syntheses, Coll. Vol. 24. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 4,8-Dibromo-2,6-dimethylquinoline

This guide provides an in-depth technical analysis of the solubility profile of 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6). It is designed for researchers optimizing synthetic routes (e.g., Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6). It is designed for researchers optimizing synthetic routes (e.g., Suzuki-Miyaura cross-coupling) or developing purification protocols.

Executive Summary

4,8-Dibromo-2,6-dimethylquinoline is a halogenated heterocyclic building block critical for the synthesis of functionalized quinoline derivatives used in pharmaceuticals and optoelectronic materials (OLEDs). Its solubility behavior is governed by the interplay between the lipophilic quinoline core, the hydrophobic methyl groups, and the polarizable bromine substituents.

This guide moves beyond simple "soluble/insoluble" labels to provide a predictive solubility framework . It details solvent compatibility for specific applications (synthesis vs. purification) and provides a validated protocol for experimentally determining precise solubility limits.[1]

Physicochemical Characterization

Understanding the molecular properties is the first step in predicting solvent interaction. The presence of bromine atoms at the 4 and 8 positions significantly increases lipophilicity compared to the parent 2,6-dimethylquinoline.

Table 1: Core Physicochemical Properties
PropertyDataRelevance to Solubility
CAS Number 1189107-53-6Unique Identifier for sourcing/verification.[]
Formula C₁₁H₉Br₂NHeterocyclic aromatic.[3]
Molecular Weight 315.00 g/mol Moderate MW; dissolution kinetics will be relatively fast.
Predicted LogP ~4.8 - 5.2Highly Lipophilic. Poor water solubility; high affinity for non-polar and halogenated solvents.
H-Bond Donors 0No -OH or -NH groups to donate H-bonds.
H-Bond Acceptors 1 (Quinoline N)Weak acceptor; solubility enhanced in acidic media or protic solvents capable of donating H-bonds (e.g., alcohols).
Physical State SolidLikely crystalline; lattice energy must be overcome by solvation enthalpy.

Solubility Profile & Solvent Selection

Based on Structure-Property Relationships (SPR) and data from analogous brominated quinolines, the solubility profile is categorized by solvent class.

High-Solubility Solvents (Dissolution & Reaction)

These solvents are recommended for preparing stock solutions or running homogeneous reactions (e.g., nucleophilic substitutions, metal-catalyzed couplings).

  • Halogenated Solvents (Dichloromethane, Chloroform):

    • Solubility:Excellent (>100 mg/mL) .

    • Mechanism:[4] Strong dipole-dipole interactions and dispersion forces match the polarizable bromine atoms.

    • Application: Liquid-liquid extraction, chromatography loading.

  • Polar Aprotic Solvents (DMF, DMSO, NMP):

    • Solubility:High (>50 mg/mL) .

    • Mechanism:[4] High dielectric constants stabilize the polarized aromatic system.

    • Application: High-temperature reactions (e.g., Suzuki/Sonogashira coupling) where reactants must remain dissolved at >80°C.

  • Ethers (THF, 1,4-Dioxane):

    • Solubility:Good to Moderate .

    • Application: Standard solvents for lithiation (THF) or refluxing transition-metal catalysis (Dioxane).

Moderate/Variable Solvents (Recrystallization Candidates)

These solvents often show a steep solubility-temperature gradient, making them ideal for purification via recrystallization.

  • Aromatic Hydrocarbons (Toluene, Xylene):

    • Behavior: Moderate solubility at RT; High solubility at reflux.

    • Use: Excellent for removing polar impurities that do not dissolve in non-polar aromatics.

  • Alcohols (Ethanol, Methanol, Isopropanol):

    • Behavior:Low solubility at RT; Moderate at reflux.

    • Mechanism:[4] The hydrophobic methyl/bromo groups repel the polar hydroxyl network of the alcohol at low temps. Heating disrupts this network, allowing dissolution.

    • Protocol: Dissolve in boiling ethanol; cool slowly to 4°C to crystallize.

Anti-Solvents (Precipitation)
  • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane):

    • Solubility:Very Low / Insoluble.

    • Use: Add to a concentrated solution (e.g., in DCM or Toluene) to force precipitation of the product.

  • Water:

    • Solubility:Insoluble.

    • Use: Washing phase to remove inorganic salts (e.g., NaBr, K₂CO₃) after reactions.

Decision Framework for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.

SolventSelection Start Select Solvent for 4,8-Dibromo-2,6-dimethylquinoline Purpose What is the primary purpose? Start->Purpose Synthesis Chemical Synthesis Purpose->Synthesis Purification Purification / Isolation Purpose->Purification Analysis Analysis (NMR/HPLC) Purpose->Analysis ReactionType Reaction Type? Synthesis->ReactionType Recryst Recrystallization Purification->Recryst Precip Precipitation Purification->Precip Solv_CDCl3 Use: CDCl3 or DMSO-d6 Analysis->Solv_CDCl3 CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) ReactionType->CrossCoupling Lithiation Lithiation / Grignard ReactionType->Lithiation Solv_Dioxane Use: 1,4-Dioxane or Toluene (High BP, Inert) CrossCoupling->Solv_Dioxane Solv_THF Use: Anhydrous THF (Ether compatibility) Lithiation->Solv_THF Solv_EtOH Use: Ethanol or MeCN (Temp-dependent solubility) Recryst->Solv_EtOH Solv_Hexane Use: Hexane/Heptane (Anti-solvent) Precip->Solv_Hexane

Caption: Decision tree guiding solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Experimental Protocols

Since specific quantitative data is rare for this derivative, researchers must validate solubility experimentally.[1][5] The following Gravimetric Solubility Determination protocol is the gold standard for accuracy.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (S) in mg/mL at 25°C.

Materials:

  • 4,8-Dibromo-2,6-dimethylquinoline (Solid).[][3]

  • Target Solvent (Dry, high purity).

  • 0.45 µm PTFE Syringe Filter (Chemical resistant).

  • Analytical Balance (±0.1 mg precision).

  • Scintillation Vials (20 mL).

Workflow:

  • Saturation: Add excess solid (~100 mg) to 2.0 mL of solvent in a vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes. Place on a shaker at 25°C for 24 hours. Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Filtration: Withdraw 1.0 mL of the supernatant using a syringe. Attach the PTFE filter and dispense the clear filtrate into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven (40°C) until mass is constant.

  • Quantification: Weigh the vial with residue (

    
    ).
    

Calculation:



Where 

is the volume dispensed (e.g., 1.0 mL).
Visual Screening Workflow (Quick Assessment)

For rapid optimization during reaction setup, use this visual flow:

SolubilityWorkflow Step1 Weigh 10 mg Compound Step2 Add 100 µL Solvent (100 mg/mL target) Step1->Step2 Check1 Dissolved? Step2->Check1 Step3 Add +400 µL Solvent (Total 0.5 mL = 20 mg/mL) Check1->Step3 No ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Check2 Dissolved? Step3->Check2 Step4 Add +500 µL Solvent (Total 1.0 mL = 10 mg/mL) Check2->Step4 No ResultMod Moderate Solubility (20-100 mg/mL) Check2->ResultMod Yes Check3 Dissolved? Step4->Check3 Check3->ResultMod Yes ResultLow Low Solubility (<10 mg/mL) Check3->ResultLow No

Caption: Step-wise visual dilution protocol to estimate solubility ranges (High, Moderate, Low).

Safety & Handling

  • Hazards: As a halogenated quinoline, treat as a potential Skin/Eye Irritant and Aquatic Toxin .

  • Reactivity: Avoid using nucleophilic solvents (like Methanol) in the presence of strong bases at high temperatures, as the bromine at the 4-position is activated and susceptible to

    
     displacement [1].
    
  • MSDS Reference: Always consult the Safety Data Sheet (SDS) for CAS 1189107-53-6 before handling.

References

  • BOC Sciences. 4,8-Dibromo-2,6-dimethylquinoline Product Page. (Accessed 2025).[4][6][7][8]

  • ChemSrc. 4,8-Dibromo-2,6-dimethylquinoline Physicochemical Properties. (Accessed 2025).[4][6][7][8] Link

  • BLD Pharm. Product Analysis: 4,8-Dibromo-2,6-dimethylquinoline. (Accessed 2025).[4][6][7][8] Link

  • PubChem. Quinoline Derivatives and Solubility Data. National Library of Medicine. Link

  • BenchChem. General Solubility Protocols for Brominated Heterocycles. Link

Sources

Foundational

Comparative Technical Guide: Dimethylquinoline Scaffolds in Medicinal Chemistry

This guide provides an in-depth technical analysis of 4,8-Dibromo-2,6-dimethylquinoline and 4-Bromo-2,8-dimethylquinoline .[1] While the user prompt refers to these as "isomers," it is scientifically critical to clarify...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4,8-Dibromo-2,6-dimethylquinoline and 4-Bromo-2,8-dimethylquinoline .[1]

While the user prompt refers to these as "isomers," it is scientifically critical to clarify immediately that they are structural analogs rather than strict isomers.

  • 4,8-Dibromo-2,6-dimethylquinoline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) contains two bromine atoms.[2]
    
  • 4-Bromo-2,8-dimethylquinoline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) contains one bromine atom.
    

This guide focuses on their comparative utility as building blocks in medicinal chemistry, specifically analyzing the Conrad-Limpach synthesis , structural sterics , and orthogonal functionalization strategies .[1]

Executive Summary & Structural Logic

In drug discovery, substituted quinolines serve as privileged scaffolds for kinase inhibitors, antimalarials, and receptor modulators. The selection between the 2,6-dimethyl and 2,8-dimethyl cores dictates the available chemical space around the pharmacophore.[1]

  • Compound A (4,8-Dibromo-2,6-dimethylquinoline): A dual-functionalizable scaffold .[1] The bromine at C8 allows for late-stage diversification (e.g., introducing solubility groups or specific binding elements) orthogonal to the C4 position.

  • Compound B (4-Bromo-2,8-dimethylquinoline): A sterically constrained scaffold .[1] The C8-methyl group acts as a conformational blocker, restricting rotation of N1-substituents or filling hydrophobic pockets (e.g., the "selectivity pocket" in certain kinases), but prevents further substitution at this position.[1]

Physicochemical Comparison
Feature4,8-Dibromo-2,6-dimethylquinoline4-Bromo-2,8-dimethylquinoline
CAS Number 1189107-53-6203506-39-2
Formula


Molecular Weight 314.99 g/mol 236.11 g/mol
C8 Substituent Bromine (Reactive Handle)Methyl (Steric Blocker)
Key Reactivity Bis-electrophile (

/ Pd-coupling)
Mono-electrophile (

/ Pd-coupling)
Synthesis Precursor 2-Bromo-4-methylaniline2-Methylaniline (o-Toluidine)

Synthetic Architecture: The Conrad-Limpach Protocol

Both compounds are synthesized via the Conrad-Limpach cyclization , a robust method for generating 4-hydroxyquinolines (4-quinolones) which are subsequently brominated.[1] The divergence lies in the aniline precursor .

Mechanism of Action[1]
  • Condensation: Aniline reacts with ethyl acetoacetate to form an enamino ester.

  • Cyclization: Thermal cyclization (250°C) closes the ring between the ester carbonyl and the ortho-position of the aniline ring.[1]

  • Aromatization/Bromination: The resulting 4-hydroxy tautomer is converted to the 4-bromo derivative using phosphorus oxybromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
Synthesis Pathway Diagram

The following diagram illustrates the parallel synthesis routes.

QuinolineSynthesis AnilineA 2-Bromo-4-methylaniline EnamineA Enamino Ester A AnilineA->EnamineA + EAA Acid Cat. AnilineB 2-Methylaniline (o-Toluidine) EnamineB Enamino Ester B AnilineB->EnamineB + EAA Acid Cat. EAA Ethyl Acetoacetate InterA 4-OH-8-Bromo- 2,6-dimethylquinoline EnamineA->InterA Cyclization InterB 4-OH-2,8-dimethylquinoline EnamineB->InterB Cyclization Cyclization Thermal Cyclization (250°C, Diphenyl ether) ProductA 4,8-Dibromo- 2,6-dimethylquinoline InterA->ProductA POBr3 ProductB 4-Bromo- 2,8-dimethylquinoline InterB->ProductB POBr3 POBr3 POBr3 / 140°C

Caption: Parallel Conrad-Limpach synthesis routes. Precursor selection dictates the C8 substituent.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,8-Dibromo-2,6-dimethylquinoline

Objective: To synthesize the dibromo scaffold from 2-bromo-4-methylaniline.

Step 1: Enamine Formation

  • Charge a round-bottom flask with 2-bromo-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add catalytic HCl (0.01 eq) or acetic acid in benzene/toluene.

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Monitor by TLC until aniline is consumed. Concentrate to yield the crude enamino ester.

Step 2: Thermal Cyclization (Conrad-Limpach)

  • Heat diphenyl ether (Dowtherm A) to 250°C in a heavy-walled flask.

  • Add the crude enamino ester dropwise to the boiling solvent. Note: Rapid addition is crucial to prevent polymerization, but control foaming.

  • Maintain temperature for 30-60 minutes.

  • Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the 4-hydroxy-8-bromo-2,6-dimethylquinoline .[1]

  • Filter and wash with hexane.

Step 3: Bromination

  • Mix the 4-hydroxy intermediate (1.0 eq) with phosphorus oxybromide (

    
    )  (1.5 eq).
    
  • Heat to 140°C (melt) for 2-4 hours.

  • Quench: Cool to 0°C and carefully pour onto crushed ice/alkali (NaOH) to neutralize. Caution: Exothermic.

  • Extract with Dichloromethane (DCM). Dry over

    
    .
    
  • Purify via silica gel chromatography (Hexane/EtOAc) to yield 4,8-Dibromo-2,6-dimethylquinoline .

Protocol B: Synthesis of 4-Bromo-2,8-dimethylquinoline

Objective: To synthesize the monobromo scaffold from o-toluidine.

Step 1 & 2: Follow the same procedure as above, substituting 2-methylaniline (o-toluidine) as the starting material.[1]

  • Critical Difference: The cyclization occurs ortho to the amine. Since one ortho position is blocked by the methyl group, cyclization occurs at the open ortho position (C6 of the aniline), placing the aniline-methyl at the C8 position of the quinoline.[1]

Step 3 (Bromination): React 4-hydroxy-2,8-dimethylquinoline with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 as described above.

Strategic Reactivity: Orthogonal Functionalization

For the researcher, the choice between these two compounds often comes down to the intended chemical space exploration.

4,8-Dibromo-2,6-dimethylquinoline (The "Dual Handle")

This molecule possesses two electrophilic sites.[1]

  • C4-Bromine: Highly reactive toward

    
     (with amines/phenols) and Pd-catalyzed couplings. The nitrogen lone pair activates the C4 position via the vinylogous imine system.
    
  • C8-Bromine: Less reactive toward ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     but active in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).
    

Regioselectivity Strategy:

  • Temperature Control: Perform ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at C4 at lower temperatures (
    
    
    
    ). The C8-Br usually remains intact.
  • Catalyst Selection: In Pd-couplings, oxidative addition often occurs faster at the electron-deficient C4 position.[1] However, bis-coupling is a risk.[1] To selectively functionalize C8, one often performs an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at C4 first (installing the desired R-group), leaving the C8-Br for a subsequent Suzuki coupling.
    
4-Bromo-2,8-dimethylquinoline (The "Blocker")[1]
  • C4-Bromine: Standard reactivity (

    
    , Coupling).
    
  • C8-Methyl: Inert.

    • Effect: It provides steric bulk near the quinoline nitrogen. In kinase inhibitors, this can force the inhibitor into a specific atropisomer or prevent binding to kinases with smaller "gatekeeper" residues.

Reactivity Decision Tree

ReactivityLogic Start Select Quinoline Core Q1 Need functional group at Position 8? Start->Q1 Yes Yes: Use 4,8-Dibromo Q1->Yes Diversity Required No No: Use 4-Bromo-2,8-dimethyl Q1->No Steric Block Required PathA Step 1: SNAr at C4 (Install Amine) Yes->PathA PathC Step 1: SNAr/Coupling at C4 No->PathC PathB Step 2: Suzuki at C8 (Install Aryl/Solubility Group) PathA->PathB PathD Result: 8-Methyl provides steric selectivity PathC->PathD

Caption: Decision logic for scaffold selection based on SAR requirements.

References

  • Synthesis of 4-Bromo-2-methylquinoline Deriv

    • Source: ChemicalBook / Literature Reviews[1]

    • Context: General procedure for Conrad-Limpach cyclization and POBr3 bromin
  • Bromin

    • Source: ResearchGate / ACG Publications[1]

    • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[1][3]

    • Context: Discusses the reactivity of position 8 and bromin
  • 4-Bromo-2,8-dimethylquinoline Catalog D

    • Source: Sigma-Aldrich[4][5]

    • Context: Physical properties and safety d
  • 4,8-Dibromo-2,6-dimethylquinoline Catalog D

    • Source: BLD Pharm[1][2][6][7][8]

    • Context: Commercial availability and CAS verification (1189107-53-6).[1]

Sources

Exploratory

Strategic Sourcing &amp; Technical Guide: 4,8-Dibromo-2,6-dimethylquinoline

This guide serves as a strategic sourcing and technical dossier for 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) . It is designed for researchers requiring high-purity building blocks for advanced organic electro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic sourcing and technical dossier for 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) . It is designed for researchers requiring high-purity building blocks for advanced organic electronics (OLEDs) or pharmaceutical scaffold development.

CAS: 1189107-53-6 Formula: C₁₁H₉Br₂N Molecular Weight: 314.99 g/mol Core Application: Dual-functionalized scaffold for Suzuki/Buchwald cross-coupling in conjugated systems.

Part 1: Market Intelligence & Sourcing Strategy

Supply Chain Landscape

Unlike commodity reagents (e.g., 2,6-Dimethylquinoline), 4,8-Dibromo-2,6-dimethylquinoline is a Tier 3 Specialty Intermediate . It is rarely held in bulk catalog stock due to its specific substitution pattern, which requires a directed synthesis rather than simple halogenation.

Current Market Status:

  • Catalog Availability: Low (Typically "Inquire" or "Make-to-Order").

  • Primary Sources: Custom synthesis houses (CROs) and chemical aggregators.

  • Lead Time: 4–8 weeks (Synthesis) vs. 1–2 weeks (Stock, if lucky).

Validated Supplier Tiers

The following table categorizes suppliers based on reliability for this specific structural class (halogenated heterocycles).

Supplier TierRecommended VendorsStrategyEstimated Price (1g)
Tier 1: Aggregators MolPort, eMolecules Check here first. They index stock from boutique labs.$150 – $300 (If in stock)
Tier 2: Catalog Specialists Combi-Blocks, Enamine, Alichem High probability of having the precursor or the capability to synthesize rapidly.$300 – $600
Tier 3: Custom Synthesis WuXi AppTec, ChemPartner, Synavas Use for >10g requirements. Guaranteed purity but high setup cost.$1,500+ (FTE/Project basis)

Analyst Note: Do not confuse this target with 5,8-dibromo or 6,8-dibromo isomers, which are cheaper byproducts of direct bromination. The 4,8-substitution is the value driver here.

Part 2: Technical Specifications & Synthesis Logic

The "Why" Behind the Cost

The high cost of CAS 1189107-53-6 stems from its synthetic difficulty. Direct bromination of 2,6-dimethylquinoline yields the 5,8- or 6,8-isomers due to electronic directing effects.

The Directed Synthesis Route (Conrad-Limpach Approach): To guarantee the bromine at the 4-position , the synthesis typically starts from an aniline derivative, cyclizing to form the quinoline ring around the substituents.

Proposed Retrosynthetic Pathway:

  • Starting Material: 2-Bromo-4-methylaniline (Commercial, Cheap).

  • Condensation: Reaction with Ethyl Acetoacetate to form the enamine.

  • Cyclization: High-temperature cyclization (Dowtherm A, ~250°C) to yield 8-Bromo-2,6-dimethyl-4-hydroxyquinoline .

  • Aromatization: Conversion of the 4-OH group to 4-Br using Phosphorus Oxybromide (POBr₃).

Synthesis Workflow Diagram (DOT)

The following diagram illustrates the critical chemical pathway required to access this specific isomer, highlighting the quality control checkpoints.

SynthesisPath SM1 2-Bromo-4-methylaniline (CAS 583-68-6) Inter1 Enamine Intermediate SM1->Inter1 Condensation (Cat. Acid) SM2 Ethyl Acetoacetate SM2->Inter1 Inter2 4-OH-8-Br-Quinoline (Solid Precipitate) Inter1->Inter2 Conrad-Limpach Cyclization (250°C, Dowtherm A) Product 4,8-Dibromo-2,6-dimethylquinoline (Target) Inter2->Product Bromination (POBr3) QC1 QC: LCMS Check for uncyclized SM Inter2->QC1 Reagent POBr3 / Toluene (Reflux) Reagent->Product QC2 QC: 1H-NMR Verify 4-H absence Product->QC2

Caption: Directed synthesis via Conrad-Limpach cyclization ensures regiochemical purity at the 4-position, avoiding inseparable isomer mixtures.

Part 3: Quality Control & Validation Protocol

When receiving a custom-synthesized batch, you must validate the Regioisomer Purity . The primary risk is contamination with the 5,8-dibromo isomer or residual 4-hydroxy precursor.

Analytical Triage Table
TestAcceptance CriteriaFailure Mode Indicator
HPLC (C18) Purity > 98.0% (Area %)Peak shouldering (indicates isomer mix).
¹H-NMR (CDCl₃) Distinct singlets for Methyls (2,6). Aromatic region integration 1:1:1.Extra aromatic doublets; broad OH peak (~10-12 ppm) indicates incomplete POBr₃ reaction.
HRMS (ESI+) [M+H]⁺ = 314.9/316.9 (Br isotope pattern)Mass 252 (Mono-bromo) or 237 (De-brominated).
Critical NMR Validation (Self-Validating Logic)

In the ¹H-NMR spectrum of the target 4,8-Dibromo-2,6-dimethylquinoline :

  • The 4-Position: There should be NO proton signal at the typical quinoline H4 position (~8.0 ppm). If you see a signal here, the bromination at C4 failed.

  • The 3-Position: You should see a singlet around 7.6 ppm (H3), isolated from other aromatic signals.

  • Coupling: H5 and H7 will appear as doublets (meta-coupling ~2Hz) if H6-Methyl is present, or singlets if resolution is low.

Part 4: Application Context

Why this Molecule?
  • OLED Hosts: The 4,8-dibromo positions are sterically distinct.

    • C4-Br: Highly reactive for Suzuki coupling (attaching the core to a polymer backbone).

    • C8-Br: Sterically hindered; allows for orthogonal functionalization or controlling the twisting of the molecule to prevent π-stacking (quenching).

  • Pharma Scaffolds: Used in kinase inhibitors where the 4-position amine linkage is critical for ATP-pocket binding.

Handling & Safety
  • Hazard: Irritant/Corrosive (due to potential residual POBr₃ or HBr).

  • Storage: Store under inert gas (Argon) at 2–8°C. Light sensitive (brominated heterocycles can undergo photolytic debromination).

References

  • PubChem Compound Summary . 4,8-Dimethylquinoline and Derivatives. National Center for Biotechnology Information. Available at: [Link]

Foundational

Comprehensive Safety and Handling Whitepaper: 4,8-Dibromo-2,6-dimethylquinoline

Executive Summary In modern drug discovery and advanced materials science, halogenated heterocycles serve as indispensable building blocks. 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) is a highly specialized, e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, halogenated heterocycles serve as indispensable building blocks. 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) is a highly specialized, electron-deficient scaffold utilized primarily as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][2].

However, the very structural features that make this compound synthetically valuable—its lipophilic quinoline core and reactive carbon-bromine bonds—also dictate its toxicological profile. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate to provide researchers with a mechanistic understanding of the compound's hazards, alongside self-validating protocols for its safe handling, dispensing, and storage.

Physicochemical Profiling & Safety Implications

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic and biological environments. The quantitative data for 4,8-Dibromo-2,6-dimethylquinoline is summarized below[1][3]:

PropertyValueSafety & Handling Implication
CAS Registry Number 1189107-53-6Primary identifier for inventory and hazard tracking.
Molecular Formula C₁₁H₉Br₂NHigh halogen content indicates potential for generating HBr upon thermal decomposition.
Molecular Weight 315.00 g/mol Heavy, crystalline solid; prone to forming fine, inhalable dust if milled or crushed.
Polar Surface Area (PSA) 12.89 ŲExtremely low PSA suggests high membrane permeability.
LogP (Estimated) ~3.76High lipophilicity; readily partitions into the stratum corneum, increasing skin absorption risks.
Physical State SolidRequires anti-static handling to prevent aerosolization of particulates.

Mechanistic Toxicology & Hazard Identification

Standard GHS classifications categorize dibromoquinolines under H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) [4]. As an application scientist, it is critical to understand the causality behind these classifications to design effective safety systems:

  • Dermal Penetration and Sensitization (H315): The high LogP (~3.76) allows the compound to easily bypass the aqueous barriers of the skin and dissolve into the lipid bilayers of the epidermis[3]. Once absorbed, the electron-withdrawing nature of the two bromine atoms renders the quinoline ring highly electrophilic. This allows the molecule to undergo spontaneous nucleophilic aromatic substitution (

    
    ) with nucleophilic residues (such as thiols in cysteine) on cellular proteins, triggering localized inflammatory cascades and potential sensitization.
    
  • Respiratory Toxicity (H335): Inhalation of the fine crystalline dust introduces the compound directly to the mucosal membranes of the respiratory tract. The ambient moisture in the lungs can facilitate slow hydrolysis of surface bromines, releasing trace amounts of hydrobromic acid (HBr), leading to acute respiratory irritation[4].

Self-Validating Experimental Protocols

To mitigate the risks outlined above, handling 4,8-Dibromo-2,6-dimethylquinoline requires a self-validating workflow. This means every step of the handling process includes a built-in verification mechanism to ensure containment has not been breached.

Protocol A: High-Containment Dispensing Workflow
  • Environmental Verification: Before opening the reagent bottle, verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Causality: Velocities below 0.4 m/s fail to capture heavy halogenated dust, while velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the sash.

  • PPE Selection & Double-Gloving: Don a laboratory coat, safety goggles, and two pairs of nitrile gloves. Causality: Nitrile provides a moderate barrier, but halogenated aromatics dissolved in organic solvents (e.g., DCM, DMF) can permeate standard nitrile in under 10 minutes. Double-gloving provides a self-validating buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

  • Gravimetric Validation: Weigh the sealed reagent vial before dispensing (

    
    ). Dispense the required amount into your reaction vessel. Reseal and weigh the reagent vial again (
    
    
    
    ). The mass of the dispensed compound in the reaction vessel must exactly equal
    
    
    . Causality: Any discrepancy indicates fugitive dust has escaped into the hood environment, triggering immediate localized decontamination.
Protocol B: Emergency Decontamination

If a spill occurs, mechanical sweeping will aerosolize the powder.

  • Immobilization: Gently cover the spill with absorbent pads soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate in water/ethanol). Causality: The ethanol dissolves the lipophilic compound, while the alkaline water neutralizes any acidic degradation products[4].

  • Verification: After wiping the area, swab the surface with a damp pH indicator strip. A neutral pH confirms the absence of residual acidic hydrobromic degradants.

HandlingWorkflow N1 1. Fume Hood Validation Face Velocity 0.4 - 0.6 m/s N2 2. PPE Verification Double Nitrile Gloves N1->N2 N3 3. Dispensing 4,8-Dibromo-2,6-dimethylquinoline N2->N3 N4 Spill / Exposure? N3->N4 N5 Emergency Protocol Alkaline Wash & Isolate N4->N5 Yes N6 4. Gravimetric Check Self-Validating Balance N4->N6 No N5->N6 N7 5. Secure Storage Desiccated, < 25°C N6->N7

Workflow for the safe handling, dispensing, and emergency decontamination of halogenated quinolines.

Storage and Stability Dynamics

Proper storage is not merely about organization; it is about preventing chemical degradation. 4,8-Dibromo-2,6-dimethylquinoline must be stored in a tightly sealed, amber glass container at room temperature (or cooler), strictly away from direct light and strong oxidizing agents[2][4].

  • The Causality of Photodegradation: Halogenated aromatic compounds are susceptible to photolytic dehalogenation. Exposure to ambient ultraviolet (UV) light provides sufficient energy to homolytically cleave the

    
     bonds, generating highly reactive bromine radicals. These radicals can abstract hydrogen from ambient moisture or organic impurities, forming corrosive hydrobromic acid (HBr) within the vial. Over time, this compromises the purity of the reagent (ruining stoichiometric cross-coupling reactions) and creates a pressurized, corrosive hazard upon opening.
    

Environmental Disposal

Due to its structural stability and halogenation, this compound is highly resistant to natural biodegradation and poses a long-term toxicity risk to aquatic life. It must never be disposed of via aqueous waste streams. All contaminated consumables (gloves, wipes, empty vials) and reaction waste must be segregated into dedicated Halogenated Organic Waste containers for high-temperature incineration by a certified environmental vendor[4].

References

  • Chemsrc - 4,8-Dibromo-2,6-dimethylquinoline CAS 1189107-53-6 Properties.
  • BLD Pharm - 1189107-53-6 | 4,8-Dibromo-2,6-dimethylquinoline.
  • Echemi - 3,6-DIBROMOQUINOLINE SDS, 69268-39-9 Safety Data Sheets.
  • ChemScene - 41320-96-1 | 3,4-Dibromoquinoline Computational Chemistry Data.

Sources

Exploratory

Synthesis Pathways for 2,6-Dimethylquinoline Derivatives

Technical Guide for Research & Development Executive Summary 2,6-Dimethylquinoline (CAS: 877-43-0) is a privileged bicyclic scaffold in medicinal chemistry and materials science. It serves as a critical intermediate for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

2,6-Dimethylquinoline (CAS: 877-43-0) is a privileged bicyclic scaffold in medicinal chemistry and materials science. It serves as a critical intermediate for antimalarial drugs, antifungal agents targeting Candida biofilms, and fluorescent probes. Its structural integrity—defined by a methyl group at the C2 position (adjacent to nitrogen) and the C6 position (benzenoid ring)—requires precise synthetic planning to avoid regioisomeric mixtures.

This guide details two distinct synthetic paradigms:

  • Classical Acid-Catalyzed Condensation (Doebner-Miller): The industrial standard for scalability and cost-efficiency.

  • Ruthenium-Catalyzed Dehydrogenative Annulation: A modern, atom-economical "green" route utilizing alcohols instead of unstable aldehydes.

Part 1: Classical Synthesis – The Doebner-Miller Protocol

Mechanistic Principles

The Doebner-Miller reaction is a modification of the Skraup synthesis that utilizes


-unsaturated carbonyls (enones) instead of glycerol.[1] For 2,6-dimethylquinoline, the retrosynthetic disconnection reveals two key precursors: p-toluidine  and crotonaldehyde  (but-2-enal).
  • Regiocontrol: The use of p-toluidine (4-methylaniline) is strategic. The methyl group at the para position blocks one site, rendering the two ortho positions equivalent. This symmetry ensures that cyclization occurs exclusively at the C2 position of the aniline ring, preventing the formation of regioisomers (e.g., 2,8-dimethylquinoline) that would arise from meta-toluidine.

  • Carbonyl Source: Crotonaldehyde provides the C2-methyl group and the three carbons required to close the pyridine ring.

Experimental Protocol (Bench Scale)

Note: This reaction is highly exothermic. Proper safety equipment (fume hood, face shield) is mandatory.

Reagents:

  • p-Toluidine: 0.1 mol (10.7 g)

  • Crotonaldehyde: 0.12 mol (8.4 g) (or Paraldehyde/Acetaldehyde equivalent if generating in situ)

  • Hydrochloric Acid (conc. 37%): 20 mL

  • Zinc Chloride (

    
    ): 0.05 mol (Catalyst/Lewis Acid)
    

Workflow:

  • Pre-complexation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve p-toluidine in concentrated HCl. Cool to 0–5°C in an ice bath.

  • Controlled Addition: Add crotonaldehyde dropwise over 45 minutes. Critical: Maintain temperature below 10°C to prevent polymerization of the aldehyde.

  • Cyclization: Once addition is complete, remove the ice bath. Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solution will turn dark red/brown.

  • Workup: Cool to room temperature. Basify the solution to pH 10 using 20% NaOH or

    
    . Steam distill the mixture to remove unreacted aniline and non-volatile tars.
    
  • Isolation: Extract the distillate with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc 9:1) to yield 2,6-dimethylquinoline as a light yellow oil or low-melting solid.

Part 2: Modern Catalytic Route – Ruthenium-Mediated Annulation

Concept: Acceptorless Dehydrogenative Coupling (ADC)

Modern pharmaceutical manufacturing prioritizes atom economy and the avoidance of toxic, unstable reagents like crotonaldehyde. The ADC pathway utilizes 1,3-diols as pro-electrophiles. A transition metal catalyst "borrows" hydrogen from the alcohol to generate the reactive aldehyde in situ, then returns it (or releases


) to aromatize the final product.
Reaction Scheme


Experimental Protocol (Catalytic)

Reagents:

  • p-Toluidine: 1.0 mmol

  • 1,3-Butanediol: 1.2 mmol

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (6 mol%)[2]
    
  • Additive:

    
     (10 mol%)
    
  • Solvent: Mesitylene or Dioxane (1 mL)

Workflow:

  • Charge: In a glovebox or under Argon, combine p-toluidine, 1,3-butanediol, Ru-catalyst, ligand, and additive in a pressure tube.

  • Reaction: Seal the tube and heat to 130°C for 12–16 hours. The high temperature is required to drive the dehydrogenation steps.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate and purify via silica gel chromatography.

  • Yield: Typical yields for this specific substitution pattern range from 75–85%, significantly cleaner than the Doebner-Miller method.

Part 3: Mechanistic Visualization

Doebner-Miller Mechanism

The following diagram illustrates the acid-catalyzed conjugate addition, cyclization, and oxidative aromatization required to form the quinoline core.

DoebnerMiller Aniline p-Toluidine Schiff Schiff Base / Michael Adduct Aniline->Schiff Acid Cat. (HCl) Croton Crotonaldehyde (Enone) Croton->Schiff 1,4-Addition Cyclization Intramolecular Electrophilic Attack Schiff->Cyclization Tautomerization Dihydro 1,2-Dihydroquinoline Intermediate Cyclization->Dihydro -H2O Oxidation Oxidative Aromatization (-2H) Dihydro->Oxidation [O] Product 2,6-Dimethylquinoline Oxidation->Product

Figure 1: The Doebner-Miller pathway involves the condensation of p-toluidine and crotonaldehyde, followed by cyclization and oxidation.

Ruthenium-Catalyzed ADC Cycle

This pathway highlights the "Hydrogen Borrowing" mechanism where the catalyst shuttles hydride ions to activate the alcohol.

RuCatalysis Diol 1,3-Butanediol Ru_Dehydro Ru-H Species (Dehydrogenation) Diol->Ru_Dehydro Cat. Activation Aldehyde 3-Hydroxybutanal (In Situ) Ru_Dehydro->Aldehyde -H2 (stored on Ru) Enone Crotonaldehyde Aldehyde->Enone -H2O (Thermal) Condensation Condensation with p-Toluidine Enone->Condensation Cyclized Cyclized Intermediate Condensation->Cyclized Product 2,6-Dimethylquinoline Cyclized->Product Aromatization (H2 Release)

Figure 2: Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) converts 1,3-butanediol into the reactive enone in situ.

Part 4: Comparative Analysis

FeatureDoebner-Miller (Classical)Ru-Catalyzed Annulation (Modern)
Precursors Aniline + CrotonaldehydeAniline + 1,3-Butanediol
Reagent Stability Low (Crotonaldehyde polymerizes)High (Diols are stable)
Conditions Harsh Acid (HCl), RefluxNeutral/Mild, Catalytic Metal
Atom Economy Moderate (Loss of

, tars)
High (Only

and

byproducts)
Purification Difficult (Steam distillation often needed)Simple (Filtration/Column)
Scalability Excellent (Kg to Ton scale)Moderate (Ligand cost limits scale)
Primary Use Bulk Chemical SynthesisDrug Discovery / Fine Chemicals

References

  • Doebner-Miller Reaction Mechanism & Scope

    • Bergström, F. W. (1944). "The Synthesis of Quinolines and Isoquinolines". Chemical Reviews, 35(2), 77–277.
    • Source:

  • Ruthenium-Catalyzed Synthesis from Diols

    • Motokura, K., et al. (2006). "Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and 1,3-Diols". Tetrahedron Letters, 47(46), 8083–8086.
    • Source:

  • Microwave-Assisted Synthesis (Alternative Modern Route)

    • Taghevjan, N., et al. (2012). "Microwave-Assisted Synthesis of Quinoline Derivatives".
    • Source:

  • Biological Activity of 2,6-Dimethylquinoline Derivatives

    • Musiol, R., et al. (2010). "Quinoline Derivatives as Potential Anticancer Agents".[3][4] Current Medicinal Chemistry, 17(18), 1960–1973.

    • Source:

Sources

Foundational

Characterization &amp; Physical Properties of Dimethyl-Substituted Dibromoquinolines: A Technical Guide

Executive Summary Dimethyl-substituted dibromoquinolines represent a specialized subclass of halogenated N-heterocycles, critical in the development of antimalarial, anticancer, and antibacterial agents. This guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-substituted dibromoquinolines represent a specialized subclass of halogenated N-heterocycles, critical in the development of antimalarial, anticancer, and antibacterial agents. This guide synthesizes the physical, structural, and spectral properties of this scaffold, with a specific focus on 5,7-dibromo-2,8-dimethylquinoline and 5,7-dibromo-2-methylquinolin-8-ol analogs.

These compounds are defined by a delicate balance between the lipophilic methyl groups and the electron-withdrawing bromine atoms, creating unique electronic environments that modulate solubility,


-stacking capability, and biological ligand binding.

Structural Isomerism & Nomenclature

The physical properties of these derivatives depend heavily on the positional isomerism of the methyl and bromine substituents.

  • Core Scaffold: Quinoline (Benzo[

    
    ]pyridine)
    
  • Key Substituents:

    • Bromine (Br): Typically at positions C5, C6, C7, or C8 (electrophilic substitution sites).

    • Methyl (Me): Typically at C2, C3, C4 (via cyclization precursors) or C8.

Primary Target for this Guide:

  • Compound A: 5,7-Dibromo-2-methylquinolin-8-ol (High-availability data anchor).[1][2]

  • Compound B: 2,3-Dimethyl-5,7-dibromoquinoline (SAR-derived theoretical model).

Solid-State Physical Properties

Melting Point & Thermal Behavior

The introduction of bromine atoms significantly elevates the melting point due to increased molecular weight and intermolecular halogen bonding.

CompoundSubstituentsMelting Point (°C)Key Driver
Quinoline None-15 (Liquid)Low symmetry, weak interactions
2,3-Dimethylquinoline 2,3-Me68 - 69Increased packing efficiency
5,7-Dibromoquinoline 5,7-Br96 - 98Halogen bonding, MW increase
5,7-Dibromo-2-methylquinolin-8-ol 5,7-Br, 2-Me, 8-OH196 - 198 Strong intramolecular H-bond (OH[3]···N)
5,7-Dibromo-2,3-dimethylquinoline 5,7-Br, 2,3-Me115 - 125 (Predicted)Steric bulk vs. Packing efficiency

Technical Insight: The dramatic increase in the 8-hydroxy derivative (196°C) vs. the non-hydroxy analog (96°C) confirms that intermolecular hydrogen bonding dominates the crystal lattice energy, overriding the halogen effect.

Crystal Habit & Packing

X-ray diffraction studies of 5,7-dibromo-substituted quinolines reveal a planar geometry distorted slightly by steric clash if methyl groups are adjacent to ring junctions.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridyl ring (due to N) stacks against the electron-rich benzenoid ring of adjacent molecules. Distance: ~3.6 Å.[4]
  • Halogen Bonding (Type II): Br···Br interactions are frequently observed, acting as "molecular glue."

    • Observed Contact Distance: ~3.63 Å (approx. sum of van der Waals radii).

    • Geometry: C-Br···Br angles often approach 150-160°, stabilizing the lattice.

Solution-Phase Properties

Solubility & Lipophilicity (LogP)

Drug development requires precise control over LogP. Methyl groups add lipophilicity (+0.5 LogP per Me), while Bromine adds significant hydrophobicity (+0.86 LogP per Br).

Parameter5,7-Dibromo-2-methylquinolin-8-ol2,3-DimethylquinolineImpact on Bioavailability
LogP (Exp/Pred) 3.50 - 3.962.94High membrane permeability; risk of poor aqueous solubility.
Water Solubility < 0.1 mg/mL (Insoluble)~120 mg/LRequires formulation (e.g., HCl salt or cyclodextrin complex).
pKa (Conj. Acid) ~2.5 - 3.04.94Br atoms withdraw electron density, lowering basicity of N.

Formulation Note: Due to the low pKa (weak base), these compounds require strong acidic conditions (pH < 2) to protonate the nitrogen and achieve aqueous solubility.

Spectral Characterization (NMR & MS)[5][6][7]

Proton NMR ( H NMR)

The substitution pattern is readily identified by the loss of signal multiplicity and downfield shifts caused by the electronegative bromine.

Reference Solvent: DMSO-


 or CDCl

  • C2-Methyl Group: Singlet,

    
     2.6 – 2.8 ppm (Deshielded by ring current).
    
  • C3-Methyl Group: Singlet,

    
     2.4 – 2.5 ppm.
    
  • Aromatic Region (5,7-Dibromo pattern):

    • H-6: Not present (Br substituted).

    • H-8: Singlet or doublet (if H-6 is Br, H-8 is isolated). In 8-OH derivatives, this signal is absent.

    • H-3/H-4: If C2-Me is present, H-3 appears as a doublet (coupling to H-4) or singlet (if C3 is also substituted).

    • Shift Effect: Br at C5 shifts H-4 downfield (

      
       ppm) due to the "ortho effect" and peri-interaction.
      
Mass Spectrometry (MS)
  • Isotope Pattern: The hallmark of a dibromo compound is the 1:2:1 triplet for the molecular ion clusters

    
    , 
    
    
    
    , and
    
    
    due to the
    
    
    Br and
    
    
    Br natural abundance (approx 50:50).
  • Fragmentation:

    • Loss of Br radical (

      
      ).
      
    • Loss of HCN from the pyridine ring (characteristic of quinolines).

Synthesis & Experimental Protocols

Synthesis Logic Flow

The synthesis strategy depends on whether the methyl or bromine groups are introduced first. The Skraup or Friedländer methods build the ring with methyls, followed by electrophilic bromination.

SynthesisWorkflow Start Precursor Selection RouteA Route A: Direct Bromination (Start with Dimethylquinoline) Start->RouteA RouteB Route B: Ring Construction (Start with Dibromoaniline) Start->RouteB StepA1 Reaction: Br2 / AcOH or NBS RouteA->StepA1 Electrophilic Subst. StepB1 Reaction: Skraup/Doebner-Miller (Glycerol/Acetone + Acid) RouteB->StepB1 Condensation StepA2 Purification: Recrystallization (EtOH) StepA1->StepA2 Product Target: Dimethyl-Dibromoquinoline StepA2->Product StepB2 Cyclization: 140°C, H2SO4 StepB1->StepB2 StepB2->Product

Caption: Comparative synthetic pathways. Route A is preferred for 5,7-dibromo isomers due to the directing power of the nitrogen.

Protocol: Bromination of 2-Methylquinolin-8-ol

Objective: Synthesis of 5,7-dibromo-2-methylquinolin-8-ol.

  • Preparation: Dissolve 2-methylquinolin-8-ol (5.0 g, 31.4 mmol) in Methanol (50 mL) and NaHCO

    
     (5.0 g).
    
  • Addition: Add a solution of Bromine (

    
    , 5 mL) in Methanol (50 mL) dropwise over 15 minutes at room temperature.
    
    • Note: The reaction is exothermic.[5] Maintain temp < 30°C to prevent tar formation.

  • Quenching: Stir for 60 minutes. Add Na

    
    SO
    
    
    
    (2.5 g) to neutralize excess bromine.
  • Isolation: Pour into ice water (200 mL). Filter the yellow/white precipitate.

  • Purification: Recrystallize from hot Ethanol.

    • Yield: ~85-90%.

    • Purity Check: TLC (Hexane:EtOAc 8:2), visualize with UV.

Structure-Activity Relationship (SAR) Visualization

Understanding how physical properties translate to biological potential is key for drug design.

SAR_Logic Core Dimethyl-Dibromo Quinoline Core Br 5,7-Dibromo Core->Br Me 2,x-Dimethyl Core->Me Lipophilicity Increased LogP (Membrane Permeability) Br->Lipophilicity +1.7 LogP Metab Blocked Metabolism (C5/C7 blocked by Br) Br->Metab Steric/Electronic Shield Stacking Enhanced π-Stacking (DNA Intercalation) Br->Stacking Polarizability Me->Lipophilicity +1.0 LogP Me->Metab C2 Blocking

Caption: SAR map illustrating how substituents drive pharmacokinetics. Bromine enhances metabolic stability by blocking oxidation sites.

References

  • BenchChem. (2025).[6][5][7][8][9] An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline. Retrieved from

  • National Institutes of Health (NIH). (2009). 5,7-Dibromo-2-methylquinolin-8-ol Crystal Structure. PubMed Central. Retrieved from

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications. Retrieved from

  • The Good Scents Company. (2023). 2,3-Dimethylquinoline Physical Properties. Retrieved from

  • Sigma-Aldrich. (2024). 5,7-Dibromo-2-methylquinolin-8-ol Product Specification. Retrieved from

Sources

Exploratory

4,8-Dibromo-2,6-dimethylquinoline PubChem and ChemSpider entries

The following technical guide details the structural, synthetic, and physicochemical profile of 4,8-Dibromo-2,6-dimethylquinoline , a specialized heteroaromatic scaffold used in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and physicochemical profile of 4,8-Dibromo-2,6-dimethylquinoline , a specialized heteroaromatic scaffold used in medicinal chemistry and materials science.

[1][2][3][4][5]

Executive Summary & Database Forensics

4,8-Dibromo-2,6-dimethylquinoline is a halogenated quinoline derivative characterized by bromine substitution at the C4 and C8 positions and methyl groups at C2 and C6.[1] While often overshadowed by its mono-bromo analogs in public databases, it is a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the differential reactivity of the C4 (pyridine ring) and C8 (benzene ring) halogens.

Database Identifiers
  • CAS Registry Number: 1189107-53-6[1][2][3][4]

  • PubChem CID: Not explicitly indexed as a standalone parent record; search via substructure or CAS.

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 314.99 g/mol

Structural Validation (SMILES & InChI)
  • Canonical SMILES: CC1=CC(Br)=C2N=C(C)C=C(Br)C2=C1[3]

  • InChI Key: Predicted based on structureInChI=1S/C11H9Br2N/c1-6-3-8(12)10-9(13)5-7(2)14-11(10)4-6

Chemical Properties & Specifications

The following data is synthesized from computational models and vendor specifications for the 4,8-dibromo series.

PropertyValueSource/Method
Appearance Off-white to pale yellow crystalline solidVendor Data
Melting Point 145–150 °C (Predicted)Analog Extrapolation
Boiling Point ~380 °C at 760 mmHgComputed
Density 1.8 ± 0.1 g/cm³Computed
LogP 4.25Consensus LogP
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in waterExperimental Logic
pKa ~2.5 (Conjugate acid)Quinoline Baseline

Synthetic Methodology

The most robust route to 4,8-dibromo-2,6-dimethylquinoline utilizes the Conrad-Limpach synthesis , followed by aromatization and functionalization. This approach ensures correct regiochemistry for the C6-methyl and C8-bromo substituents.

Retrosynthetic Analysis

The molecule is disconnected at the N1-C2 and C3-C4 bonds.

  • Precursor A: 2-Bromo-4-methylaniline (Provides the benzene ring with pre-installed C6-Me and C8-Br).

  • Precursor B: Ethyl acetoacetate (Provides the C2-Me, C3, and C4-Oxygen).

Step-by-Step Protocol
Step 1: Condensation & Cyclization (Conrad-Limpach)
  • Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Dowtherm A (solvent).

  • Procedure:

    • Mix aniline and ethyl acetoacetate with a catalytic amount of acetic acid in benzene/toluene.

    • Reflux with a Dean-Stark trap to remove water, forming the enamine intermediate (ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate).

    • Isolate the enamine and add it dropwise to boiling Dowtherm A (250 °C). Critical: High temperature is required for thermal cyclization.

    • Cool and dilute with hexane to precipitate the product.

  • Intermediate Product: 8-Bromo-2,6-dimethylquinolin-4-ol (Tautomer: 4-quinolone).

Step 2: Aromatization/Bromination[5]
  • Reagents: 8-Bromo-2,6-dimethylquinolin-4-ol, Phosphorus oxybromide (

    
    ).
    
  • Procedure:

    • Suspend the 4-hydroxy intermediate in dry toluene or DCE.

    • Add

      
       (1.5 eq) cautiously (exothermic).
      
    • Reflux for 2–4 hours. Monitor by TLC (the starting material is highly polar; product is non-polar).

    • Quench: Pour onto crushed ice/NaHCO₃ mixture. Warning: Violent hydrolysis of excess

      
      .
      
    • Extract with DCM, dry over

      
      , and recrystallize from ethanol.
      
Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-4-methylaniline Intermediate1 Enamine Formation (Dean-Stark Reflux) Start->Intermediate1 Condensation Reagent Ethyl Acetoacetate + Cat. AcOH Reagent->Intermediate1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization High Temp IntProduct Intermediate: 8-Bromo-2,6-dimethylquinolin-4-ol Cyclization->IntProduct Precipitation Bromination Bromination (POBr3, Reflux) IntProduct->Bromination Dehydroxy-bromination Final Final Product: 4,8-Dibromo-2,6-dimethylquinoline Bromination->Final Quench & Purify

Caption: Step-wise synthesis workflow from aniline precursor to final dibromoquinoline scaffold.

Structural Logic & Regioselectivity

Understanding the reactivity differences between the two bromine atoms is crucial for downstream applications.

Reactivity Core 4,8-Dibromo-2,6-dimethylquinoline C4 C4-Bromo (Pyridine Ring) High Reactivity Core->C4 C8 C8-Bromo (Benzene Ring) Lower Reactivity Core->C8 Mech1 SNAr / Pd-Catalyzed Coupling (Facilitated by Pyridine N) C4->Mech1 Mech2 Standard Suzuki/Buchwald (Requires stronger catalyst) C8->Mech2

Caption: Differential reactivity profile of the C4 vs. C8 bromine substituents.

  • C4-Position: The bromine at C4 is activated by the electron-withdrawing nature of the quinoline nitrogen (para-position). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and undergoes oxidative addition with Pd(0) faster than the C8 position.
    
  • C8-Position: This bromine is on the carbocyclic ring and behaves like a standard aryl bromide, requiring standard cross-coupling conditions.

Safety & Handling Protocols

This compound and its precursors pose specific hazards.[6]

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (H302). Precursors like 2-bromo-4-methylaniline are toxic.Use full PPE; handle in a fume hood.
Corrosivity

releases HBr upon hydrolysis.
Quench reactions slowly in an ice bath.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear chemical splash goggles.

Waste Disposal: Halogenated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated species.

References

  • Synthesis of 8-bromo-2,6-dimethylquinoline: ResearchGate. "Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4." Available at:

  • Conrad-Limpach Cyclization General Protocol: Organic Syntheses. "4-Hydroxyquinoline." Org. Synth. 1955, 3, 593. Available at:

  • Vendor Data (CAS 1189107-53-6): BLD Pharm. "4,8-Dibromo-2,6-dimethylquinoline MSDS."[1][2][3] Available at:

  • Analogous Synthesis (4,8-Dichloro): ChemScene. "4,8-Dichloro-2,6-dimethylquinoline (CAS 203626-46-4)."[7][8][9] Available at:

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Site-Selective and Exhaustive Suzuki-Miyaura Coupling of 4,8-Dibromo-2,6-dimethylquinoline

This Application Note is designed for medicinal chemists and process development scientists. It details the protocols for the Suzuki-Miyaura cross-coupling of 4,8-Dibromo-2,6-dimethylquinoline , a scaffold presenting a c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the protocols for the Suzuki-Miyaura cross-coupling of 4,8-Dibromo-2,6-dimethylquinoline , a scaffold presenting a classic challenge in regioselectivity: distinguishing between the electron-deficient pyridine ring (C4) and the sterically hindered, electron-rich benzene ring (C8).

Executive Summary & Mechanistic Rationale

The functionalization of 4,8-Dibromo-2,6-dimethylquinoline requires a nuanced understanding of quinoline electronics. This substrate contains two electrophilic sites with distinct reactivity profiles:

  • C4-Position (Pyridine Ring): Highly reactive. The nitrogen atom renders the pyridine ring electron-deficient, facilitating rapid oxidative addition of Pd(0). The 2-methyl group provides minor steric bulk but does not significantly impede attack at C4.

  • C8-Position (Benzene Ring): Deactivated and hindered. The benzene ring is more electron-rich (further activated by the 6-methyl group), making oxidative addition slower. Furthermore, the peri-interaction with the quinoline nitrogen and the C7-hydrogen creates a sterically crowded environment, often requiring specialized ligands (e.g., biaryl phosphines) for successful coupling.

Strategic Approach:

  • Protocol A (Regioselective): Exploits the electronic disparity to exclusively couple the C4-position using mild conditions and standard ligands.

  • Protocol B (Exhaustive): Utilizes high-activity catalyst systems (Buchwald ligands) and elevated temperatures to force coupling at the recalcitrant C8-position, yielding the 4,8-diaryl product.

Reaction Pathway & Selectivity Map

The following diagram illustrates the kinetic preference for the C4 position and the pathway to bis-functionalization.

ReactionPathway Substrate 4,8-Dibromo- 2,6-dimethylquinoline Inter1 Oxidative Addition (C4) FAST (Kinetic) Substrate->Inter1 k1 >> k2 Standard Ligands (PPh3) Inter2 Oxidative Addition (C8) SLOW (Steric/Electronic) Substrate->Inter2 k2 (Minor) Requires Forcing Pd0 Pd(0) Catalyst Prod_Mono 4-Aryl-8-bromo- 2,6-dimethylquinoline (Major Product) Inter1->Prod_Mono Transmetalation & Red. Elim. Prod_Bis 4,8-Diary-2,6- dimethylquinoline (Bis-Coupled) Prod_Mono->Prod_Bis 2nd Coupling Specialized Ligands (SPhos) High Temp

Caption: Kinetic hierarchy of oxidative addition. C4 reacts preferentially due to the electron-deficient nature of the pyridine ring.

Experimental Protocols

Protocol A: Regioselective Mono-Coupling (C4-Arylation)

Objective: Isolate the 4-aryl-8-bromo derivative with >95% regioselectivity. Mechanism: Kinetic control.

Materials
  • Substrate: 4,8-Dibromo-2,6-dimethylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is critical.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Standard triphenylphosphine ligands are sufficient for C4 but too bulky/slow for C8, enhancing selectivity.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) — Mild base prevents over-reaction.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — Degassed.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under Argon flow.

  • Charging: Add 4,8-Dibromo-2,6-dimethylquinoline (1.0 mmol, 315 mg), Arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inertion: Evacuate and backfill with Argon (x3).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) via syringe. Stir for 5 min to dissolve.

  • Base Addition: Add degassed 2M Na₂CO₃ (2 mL) via syringe.

  • Reaction: Heat to 85°C (oil bath temperature). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear; the mono-coupled product (Rf ~0.4) will appear.[2][3][4] If bis-coupled product (fluorescent spot near solvent front) appears, lower temp to 75°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5][6]

  • Purification: Flash chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes.

Protocol B: Exhaustive Bis-Coupling (C4, C8-Diarylation)

Objective: Synthesize the 4,8-diaryl derivative. Mechanism: Thermodynamic forcing using electron-rich, bulky ligands to overcome the C8 energy barrier.

Materials
  • Substrate: 4,8-Dibromo-2,6-dimethylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv).[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%).

    • Rationale: Buchwald dialkylbiaryl phosphines (SPhos/XPhos) are essential to facilitate oxidative addition at the hindered, electron-rich C8 position.

  • Base: K₃PO₄ (3.0 equiv) — Stronger base required for hindered couplings.

  • Solvent: Toluene / n-Butanol / Water (4:1:1) or Toluene/Water (10:1).[1]

Step-by-Step Procedure
  • Setup: Use a heavy-walled pressure vial or microwave tube (preferred for efficiency).

  • Charging: Add Substrate (1.0 mmol), Boronic Acid (2.5 mmol), Pd₂(dba)₃ (18 mg), SPhos (32 mg), and K₃PO₄ (636 mg).

  • Solvent Addition: Add Toluene (8 mL) and Water (2 mL). Note: n-Butanol (2 mL) can be added to improve solubility of polar boronic acids.

  • Reaction:

    • Thermal: Seal and heat to 110°C for 16–24 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove palladium black. Wash pad with DCM. Wash filtrate with water and brine.[5]

  • Purification: Recrystallization is often possible due to the symmetry and crystallinity of bis-aryl quinolines. Alternatively, column chromatography (Hexane/EtOAc).[1]

Data Summary & Optimization Table

VariableRegioselective (C4 Only)Exhaustive (C4 & C8)Rationale
Stoichiometry 1.05 equiv Boronic Acid2.5 - 3.0 equiv Boronic AcidLimits C8 coupling availability in Protocol A.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos/XPhosPPh₃ is too bulky/slow for hindered C8; SPhos is designed for hindered substrates.
Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases facilitate transmetalation in sterically crowded environments.
Temperature 80–90 °C110–120 °CHigher energy required to overcome activation barrier of C8 oxidative addition.
Time 4–6 Hours16–24 Hours (Thermal)C8 coupling is the rate-limiting step.

Experimental Workflow Diagram

This diagram outlines the decision tree for the researcher.

Workflow Start Start: 4,8-Dibromo- 2,6-dimethylquinoline Goal Define Goal Start->Goal PathA Target: 4-Aryl-8-bromo Goal->PathA Site-Selective PathB Target: 4,8-Diaryl Goal->PathB Exhaustive CondA Conditions A: 1.05 eq ArB(OH)2 Pd(PPh3)4 / Na2CO3 85°C PathA->CondA CheckA Check TLC/LCMS (Disappearance of SM) CondA->CheckA ProdA Isolate Mono-Product CheckA->ProdA Complete CondB Conditions B: 3.0 eq ArB(OH)2 Pd-SPhos / K3PO4 110°C (or MW) PathB->CondB CheckB Check LCMS (Monitor Mono -> Bis) CondB->CheckB CheckB->CondB Incomplete (Add more cat.) ProdB Isolate Bis-Product CheckB->ProdB Complete

Caption: Operational workflow for selecting reaction conditions based on target substitution pattern.

Troubleshooting & Critical Parameters

  • "Stalled" Reaction at C8:

    • Symptom:[3][6][7][8][9][10] Mono-coupled product persists; bis-product does not form.

    • Solution: The active catalyst may have died. Add a fresh portion of Pd₂(dba)₃/SPhos (1 mol%) and heat for an additional 4 hours. Ensure the reaction is strictly oxygen-free (Argon sparge).

  • Hydrodebromination (Side Reaction):

    • Symptom:[3][7][8][9][10] Formation of 4-aryl-2,6-dimethylquinoline (loss of Br at C8 without coupling).

    • Cause: Hydride source in the media (often from ethanol or overheating) or low boronic acid activity.

    • Solution: Switch solvent to Toluene/Water (exclude alcohols). Increase Boronic Acid concentration.

  • Purification Difficulty:

    • The 4,8-dibromo starting material and the 4-aryl-8-bromo product can have similar Rf values.

    • Tip: Use a gradient of DCM in Hexanes rather than EtOAc/Hexanes for better separation of halo-quinolines.

References

  • Suzuki-Miyaura Coupling of Brominated Quinolines (General Protocols). BenchChem Application Notes. Link

  • Reactivity of 6-Bromo vs 8-Bromo Quinolines. BenchChem Technical Guides. Link

  • Regioselective Suzuki Couplings of Polyhalogenated Heterocycles. Organic & Biomolecular Chemistry, 2015. Link

  • Catalyst Selection for Hindered Substrates (Buchwald Ligands). Sigma-Aldrich / Merck Technical Library. Link

  • Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. BenchChem Protocols. Link

Sources

Application

Application Note: Synthesis of 4,8-Disubstituted Quinoline Derivatives for High-Efficiency OLEDs

Part 1: Strategic Overview & Rationale The "4,8-Architecture" in OLEDs Quinoline derivatives are ubiquitous in Organic Light-Emitting Diodes (OLEDs), most notably as ligands in metal-chelate complexes like Alq3 (Tris(8-h...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

The "4,8-Architecture" in OLEDs

Quinoline derivatives are ubiquitous in Organic Light-Emitting Diodes (OLEDs), most notably as ligands in metal-chelate complexes like Alq3 (Tris(8-hydroxyquinolinato)aluminium). However, the standard 8-hydroxyquinoline scaffold suffers from low quantum efficiency in the solid state and limited color tunability.

Synthesizing 4,8-disubstituted quinolines addresses these limitations through two distinct mechanistic levers:

  • C4-Substitution (Conjugation Control): Introducing aryl or heteroaryl groups at the 4-position extends the

    
    -conjugation, allowing for precise bandgap engineering (emission color tuning) and increasing the glass transition temperature (
    
    
    
    ), which improves thermal stability.
  • C8-Substitution (Steric/Electronic Control):

    • In Metal Complexes: The 8-hydroxy group (or 8-amino) is the chelating site. Modifications here alter the metal-ligand bond strength and HOMO energy levels.

    • In Purely Organic Emitters: A bulky group at C8 prevents

      
      -
      
      
      
      stacking aggregation, reducing crystallization and quenching in the solid film.
Retrosynthetic Strategy

To achieve modularity, we avoid the classical Skraup synthesis (which often yields inseparable isomer mixtures).[1] Instead, we utilize a divergent intermediate strategy based on 4-chloro-8-methoxyquinoline . This scaffold allows for selective C4-functionalization via Palladium-catalyzed cross-coupling or


, followed by C8-deprotection or modification.

Retrosynthesis cluster_div Divergent Pathways Target Target: 4-Aryl-8-Hydroxyquinoline (OLED Emitter/Ligand) Intermediate Key Intermediate: 4-Chloro-8-Methoxyquinoline Target->Intermediate 1. Demethylation (BBr3) 2. Complexation (Al/Zn) Precursor Precursor: o-Anisidine + Meldrum's Acid Intermediate->Precursor 1. Cyclization (250°C) 2. Chlorination (POCl3) PathA Path A: Suzuki Coupling (C4-Aryl) Intermediate->PathA Ar-B(OH)2, Pd(0) PathB Path B: SNAr (C4-Amino) Intermediate->PathB HNR2, Heat

Caption: Divergent retrosynthetic pathway utilizing 4-chloro-8-methoxyquinoline as the pivot point for modular functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Pivot Scaffold (4-Chloro-8-methoxyquinoline)

Objective: Create a high-purity halogenated core amenable to cross-coupling. Rationale: Starting with o-anisidine protects the C8 position as a methoxy group, which is stable under basic coupling conditions but easily removed later. The Meldrum’s acid route is chosen over the Conrad-Limpach method for its higher yields and cleaner workup.

Materials:
  • o-Anisidine (CAS: 90-04-0)

  • Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Trimethyl orthoformate (TMOF)[1]

  • Phosphorus oxychloride (

    
    )[1]
    
  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1]

Step-by-Step Methodology:
  • Imidate Formation:

    • In a 500 mL RBF, reflux o-anisidine (50 mmol), Meldrum's acid (55 mmol), and TMOF (50 mL) for 3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The formation of the ene-amine intermediate is quantitative.

    • Cool and evaporate volatiles. Recrystallize the solid from ethanol.

  • High-Temperature Cyclization (Gould-Jacobs Type):

    • Critical Step: Add the intermediate solid portion-wise to boiling Dowtherm A (250°C).

    • Why? Rapid addition to high heat favors kinetic cyclization over polymerization.[1]

    • Reflux for 30 minutes. Cool to RT.

    • Precipitate with hexane, filter, and wash to obtain 4-hydroxy-8-methoxyquinoline .

  • Aromatization/Chlorination:

    • Suspend the 4-hydroxy intermediate (20 mmol) in

      
       (10 eq).
      
    • Reflux for 4 hours.[1] The solution will turn clear and dark.

    • Safety: Quench slowly into ice-water containing

      
       to neutralize.
      
    • Extract with DCM, dry over

      
      , and concentrate.[1]
      
    • Yield Expectation: 75-85% (Off-white solid).

Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Install the conjugation-extending aryl group at C4. Rationale: The C4-chloride is activated by the quinoline nitrogen, making it susceptible to Pd-catalyzed coupling. We use


 for steric accessibility.[1]
Materials:
  • 4-Chloro-8-methoxyquinoline (from Protocol A)

  • Arylboronic acid (e.g., 4-biphenylboronic acid for blue-shift/stability)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ][1]
    
  • Base:

    
     (2M aqueous)[1]
    
  • Solvent: Toluene/Ethanol (3:1 v/v)[1]

Methodology:
  • Degassing:

    • Combine solvent, halide (1.0 eq), and boronic acid (1.2 eq) in a Schlenk flask.[1]

    • Sparge with Argon for 20 minutes.[1] Oxygen poisons the Pd(0) catalyst.[1]

  • Coupling:

    • Add

      
       (5 mol%) and base under Argon counter-flow.[1]
      
    • Heat to 90°C for 12-18 hours.

    • Monitoring: The starting material spot on TLC should disappear. A blue fluorescent spot (the product) often appears under UV (365 nm).[1]

  • Purification:

    • Filter through Celite to remove Pd black.[1]

    • Column chromatography (Silica gel, Hexane:DCM gradient).[1]

    • Result: 4-(4-biphenyl)-8-methoxyquinoline .

Protocol C: C8-Deprotection and Alq3 Complex Formation

Objective: Reveal the chelating hydroxyl group and form the OLED emitter. Rationale:


 is the reagent of choice for cleaving aryl methyl ethers without affecting the quinoline ring or the biaryl linkage.
Methodology:
  • Demethylation:

    • Dissolve the methoxy-quinoline (5 mmol) in anhydrous DCM at -78°C.

    • Add

      
       (1M in DCM, 15 mmol) dropwise.
      
    • Warm to RT and stir overnight.

    • Quench with

      
       (aq).[1] Extract, dry, and recrystallize.[1]
      
    • Product: 4-(4-biphenyl)-8-hydroxyquinoline (Ligand) .

  • Complexation (The "Alq3" Analog):

    • Dissolve the Ligand (3 eq) in Ethanol.

    • Dissolve

      
       (1 eq) in water.[1]
      
    • Mix solutions and adjust pH to ~6.5 with dilute

      
      .
      
    • The yellow precipitate is the crude OLED material.

  • Sublimation (Critical for Device Quality):

    • Crude organics contain trace ions that quench OLED emission.[1]

    • Perform high-vacuum gradient sublimation (

      
       Torr, source temp ~280-320°C depending on MW).
      
    • Collect the central zone crystals.

Part 3: Data Analysis & Quality Control

Characterization Metrics for OLED Suitability
MetricMethodAcceptance CriteriaRelevance to OLEDs
Purity HPLC-MS> 99.9% (Trace metal < 10 ppm)Impurities act as charge traps, reducing device lifetime.
Thermal Stability TGA / DSC

;

Prevents morphological degradation (crystallization) during operation.[1]
Energy Levels CV / UV-VisHOMO/LUMO match to hostEnsures efficient hole/electron injection.
PL Quantum Yield Integrating Sphere

(Solid state)
Directly correlates to device brightness.[1]
Troubleshooting Guide
  • Problem: Low yield in Suzuki Coupling.

    • Cause: Oxidative addition to C4-Cl is slower than C-Br.

    • Solution: Switch ligand to XPhos or SPhos (Buchwald ligands) which are more active for aryl chlorides.[1]

  • Problem: Product is insoluble.

    • Cause:

      
      -stacking of planar aromatic systems.
      
    • Solution: Introduce t-butyl or bulky alkyl groups on the aryl ring to disrupt packing (this also improves film-forming properties).

Part 4: References

  • S. N. Al-Busafi et al. , "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," Research & Reviews: Journal of Chemistry, 2014.[2] Link

  • W. A. E. Omar , "Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline)," Journal of Advanced Research, 2012. Link

  • Miyaura, N. & Suzuki, A. , "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995.[1] Link[1]

  • Tang, C. W. & Van Slyke, S. A. , "Organic electroluminescent diodes," Applied Physics Letters, 1987.[1] (Seminal paper on Alq3).[1][3][4] Link

  • J. P. Heiskanen et al. , "4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach," Tetrahedron, 2009.[2] Link[1]

Sources

Method

regioselective functionalization of 4,8-Dibromo-2,6-dimethylquinoline

Application Note: Strategic Regioselective Functionalization of 4,8-Dibromo-2,6-dimethylquinoline Executive Rationale For researchers and drug development professionals, the quinoline scaffold represents a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Regioselective Functionalization of 4,8-Dibromo-2,6-dimethylquinoline

Executive Rationale

For researchers and drug development professionals, the quinoline scaffold represents a highly privileged pharmacophore. The compound 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) offers a versatile, yet synthetically challenging, starting material for generating complex molecular architectures. This application note delineates the mechanistic principles and practical methodologies required to achieve precise, sequential functionalization of this dihalogenated heterocycle, ensuring high yields and absolute regiocontrol.

Mechanistic Causality in Regioselectivity

The core challenge in utilizing 4,8-dibromo-2,6-dimethylquinoline lies in chemically differentiating its two carbon-bromine bonds. Successful regioselectivity is governed by the profound electronic disparity between the C4 and C8 positions:

  • C4 Activation (Electronic Depletion): The C4-Br bond is located on the heteroaromatic ring and exists in direct "para-like" conjugation with the highly electronegative imine nitrogen (N1). This electron-withdrawing effect significantly lowers the electron density at the C4 carbon, drastically reducing the activation energy required for Pd(0) oxidative addition[1]. Consequently, C4 is highly susceptible to both cross-coupling and nucleophilic aromatic substitution (SNAr).

  • C8 Deactivation (Carbocyclic Shielding): Conversely, the C8-Br bond resides on the carbocyclic ring. While adjacent to the nitrogen, it lacks direct resonance activation. Furthermore, the 6-methyl group exerts a mild inductive electron-donating effect (+I), which increases the electron density on the carbocyclic ring. This renders the C8-Br bond relatively deactivated, behaving much like an unactivated, sterically hindered aryl bromide[2].

  • Steric Constraints: The 2,6-dimethyl substitution pattern introduces critical steric parameters. The 2-methyl group sterically shields the N1 atom, which can inhibit certain coordination-directed palladium insertion mechanisms, forcing the reaction to rely purely on the inherent electronic differentiation of the scaffold[3].

By exploiting this steep electronic gradient, chemists can achieve >95:5 regioselectivity for C4 functionalization under mild catalytic conditions, intentionally preserving the C8-Br bond for subsequent, more rigorous cross-coupling[4].

Quantitative Reactivity Profile

The following table synthesizes expected yields and selectivities based on optimized catalytic systems for the sequential functionalization of the 4,8-dibromoquinoline scaffold.

Reaction ModalityTarget SiteOptimized Catalyst / Reagent SystemTemp (°C)Expected Yield (%)Selectivity (C4:C8)
Suzuki-Miyaura C4Pd(PPh3)4 (5 mol%), Na2CO3 (2 eq)60 - 7082 - 88> 95:5
SNAr (Amination) C4Aliphatic Amine (3 eq), Neat or EtOH80 - 9075 - 85> 99:1
Suzuki-Miyaura C8Pd(dppf)Cl2 (10 mol%), K3PO4 (3 eq)100 - 11070 - 80N/A (on C4-sub)
Buchwald-Hartwig C8Pd2(dba)3 / XPhos, tBuONa (2 eq)11065 - 78N/A (on C4-sub)

Strategic Functionalization Workflow

The logical progression of functionalizing 4,8-dibromo-2,6-dimethylquinoline relies on a "mild-to-harsh" thermodynamic and catalytic gradient.

G SM 4,8-Dibromo-2,6-dimethylquinoline (Starting Material) OxAdd1 Pd(0) Oxidative Addition (Fast at C4-Br) SM->OxAdd1 Mild Conditions (e.g., 60°C, weak base) Int 4-Functionalized-8-bromo- 2,6-dimethylquinoline OxAdd1->Int OxAdd2 Pd(0) Oxidative Addition (Slow at C8-Br) Int->OxAdd2 Harsh Conditions (e.g., 110°C, strong base) Prod 4,8-Difunctionalized- 2,6-dimethylquinoline OxAdd2->Prod

Sequential regioselective palladium-catalyzed functionalization workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical controls (IPC) are integrated to ensure the causality of the chemical transformations is verifiable at each step.

Protocol A: Regioselective C4-Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the highly activated C4 position while leaving the C8 bromide intact. Causality of Design: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as a standard, non-bulky catalyst. Combined with a mild base (Na2CO3) and a low reaction temperature (65°C), the system possesses sufficient thermal energy to undergo oxidative addition at the electron-deficient C4-Br bond, but specifically lacks the energy required to activate the sterically hindered, electron-rich C8-Br bond.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,8-Dibromo-2,6-dimethylquinoline (1.0 eq, 1.0 mmol) and the desired aryl boronic acid (1.05 eq, 1.05 mmol). Crucial: Strict stoichiometric control (1.05 eq max) prevents trace over-coupling at C8.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 eq, 5 mol%) and anhydrous Na2CO3 (2.0 eq, 2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1 v/v/v, 12 mL). Degas the resulting suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 20 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 65°C under an argon atmosphere.

  • In-Process Validation (LC-MS/TLC): After 4 hours, sample the reaction.

    • Validation Check: LC-MS must show the disappearance of the starting material mass [M+H]+ 316 (due to Br isotopes) and the appearance of the mono-coupled product mass. The absence of the di-coupled mass confirms the successful preservation of the C8-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aryl-8-bromo-2,6-dimethylquinoline intermediate.

Protocol B: C8-Buchwald-Hartwig Amination of the Mono-Coupled Intermediate

Objective: Functionalize the deactivated C8 position with a secondary amine. Causality of Design: The remaining C8-Br bond is deactivated by the carbocyclic ring's electron density and sterically hindered by the adjacent 6-methyl group. To force oxidative addition, a highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand (XPhos) is paired with Pd2(dba)3. A strong base (Sodium tert-butoxide) and elevated temperatures (110°C) are strictly required to drive the catalytic cycle forward[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, sealable reaction tube, combine the 4-aryl-8-bromo-2,6-dimethylquinoline intermediate from Protocol A (1.0 eq, 0.5 mmol) and the secondary amine (1.5 eq, 0.75 mmol).

  • Catalyst System: Add Pd2(dba)3 (0.025 eq, 2.5 mol%), XPhos (0.05 eq, 5 mol%), and Sodium tert-butoxide (tBuONa) (2.0 eq, 1.0 mmol). Note: tBuONa is highly moisture sensitive; handle rapidly in a glovebox or under a strict stream of argon.

  • Solvent & Degassing: Add anhydrous, thoroughly degassed Toluene (5 mL). Seal the tube with a Teflon-lined cap under argon.

  • Reaction: Heat the sealed tube in an oil bath at 110°C for 12–16 hours.

  • In-Process Validation:

    • Validation Check: The reaction mixture will transition from a dark red/purple (characteristic of Pd2(dba)3) to a brown/orange active catalytic species. LC-MS analysis should confirm the total consumption of the brominated intermediate and the emergence of the final di-functionalized product mass.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude residue by reverse-phase preparative HPLC or silica gel chromatography to isolate the pure 4,8-difunctionalized-2,6-dimethylquinoline.

References

  • Royal Society of Chemistry (RSC) - Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.1

  • BenchChem - Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide.2

  • MDPI - Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines.4

  • PubMed Central (NIH) - Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.3

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4,8-Dibromoquinolines

Abstract The functionalization of 4,8-dibromoquinoline via Buchwald-Hartwig amination presents a unique challenge in regioselectivity. The electronic disparity between the electron-deficient C4 position (para to nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of 4,8-dibromoquinoline via Buchwald-Hartwig amination presents a unique challenge in regioselectivity. The electronic disparity between the electron-deficient C4 position (para to nitrogen) and the sterically hindered, electron-rich C8 position (peri to nitrogen) dictates the reaction outcome. This guide provides optimized protocols for site-selective C4 mono-amination and exhaustive C4,C8-diamination , supported by mechanistic rationale and troubleshooting workflows.

Mechanistic Insight & Regioselectivity

Electronic vs. Steric Control

In the context of Pd-catalyzed cross-coupling, 4,8-dibromoquinoline exhibits distinct reactivity profiles at its two halogenated sites:

  • C4 Position (Kinetic Product): The C4-bromo bond is significantly activated towards oxidative addition due to the electron-withdrawing nature of the pyridine ring nitrogen (para-position). This site mimics the reactivity of 4-bromopyridine or 4-chloropyridine.

  • C8 Position (Thermodynamic/Difficult Product): The C8 position is electron-rich and suffers from peri-strain from the quinoline nitrogen lone pair and the C1-C8 bond angle. Oxidative addition here is slower and often requires bulky, electron-rich ligands to facilitate the step and stabilize the resulting Pd(II) species.

Key Takeaway: Under controlled, mild conditions, the reaction will exclusively favor C4-amination . High temperatures, strong bases, and specialized ligands are required to force C8 coupling or achieve double amination.

Reaction Pathway Visualization

The following diagram illustrates the competitive oxidative addition pathways and the decision logic for ligand selection.

G Start 4,8-Dibromoquinoline Pd0 LnP-Pd(0) Start->Pd0 Catalyst Activation PathC4 Path A: C4 Oxidative Addition (Fast, Electron Deficient) Pd0->PathC4 Standard Ligands (BINAP, Xantphos) PathC8 Path B: C8 Oxidative Addition (Slow, Steric Hindrance) Pd0->PathC8 Bulky/Rich Ligands (BrettPhos, RuPhos) MonoProduct 4-Amino-8-bromoquinoline (Major Product) PathC4->MonoProduct Reductive Elimination DiProduct 4,8-Diaminoquinoline (Requires Forcing Conditions) MonoProduct->DiProduct 2nd Cycle (High T, NaOtBu)

Figure 1: Mechanistic pathway showing the kinetic preference for C4 oxidative addition.

Optimization Strategy & Ligand Selection

The choice of ligand is the single most critical variable. Do not use generic conditions; select based on the amine class and desired substitution pattern.

Ligand Decision Matrix
Target OutcomeAmine ClassRecommended LigandBaseSolventRationale
C4 Mono-amination Primary AlkylXantphos or BINAP Cs₂CO₃TolueneBidentate ligands prevent bis-ligation, slowing down the second oxidative addition at C8.
C4 Mono-amination AnilinesBINAP Cs₂CO₃TolueneStandard Buchwald conditions; mild base prevents dehalogenation.
C4,C8 Di-amination Primary AlkylBrettPhos NaOtBuDioxaneBulky, electron-rich monodentate ligand promotes difficult C8 coupling.
C4,C8 Di-amination Secondary CyclicRuPhos NaOtBuDioxaneSpecifically designed for secondary amines; high turnover frequency.

Experimental Protocols

Protocol A: Regioselective C4 Mono-Amination

Objective: Synthesize 4-amino-8-bromoquinoline derivatives without touching the C8-Br bond.

Reagents:

  • 4,8-Dibromoquinoline (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: rac-BINAP (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) – Crucial: Use mild base to avoid side reactions.

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk tube or vial with 4,8-dibromoquinoline, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Inertion: Cap the vessel and cycle vacuum/Argon three times.

  • Addition: Add anhydrous Toluene via syringe, followed by the amine.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Note: Do not exceed 100 °C to preserve C8-Br.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The C4-amino product is typically more polar than the starting material.

Protocol B: Exhaustive C4,C8 Di-Amination

Objective: Synthesize 4,8-diaminoquinoline derivatives in a "one-pot" or sequential manner.

Reagents:

  • 4,8-Dibromoquinoline (1.0 equiv)

  • Amine (2.5 – 3.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: BrettPhos (for primary) or RuPhos (for secondary) (4-10 mol%)

  • Base: NaOtBu (3.0 equiv) – Strong base required for C8 activation.

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with 4,8-dibromoquinoline, Pd₂(dba)₃, Ligand, and NaOtBu inside a glovebox (recommended) or under strict Argon flow.

  • Addition: Add degassed 1,4-Dioxane and the amine.

  • Reaction: Seal and heat to 110–120 °C for 16–24 hours.

  • Monitoring: Check LCMS for the disappearance of the mono-aminated intermediate (M+1 mass). If conversion stalls, add a second portion of Catalyst/Ligand (1 mol%) and heat for an additional 4 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[1][2]

Troubleshooting & Optimization Workflow

Use the following logic tree to resolve common synthetic failures.

Optimization Problem Reaction Failure Analysis Check1 Is Starting Material (SM) Consumed? Problem->Check1 NoConv No Conversion Check1->NoConv No Partial Stalled at Mono-Amine Check1->Partial Yes, but incomplete Dehalo Dehalogenation Observed Check1->Dehalo Side Products Sol1 1. Switch to Pd2(dba)3 2. Degass solvent thoroughly 3. Check Amine purity NoConv->Sol1 Sol2 1. Increase Temp to 120°C 2. Switch to BrettPhos/RuPhos 3. Use NaOtBu Partial->Sol2 Sol3 1. Lower Temp (<80°C) 2. Switch to Cs2CO3 or K3PO4 3. Use Toluene instead of Dioxane Dehalo->Sol3

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes.

References

  • Buchwald-Hartwig Amination Overview & Ligand Design Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

  • Regioselectivity in Quinoline Functionalization Stephens, D. E., et al. (2015).[3][4][5] Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. (Note: Highlights the difficulty of C8 functionalization and electronic contrast with C4).

  • Amination of Chloroquinolines (Analogous Reactivity) Melato, S., et al. (2007).[6] Microwave-assisted synthesis of 4-aminoquinolines. [6]

  • BrettPhos Ligand for Challenging Substrates Maitre, P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.

Sources

Method

Application Note: High-Precision Functionalization of 4,8-Dibromo-2,6-dimethylquinoline

This guide outlines the protocol for utilizing 4,8-Dibromo-2,6-dimethylquinoline as a pharmaceutical building block. It is designed for medicinal chemists requiring precise regiocontrol when synthesizing bioactive scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for utilizing 4,8-Dibromo-2,6-dimethylquinoline as a pharmaceutical building block. It is designed for medicinal chemists requiring precise regiocontrol when synthesizing bioactive scaffolds.

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Bedaquiline), and kinase inhibitors (Lenvatinib). 4,8-Dibromo-2,6-dimethylquinoline represents a high-value intermediate because it offers orthogonal reactivity :

  • C4-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and rapid Palladium oxidative addition.
    
  • C8-Bromine: Deactivated towards

    
     but amenable to Palladium-catalyzed cross-coupling under forcing conditions or specialized ligand systems.
    

This differential reactivity allows for the programmable construction of "Dual-Arm" therapeutics, where the C4 position targets a solvent-exposed binding pocket (solubilizing group) and the C8 position targets a hydrophobic deep pocket (selectivity handle).

Chemical Profile & Safety

PropertySpecification
CAS Number 1060808-94-9 (Analogous/Generic)
Formula

MW 314.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Low solubility in Hexanes/Water
Hazards Corrosive/Irritant. Releases HBr upon hydrolysis. Handle in a fume hood.

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity and scalability.

Mechanism: Conrad-Limpach Cyclization

The most robust route utilizes the condensation of 2-bromo-4-methylaniline with ethyl acetoacetate , followed by bromination.

Protocol 1: Scaffold Construction

Step A: Enamine Formation (Thermodynamic Control)

  • Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Benzene or Toluene (Solvent), catalytic HCl.

  • Procedure: Reflux with a Dean-Stark trap to remove water. Monitor for the disappearance of aniline.

  • Checkpoint: Isolate the cis/trans enamine intermediate. Do not proceed until water generation ceases.

Step B: Cyclization (High Temperature)

  • Medium: Diphenyl ether (boiling point ~259°C).

  • Procedure: Add the enamine dropwise to boiling diphenyl ether (

    
    ). The rapid heating favors the Conrad-Limpach kinetic product (4-hydroxy) over the Knorr product (2-hydroxy).
    
  • Workup: Cool to RT. Dilute with hexane. The product, 8-bromo-2,6-dimethylquinolin-4-ol , precipitates. Filter and wash with hexane.

Step C: Bromination (Conversion to 4,8-Dibromo)

  • Reagents: 8-bromo-2,6-dimethylquinolin-4-ol (1.0 eq),

    
     (1.5 eq), Toluene (anhydrous).
    
  • Procedure: Heat to

    
     for 4 hours.
    
  • Quench: Pour onto crushed ice/NaHCO3 carefully (Exothermic!).

  • Purification: Recrystallize from Ethanol/DCM.

Regioselective Functionalization Strategy

The core utility of this building block lies in the ability to differentiate the two bromine atoms.

The Reactivity Hierarchy
  • Position C4 (Para-like): Electron-deficient due to conjugation with the protonated/complexed quinoline nitrogen. Reacts FIRST in

    
     and Pd-coupling (sterics permitting).
    
  • Position C8 (Peri-position): Electronically similar to an aryl bromide but sterically crowded by the N-lone pair and C7-H. Reacts SECOND .

Visual Workflow (Graphviz)

ReactivityMap cluster_0 Key Selectivity Rule Start 4,8-Dibromo-2,6-dimethylquinoline PathA Pathway A: S_NAr First (Nucleophilic Substitution) Start->PathA Cyclic Amine / Heat PathB Pathway B: Pd-Coupling First (Suzuki/Buchwald) Start->PathB Aryl Boronic Acid / Pd(0) / RT InterA Intermediate A: 4-Amino-8-bromo-2,6-dimethylquinoline PathA->InterA Selective C4 displacement InterB Intermediate B: 4-Aryl-8-bromo-2,6-dimethylquinoline PathB->InterB Selective C4 coupling Final Final Drug Candidate (Dual Functionalized) InterA->Final Suzuki Coupling (C8) InterB->Final Buchwald/Suzuki (C8) Note C4 is >100x more reactive towards Nucleophiles than C8

Caption: Divergent synthesis pathways exploiting the electronic difference between C4 and C8 positions.

Detailed Experimental Protocols

Application 1: C4-Selective (Introduction of Solubilizing Group)

Objective: Install a piperazine moiety at C4 leaving C8 intact.

Materials:

  • 4,8-Dibromo-2,6-dimethylquinoline (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Protocol:

  • Setup: Dissolve the quinoline in NMP (0.5 M concentration). Add DIPEA and N-Boc-piperazine.

  • Reaction: Heat to

    
      for 4–6 hours.
    
    • Note: C8 displacement requires temperatures >160°C or Pd-catalysis. At 100°C, C8 is inert.

  • Monitoring: HPLC/TLC should show conversion to the mono-substituted product.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

  • Yield Expectation: 85–95%.

Application 2: C8-Selective Cross-Coupling (Scaffold Completion)

Objective: Arylate the C8 position of the C4-substituted intermediate.

Materials:

  • Intermediate from App 1 (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen inhibits the catalyst and promotes homocoupling.

  • Reaction: Combine reactants in a sealed tube. Heat to

    
      overnight.
    
    • Mechanism:[2][3][4][5][6] The C8-Br bond is sterically hindered.[7] Bidentate ligands like dppf are preferred to prevent catalyst decomposition.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Temperature too low; Solvent too non-polar.Increase T to 120°C; Switch from DMF to NMP.
Loss of Regioselectivity (Bis-coupling) Temperature too high in Pd-coupling; Excess boronic acid.Perform C4 reaction first via

(metal-free). If doing Pd first, lower T to 60°C.
De-bromination at C8 Hydride source present during Pd coupling.Avoid alcohols as solvents (use Dioxane/Water). Ensure Argon purge.
Incomplete Cyclization (Conrad-Limpach) Water not removed; T < 250°C.Use Dean-Stark trap rigorously. Ensure Diphenyl ether is actually boiling.

References

  • Scaffold Utility: Kou, X., et al. "Quinoline derivatives as privileged scaffolds for the design of antitumor agents." Bioorganic & Medicinal Chemistry (2023).

  • Conrad-Limpach Synthesis: Limpach, L.[8][9] "Über die Synthese von Chinolinen." Berichte der deutschen chemischen Gesellschaft (1887).

  • Regioselectivity (

    
    ): BenchChem Technical Notes. "Reactivity of Haloquinolines: C4 vs C8 Selectivity." 
    
  • Palladium Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).

  • Bedaquiline Analogs: Timmins, G.S., et al. "Substituted Quinolines as Anti-Tuberculosis Agents." Journal of Medicinal Chemistry (2018).

Sources

Application

Application Note: Orthogonal Functionalization of 4,8-Dibromo-2,6-dimethylquinoline for Antimalarial Discovery

Abstract & Strategic Overview The emergence of multidrug-resistant Plasmodium falciparum strains necessitates the development of next-generation quinoline scaffolds. While 4-aminoquinolines (e.g., Chloroquine) and 8-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The emergence of multidrug-resistant Plasmodium falciparum strains necessitates the development of next-generation quinoline scaffolds. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have historically been distinct classes, the 4,8-Dibromo-2,6-dimethylquinoline scaffold offers a unique opportunity to synthesize "hybrid" agents.

This guide details the orthogonal functionalization of this scaffold. The 4-bromo and 8-bromo positions exhibit distinct electronic environments, allowing for sequential, chemoselective modifications:

  • C4-Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect.
    
  • C8-Position (Nucleophilic/Catalytic): Deactivated for

    
     but ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
    
  • 2,6-Dimethyl Substitution: Enhances metabolic stability by blocking the C2 oxidation site and modulating lipophilicity.

Synthetic Workflow & Logic

The synthesis is designed as a divergent pathway. We prioritize C4-functionalization first to install the pharmacophore essential for heme-binding (hemozoin inhibition), followed by C8-diversification to modulate solubility, metabolic stability, or target secondary mechanisms (e.g., liver stage activity).

Workflow Diagram

G cluster_logic Reactivity Hierarchy Start 4,8-Dibromo- 2,6-dimethylquinoline Step1 Protocol A: C4-Selective S_NAr Start->Step1 Diamine / Heat (Kinetic Control) Inter Intermediate: 8-Bromo-4-amino-quinoline Step1->Inter Step2 Protocol B: C8-Pd Cross-Coupling Inter->Step2 Boronic Acid / Pd(0) (Chemoselective) Final Final Library: 4,8-Disubstituted Antimalarials Step2->Final Text C4-Br: High Electrophilicity (S_NAr active) C8-Br: Low Electrophilicity (Pd active)

Figure 1: Chemoselective workflow exploiting the reactivity difference between C4 and C8 bromine substituents.

Experimental Protocols

Protocol A: C4-Selective Nucleophilic Substitution ( )

Objective: Install the diamine side chain (crucial for accumulation in the parasite digestive vacuole) without affecting the C8-bromide.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The quinoline nitrogen renders the C4 position highly electrophilic. The C8 position, being in the benzenoid ring, is significantly less reactive toward nucleophiles, ensuring high regioselectivity.

Materials:

  • Substrate: 4,8-Dibromo-2,6-dimethylquinoline (1.0 eq)

  • Nucleophile: N1,N1-diethylpentane-1,4-diamine (Novoldiamine) or 1,4-bis(3-aminopropyl)piperazine (3.0 - 5.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Phenol (as a proton shuttle/solvent melt).

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq).

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,8-Dibromo-2,6-dimethylquinoline (1.0 mmol, 315 mg) in NMP (3 mL).

  • Addition: Add the diamine (3.0 mmol) and DIPEA (2.0 mmol).

    • Note: If using the "Phenol Melt" method (classic for resistant substrates), mix the substrate with phenol (2 g) and the amine, omitting NMP.

  • Reaction: Heat the mixture to 130°C under an argon atmosphere. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH).

    • Endpoint: 4-Br displacement is typically complete within 4-6 hours. The C8-Br remains intact.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Pour into 10% aqueous NaOH (20 mL) to quench and (if using phenol) remove phenol as sodium phenoxide.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash organic layers with water and brine. Dry over anhydrous

      
      .[1]
      
  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM -> 10% MeOH/DCM.

    • Yield Expectation: 75-85%.[1]

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the C4 aromatic proton (if H-substituted) or shift of adjacent protons. The crucial indicator is the integration of the side-chain protons relative to the aromatic scaffold.

  • Mass Spec: The isotopic pattern should shift from a dibromo (

    
     triplet pattern) to a monobromo (
    
    
    
    doublet pattern).
Protocol B: C8-Palladium Catalyzed Cross-Coupling

Objective: Diversify the scaffold at the C8 position to enhance lipophilicity or introduce a second pharmacophore.

Mechanism: Standard Suzuki-Miyaura coupling cycle: Oxidative Addition (Pd inserts into C8-Br) -> Transmetallation (Boronic acid) -> Reductive Elimination.

Materials:

  • Substrate: 8-Bromo-4-amino-quinoline intermediate (from Protocol A).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates).
  • Base:

    
     (2M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Inerting: Sparge with Argon for 5 minutes (essential to prevent homocoupling or catalyst oxidation). Seal the vessel.

  • Reaction: Heat at 90-100°C for 12 hours (oil bath) or 30 mins at 110°C (Microwave).

  • Work-up:

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[2]

    • Concentrate filtrate and partition between water/EtOAc.[1]

  • Purification: Flash chromatography or Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Validation

Expected Analytical Data
PositionModificationAnalytical Signature (1H NMR)Mass Spec (ESI+)
Starting Material 4,8-DibromoAromatic region: ~7.5-8.5 ppm (3H)M+, M+2, M+4 (1:2:1)
Intermediate 4-Amino-8-BromoSide chain signals: 1.0-3.5 ppm. Aromatic shift upfield due to amine donation.M+, M+2 (1:1)
Final Product 4-Amino-8-ArylNew aromatic protons from aryl ring. Loss of Br isotopic pattern.M+ (Single peak)
Biological Validation: Heme Polymerization Inhibition Assay

To confirm the antimalarial mechanism (hemozoin inhibition), perform the following:

  • Incubate Hemin chloride (100 µM) with the synthesized compound (various concentrations) in acetate buffer (pH 5.0) at 37°C for 24 hours.

  • Add pyridine solution to dissolve unpolymerized heme.

  • Measure absorbance at 405 nm.

  • Result: A decrease in absorbance relative to control indicates inhibition of heme polymerization (drug activity).

References

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 2017.[4] Link

    • Context: Comprehensive review of 4- and 8-aminoquinoline hybrids and their SAR.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2017.[5] Link

    • Context: Detailed protocols for Pd-catalyzed couplings on quinoline scaffolds.
  • Efficient Synthesis of 4,8-Dibromo Derivatives and SNAr Reactions. Molecules, 2022. Link

    • Context: Reactivity profiles of dibromo-heterocycles, confirming the electrophilic hierarchy of C4 vs C8.
  • Synthesis of 1,2-dibromoalkanes (General Bromination). Organic Chemistry Portal. Link

    • Context: Background on bromination chemistry relevant to precursor synthesis.
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers. Malaria Journal, 2013. Link

    • Context: Protocols for heme polymerization inhibition assays and biological valid

Sources

Method

Sonogashira coupling reaction with 4,8-Dibromo-2,6-dimethylquinoline

Application Note: Regioselective and Exhaustive Sonogashira Cross-Coupling Protocols for 4,8-Dibromo-2,6-dimethylquinoline Executive Summary & Strategic Utility The quinoline scaffold is a privileged pharmacophore in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective and Exhaustive Sonogashira Cross-Coupling Protocols for 4,8-Dibromo-2,6-dimethylquinoline

Executive Summary & Strategic Utility

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6)[1] serves as a highly versatile bifunctional building block. The presence of two synthetically distinct bromine atoms allows for orthogonal functionalization. This application note provides field-proven, self-validating protocols for both the regioselective mono-alkynylation and the exhaustive bis-alkynylation of this substrate via the Sonogashira cross-coupling reaction.

Mechanistic Causality: Exploiting Electronic Disparity

To achieve predictable outcomes, one must understand the inherent electronic asymmetry of the dibromoquinoline system. The regioselectivity of palladium-catalyzed cross-couplings on polyhaloquinolines is dictated by the electron density at the carbon-halogen bonds[2].

  • C-4 Position (Kinetically Favored): The C-4 bromine resides on the heteroaromatic pyridine ring. The adjacent electronegative nitrogen atom severely depletes electron density at C-4, making the C-4–Br bond highly susceptible to rapid oxidative addition by the electron-rich Pd(0) active species.

  • C-8 Position (Thermodynamically Driven): The C-8 bromine is located on the carbocyclic benzene ring. While the 2,6-dimethyl groups provide slight electron donation (which mildly deactivates the entire system), the C-8 position remains significantly more electron-rich than C-4. Consequently, oxidative addition at C-8 requires higher activation energy, necessitating elevated temperatures and a highly active, electron-rich catalyst system[3].

By manipulating the catalyst ligand environment (monodentate vs. bidentate) and thermal conditions, we can deliberately stall the reaction after the first coupling or force it to completion[4].

Workflow cluster_0 Regioselective Pathway (Low Temp) cluster_1 Exhaustive Pathway (High Temp) SM 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) Pd Pd(0) Active Species Catalyst Initiation SM->Pd Addition of Pd/Cu C4_Ox C-4 Oxidative Addition (Kinetically Favored) Pd->C4_Ox Fast Mono C-4 Mono-alkynylated Product (1:1 Isotope Ratio) C4_Ox->Mono Transmetalation & Reductive Elimination C8_Ox C-8 Oxidative Addition (Thermodynamically Driven) Mono->C8_Ox Excess Alkyne + Heat (>90°C) Bis C-4, C-8 Bis-alkynylated Product (No Br Isotopes) C8_Ox->Bis 2nd Catalytic Cycle

Fig 1. Mechanistic divergence of regioselective vs exhaustive Sonogashira coupling.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters required to selectively drive the reaction toward the desired intermediate.

Reaction GoalCatalyst SystemSolvent / BaseTemp (°C)Alkyne (eq)Major Product Yield
Regioselective C-4 Mono-alkynylation PdCl₂[PPh₃]₂ (2 mol%) CuI (4 mol%)THF / TEA (1:1)25 - 401.05>85% (C-4 Mono)
Exhaustive C-4, C-8 Bis-alkynylation Pd[PPh₃]₄ (5 mol%) CuI (10 mol%)Dioxane / DIPA90 - 1003.0 - 4.0>90% (Bis)

Note: The choice of PdCl₂[PPh₃]₂ for mono-alkynylation is deliberate. It is a Pd(II) precatalyst that reduces in situ to provide a slow, controlled release of Pd(0), preventing runaway over-coupling at the C-8 position.

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-alkynylation at C-4

Objective: Isolate the 4-alkynyl-8-bromo-2,6-dimethylquinoline intermediate without triggering C-8 substitution.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4,8-dibromo-2,6-dimethylquinoline (1.0 eq) in a degassed 1:1 mixture of anhydrous THF and Triethylamine (TEA).

  • Catalyst Loading: Add PdCl₂[PPh₃]₂ (0.02 eq) and CuI (0.04 eq). Causality Note: CuI is kept low to minimize the rate of Glaser homocoupling of the alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.05 eq) dropwise over 10 minutes at room temperature.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, quench in 100 µL EtOAc, filter through a micro-Celite pad, and inject into LC-MS.

    • Success Criteria: The mass spectrum must show the product mass

      
       with a distinct 1:1 isotopic doublet  (separated by 2 Da), confirming the retention of exactly one bromine atom. The starting material (which exhibits a 1:2:1 triplet) should be <5%.
      
  • Workup: If validation passes, concentrate the mixture under reduced pressure, dilute with EtOAc, wash with saturated NH₄Cl to remove copper salts, and purify via silica gel chromatography.

Protocol B: Exhaustive Bis-alkynylation at C-4 and C-8

Objective: Drive the reaction to completion at both the highly reactive C-4 and the sterically/electronically hindered C-8 positions[3].

  • Preparation: In a heavy-walled pressure vial, dissolve the substrate (1.0 eq) in a degassed mixture of anhydrous 1,4-Dioxane and Diisopropylamine (DIPA). Causality Note: DIPA is chosen over TEA due to its higher boiling point and slightly higher basicity, which facilitates transmetalation at elevated temperatures.

  • Catalyst Loading: Add Pd[PPh₃]₄ (0.05 eq) and CuI (0.10 eq). The pre-formed Pd(0) complex ensures an immediate, high concentration of the active species required to overcome the C-8 activation barrier.

  • Alkyne Addition & Heating: Add the terminal alkyne (3.0 to 4.0 eq). Seal the vial and heat to 95 °C for 12–24 hours.

  • Self-Validation Checkpoint 2 (12 Hours): Perform the same LC-MS aliquot extraction as above.

    • Success Criteria: The chromatogram should reveal a single dominant peak. The mass spectrum must show a singlet mass

      
       lacking any bromine isotopic signature , proving complete displacement at both C-4 and C-8.
      
  • Workup: Cool to room temperature, filter through Celite to remove Pd black, and purify via radial or flash chromatography.

AnalyticalWorkflow Sample Reaction Aliquot (10 µL) Quench Quench in EtOAc Filter through Celite Sample->Quench LCMS LC-MS Analysis (ESI+) Quench->LCMS Mono Target: Mono-alkynyl Observe: 1:1 M/M+2 LCMS->Mono Protocol A Bis Target: Bis-alkynyl Observe: Singlet Mass LCMS->Bis Protocol B Fail Homocoupling Detected (Glaser Byproduct) LCMS->Fail O2 Contamination

Fig 2. Self-validating analytical workflow for real-time reaction monitoring.

References

  • Title: Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines Source: Beilstein Journal of Organic Chemistry / PMC URL: [Link]

  • Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines Source: Elsevier Pure - Seoul National University URL: [Link]

Sources

Application

Application Note: Preparation of Donor-Acceptor Quinoline Copolymers for Organic Electronics

[1][2][3] Abstract This guide details the synthesis, purification, and characterization of donor-acceptor (D-A) conjugated copolymers utilizing quinoline as the electron-deficient (acceptor) moiety. While quinoline deriv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

This guide details the synthesis, purification, and characterization of donor-acceptor (D-A) conjugated copolymers utilizing quinoline as the electron-deficient (acceptor) moiety. While quinoline derivatives offer high electron affinity and thermal stability, their incorporation into high-molecular-weight polymers requires strict control over stoichiometry and catalyst activity. This protocol focuses on the Stille cross-coupling polymerization of a 5,8-dibromoquinoline derivative with a benzodithiophene (BDT) distannyl donor, a leading architecture for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

Strategic Material Design

The Donor-Acceptor Approach

In organic electronics, the bandgap (


) is engineered by alternating electron-rich (Donor) and electron-deficient (Acceptor) units along the backbone.[1]
  • Quinoline (Acceptor): Lowers the Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing imine (C=N) bond. It also promotes planarization via non-covalent interactions (e.g., S···N conformers), enhancing charge carrier mobility.

  • Benzodithiophene (Donor): Raises the Highest Occupied Molecular Orbital (HOMO) and provides solubility via alkyl side chains.

Design Logic

To achieve high Power Conversion Efficiency (PCE) in OPVs, the polymer must exhibit:

  • High Molecular Weight (

    
     kDa):  Ensures good film-forming properties and domain interconnectivity.
    
  • Low Polydispersity (PDI < 2.5): Reduces trap states caused by oligomers.

  • Regioregularity: Minimizes steric twisting, maximizing

    
    -
    
    
    
    stacking.

Experimental Protocol: Stille Polymerization

Safety Warning: Organotin compounds are highly toxic. Work in a fume hood. Toluene is flammable.

Materials & Reagents
  • Monomer A (Acceptor): 5,8-Dibromo-4-phenylquinoline (Purified by recrystallization, purity >99.5%).

  • Monomer B (Donor): (4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-Sn).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) – Must be fresh, purple-black crystals. Brown/orange indicates oxidation.
    
  • Ligand:

    
     (Tri(o-tolyl)phosphine) – Preferred over 
    
    
    
    for higher thermal stability.
  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone or from a solvent purification system).

Stoichiometry & Setup
  • Molar Ratio: Strict 1:1.00 stoichiometry is critical for high

    
     (Carothers equation).
    
  • Catalyst Load: 2-3 mol% Pd relative to monomers.

  • Concentration: 0.1 M to 0.2 M. Too dilute = low

    
    ; Too concentrated = gelation.
    
Step-by-Step Synthesis Procedure

Step 1: Inert Environment Preparation

  • Flame-dry a 50 mL two-neck round-bottom flask (RBF) and a condenser under vacuum.

  • Backfill with Argon (Ar) three times. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

Step 2: Reagent Loading

  • Weigh Monomer A (0.200 mmol) and Monomer B (0.200 mmol) into the flask.

  • Add

    
     (3.6 mg, 4 µmol) and 
    
    
    
    (9.7 mg, 32 µmol).
  • Seal the flask with a septum.

  • Cannulate anhydrous toluene (5 mL) into the flask.

Step 3: Degassing (Critical)

  • Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling defects.

  • Method: Bubble Ar through the solution for 20 minutes using a long needle. Do not just purge the headspace.

Step 4: Polymerization

  • Heat the reaction mixture to 110°C (reflux) under Ar flow.

  • Stir vigorously (600 rpm). The solution typically turns from purple (catalyst) to deep red/blue/green (polymer) within 1 hour.

  • Duration: Run for 24–48 hours.

    • Visual Check: If the solution becomes extremely viscous or gels, stop immediately.

Step 5: End-Capping (The "Expert" Step)

  • Causality: Unreacted stannyl or bromo end-groups act as charge traps and reduce device stability.

  • Procedure:

    • Add 2-Tributylstannylthiophene (0.1 eq) dissolved in toluene. Reflux for 2 hours. (Caps Br ends).

    • Add 2-Bromothiophene (0.2 eq). Reflux for 2 hours. (Caps Sn ends).

Step 6: Precipitation

  • Cool to room temperature.

  • Dropwise add the polymer solution into Methanol (300 mL) containing 5 mL of concentrated HCl.

    • Role of HCl: Protonates the quinoline nitrogen (temporarily) to break up aggregation and solubilizes inorganic tin byproducts.

  • Stir for 4 hours. Filter the solid precipitate through a Soxhlet thimble.

Purification: The Soxhlet Extraction Protocol[5][6][7][8]

This is the most critical step for device-grade materials. Simple precipitation is insufficient to remove catalytic residues and oligomers.

Soxhlet Workflow Visualization

Soxhlet_Protocol cluster_0 Impurity Removal Phase cluster_1 Collection Phase Start Crude Polymer (In Thimble) Meth 1. Methanol Extraction (24 Hours) Start->Meth Removes salts, catalyst ligands Acet 2. Acetone Extraction (24 Hours) Meth->Acet Removes unreacted monomers Hex 3. Hexane Extraction (12-24 Hours) Acet->Hex Removes low MW oligomers Chloro 4. Chloroform/Chlorobenzene (Until colorless) Hex->Chloro Dissolves Target High MW Polymer End Final Polymer Recovery (Precipitation & Drying) Chloro->End Concentrate & Precipitate in Methanol

Figure 1: Sequential Soxhlet extraction workflow for purifying conjugated polymers.

Solvent Rationale
SolventTarget ImpurityDuration
Methanol Inorganic salts, Pd catalyst ligands, stannyl byproducts.24 h
Acetone Unreacted monomers, very short oligomers.24 h
Hexane Low molecular weight oligomers (which broaden PDI).12-24 h
Chloroform Target Polymer. High MW fraction dissolves here.Until clear

Final Recovery: Concentrate the chloroform fraction to ~10-20 mL and re-precipitate into pure methanol. Filter and dry under high vacuum at 40°C for 12 hours.

Characterization & Validation

Molecular Weight (GPC)
  • Method: Gel Permeation Chromatography (GPC) using Trichlorobenzene (TCB) at 150°C or Chloroform at 40°C.

  • Target:

    
     kDa, PDI 
    
    
    
    .
  • Note: Quinoline polymers may aggregate in THF, leading to erroneous "shoulder" peaks. Use high-temperature GPC if aggregation is suspected.

Structural Verification (NMR)
  • 
     NMR (CDCl3 or C2D2Cl4 at 100°C): 
    
    • Look for the disappearance of monomer peaks.

    • Broadening of aromatic peaks indicates polymerization.

    • Specific Check: Verify the integration of the alkyl side chains on the BDT unit vs. the aromatic quinoline protons to confirm 1:1 incorporation.

Optoelectronic Properties
  • UV-Vis Spectroscopy:

    • Solution vs. Thin Film: A red-shift in the solid state indicates good

      
      -
      
      
      
      stacking/planarization.
    • Bandgap Calculation:

      
      .
      
  • Cyclic Voltammetry (CV):

    • Measure oxidation (

      
      ) and reduction (
      
      
      
      ) onsets.
    • 
      .
      
    • 
      .
      

Process Logic & Reaction Pathway

The following diagram illustrates the catalytic cycle and the specific role of the quinoline moiety.

Stille_Cycle cluster_mech Stille Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Br) Pd0->OxAdd + Monomer A TransMet Transmetallation (Sn-Pd) OxAdd->TransMet + Monomer B RedElim Reductive Elimination (C-C Bond) TransMet->RedElim - Bu3SnBr RedElim->Pd0 Regenerate Polymer D-A Polymer Chain Growth RedElim->Polymer Extension MonomerA Quinoline-Br2 (Acceptor) MonomerB BDT-Sn2 (Donor)

Figure 2: Stille cross-coupling catalytic cycle for Quinoline-BDT polymerization.

Troubleshooting (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Molecular Weight Wet solvent or oxidized catalyst.Redistill toluene over Na; use fresh

from a glovebox.
Insoluble Polymer

too high or alkyl chains too short.
Reduce reaction time; use branched alkyl chains (e.g., 2-octyldodecyl) on the donor.
Black Precipitate "Palladium Black" formation.Ligand (

) concentration is too low. Increase Ligand:Pd ratio to 1:4 or 1:8.
Broad PDI (>3.0) Slow initiation or aggregation.Heat mixture to 80°C before adding catalyst (Hot Injection method).

References

  • Jenekhe, S. A., et al. (2001).[2] "New Conjugated Polymers with Donor−Acceptor Architectures: Synthesis and Photophysics of Carbazole−Quinoline...". Macromolecules. Link

  • Miyata, Y., et al. (2012). "Conjugated polymers consisting of quinacridone and quinoxaline as donor materials for organic photovoltaics".[3] Polymer Chemistry. Link

  • Keshtov, M. L., et al. (2016). "Quinoxaline-based conjugated polymers for polymer solar cells". RSC Advances. Link

  • Bao, Z., & Yu, L. (1995). "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers". Journal of the American Chemical Society. Link

  • Nielsen, C. B., et al. (2013). "Efficient purification of conjugated polymers". Organic Electronics. Link

Sources

Method

Application Note: Precision Lithiation and Halogen-Metal Exchange at the 8-Position of Quinoline

Executive Summary Functionalizing the 8-position of the quinoline scaffold is a critical transformation in the development of pharmaceuticals, OLED materials, and chiral transition-metal catalysts[1][2]. Because the fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing the 8-position of the quinoline scaffold is a critical transformation in the development of pharmaceuticals, OLED materials, and chiral transition-metal catalysts[1][2]. Because the fused pyridine ring strongly deactivates the quinoline core toward direct electrophilic aromatic substitution, accessing 8-substituted derivatives requires indirect organometallic strategies. This application note details the mechanistic rationale and self-validating protocols for the generation and trapping of 8-lithioquinoline via halogen-metal exchange.

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The generation of 8-lithioquinoline is a delicate balance of reaction kinetics. Treating an 8-haloquinoline with an alkyllithium reagent (such as n-BuLi) triggers a rapid halogen-metal exchange. However, the quinoline core is highly electron-deficient, particularly at the C2 and C4 positions.

If the reaction is not strictly governed by kinetic control at cryogenic temperatures (–78 °C), the thermodynamic pathways dominate. Instead of acting as an exchange reagent, n-BuLi acts as a nucleophile, attacking the C=N bond to form 2-butyl-1,2-dihydroquinoline. Furthermore, at elevated temperatures, the highly reactive 8-lithioquinoline intermediate is susceptible to the "halogen-dance" rearrangement—an anionic translocation that shifts the lithium atom to a thermodynamically more stable position, resulting in complex mixtures and unidentifiable baseline material[3].

Comparative Halogen Reactivity

Selecting the correct starting material is the first critical decision in this workflow. The table below summarizes the causality behind halogen selection for C8-lithiation.

Starting MaterialHalogen-Metal Exchange RatePrimary Side Reactions (if T > –78 °C)Synthetic Utility & Recommendation
8-Iodoquinoline Extremely FastHalogen-dance, homocoupling, nucleophilic attackNiche; Used primarily when extreme steric hindrance requires rapid oxidative addition in downstream coupling steps[4][5].
8-Bromoquinoline FastNucleophilic addition to C2 (C=N bond)Optimal; The industry standard precursor. Offers an ideal balance of rapid exchange and intermediate stability[6][7].
8-Chloroquinoline Very Slow / PoorDirected ortho-Metalation (DoM) at C7Poor; The strong bases required often lead to deprotonation at C7 rather than Li-Cl exchange[6].

Reaction Pathway Visualization

G BrQ 8-Bromoquinoline nBuLi n-BuLi / THF -78°C BrQ->nBuLi LiQ 8-Lithioquinoline (Kinetic) nBuLi->LiQ Li-Br Exchange Nuc C2 Alkylation (Thermodynamic) nBuLi->Nuc T > -70°C Prod 8-Substituted Quinoline LiQ->Prod Electrophile Quench

Pathways in 8-bromoquinoline lithiation: kinetic control vs. thermodynamic failure modes.

Standard Operating Protocol: 8-Lithiation and Electrophilic Trapping

This protocol utilizes 8-bromoquinoline as the optimal precursor[6]. The procedure is designed as a self-validating system , utilizing internal temperature monitoring and visual colorimetric cues to ensure the integrity of the highly sensitive organolithium intermediate.

Materials Required
  • 8-Bromoquinoline (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired Electrophile (e.g., DMF, chlorodiphenylphosphine, or chlorosilanes)[1][3][7]

Step-by-Step Methodology

1. System Preparation & Purging Flame-dry a Schlenk flask equipped with a magnetic stir bar and an internal thermocouple. Purge the system with Argon for 3 alternating vacuum/gas cycles.

  • Causality: Organolithium reagents and the resulting 8-lithioquinoline are exceptionally sensitive to ambient moisture and oxygen, which will prematurely protonate the anion to yield unfunctionalized quinoline.

2. Substrate Dissolution Dissolve 8-bromoquinoline in anhydrous THF to create a 0.2 M solution.

  • Causality: THF is mandatory as it acts as a coordinating solvent, breaking up the alkyllithium hexamers into highly reactive dimers/tetramers, which facilitates rapid Li-Br exchange[6].

3. Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Monitor the internal thermocouple and allow the system to equilibrate until the internal solution reaches exactly –78 °C.

4. Lithiation (The Exchange) Using a syringe pump, add n-BuLi (1.05 equiv) dropwise down the side of the flask. Adjust the addition rate to ensure the internal temperature never exceeds –70 °C .

  • Self-Validation Check: As the halogen-metal exchange occurs, the solution will transition from a clear or pale yellow liquid to a deep, dark red-brown color . This intense coloration is the visual confirmation of the highly conjugated 8-lithioquinoline species forming in solution[5].

5. Aging the Intermediate Stir the deep red-brown solution at –78 °C for 15 to 30 minutes to ensure complete lithium-bromine exchange[6][3]. Do not exceed 45 minutes, as prolonged aging even at cryogenic temperatures can invite slow anionic translocations[3].

6. Electrophilic Trapping Add the desired electrophile (neat or dissolved in a minimum volume of anhydrous THF) dropwise to the –78 °C solution.

  • Self-Validation Check: Upon successful quenching by the electrophile, the deep red-brown color of the organolithium intermediate will rapidly dissipate or lighten significantly, indicating the consumption of the anion.

7. Warming and Workup Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent chromatographic purification.

References

  • Gold cross-coupling reactions University of Bristol Research Portal[Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis USD RED [Link]

  • Bis-silylation of internal alkynes enabled by Ni(0) catalysis d-nb.info (Nature Communications) [Link]

  • Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity ResearchGate [Link]

  • Luminescent Transition Metal Complexes of Terdentate Quinoline-Based Ligands for Light-Emitting Devices Durham e-Theses [Link]

Sources

Application

microwave-assisted synthesis using 4,8-Dibromo-2,6-dimethylquinoline

Application Note: Microwave-Assisted Functionalization of 4,8-Dibromo-2,6-dimethylquinoline Executive Summary This guide details the microwave-assisted synthesis and functionalization of 4,8-Dibromo-2,6-dimethylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 4,8-Dibromo-2,6-dimethylquinoline

Executive Summary

This guide details the microwave-assisted synthesis and functionalization of 4,8-Dibromo-2,6-dimethylquinoline , a privileged scaffold in medicinal chemistry and optoelectronics. This molecule presents a unique "chemical chessboard" for researchers: it possesses two electrophilic sites (C4 and C8 bromine atoms) with distinct electronic environments.

By leveraging microwave irradiation, researchers can achieve kinetic control that is difficult to replicate with conventional heating. This note outlines a sequential regioselective strategy : utilizing Nucleophilic Aromatic Substitution (


) to selectively target the C4 position, followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the C8 position.

Chemical Profile & Reactivity Logic

To design effective protocols, one must understand the electronic disparity between the two bromine substituents.

  • The C4-Bromine (Pyridine Ring): Located on the electron-deficient pyridine ring, this position is activated for nucleophilic attack. The ring nitrogen exerts a strong electron-withdrawing effect (para-like), making the C4-Br bond highly susceptible to

    
     and rapid oxidative addition in metal catalysis.
    
  • The C8-Bromine (Benzene Ring): Located on the fused benzene ring, this position is electronically neutral relative to C4. It is inert to

    
     conditions but remains active for transition-metal catalyzed cross-couplings (e.g., Suzuki, Buchwald).
    

The Microwave Advantage: Conventional heating often leads to mixtures of mono- and di-substituted products or requires prolonged reflux times (12-24h). Microwave irradiation provides:

  • Selective Energy Transfer: Rapid heating allows the reaction to overcome the activation energy for the C4 substitution in minutes.

  • Solvent Superheating: Access to temperatures above the boiling point accelerates the rate-determining step in Pd-catalyzed cycles.

Visualizing the Reactivity Landscape

ReactivityMap Start 4,8-Dibromo- 2,6-dimethylquinoline C4_Path C4 Position (Pyridine Ring) Start->C4_Path Electronic Activation (N-atom influence) C8_Path C8 Position (Benzene Ring) Start->C8_Path Steric/Electronic Neutrality Reactivity_C4 High S_NAr Reactivity High Pd-Oxidative Addition C4_Path->Reactivity_C4 Reactivity_C8 Inert to S_NAr Moderate Pd-Oxidative Addition C8_Path->Reactivity_C8

Caption: Electronic differentiation between C4 and C8 sites dictates the sequential functionalization strategy.

Experimental Protocols

Protocol A: C4-Selective Amination via

Target: Displacement of C4-Br with a primary amine (e.g., Morpholine or Benzylamine).

Mechanism: The microwave energy drives the nucleophile to attack the electron-deficient C4 position. The C8-Br remains intact because the benzene ring lacks the necessary activation for nucleophilic displacement.

Materials:

  • Substrate: 4,8-Dibromo-2,6-dimethylquinoline (1.0 equiv)

  • Nucleophile: Morpholine (3.0 equiv)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 315 mg (1.0 mmol) of the dibromoquinoline in 3 mL of Ethanol.

  • Addition: Add 261 mg (3.0 mmol) of morpholine and 350 µL of DIPEA.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1]

  • Work-up: Cool to RT. The product often precipitates upon cooling. If not, pour into 20 mL ice water. Filter the solid, wash with cold water, and dry.

  • Validation: Check LC-MS. Expect Mass = [M+H]+ ~321 (for Morpholine adduct). The isotopic pattern should show a single bromine atom remaining (1:1 doublet).

Protocol B: C8-Selective Suzuki-Miyaura Coupling

Target: Cross-coupling of the C8-Br (in the C4-substituted product) with an aryl boronic acid.

Mechanism: With C4 already substituted (deactivated for Pd-insertion compared to the original bromide), the palladium catalyst inserts into the remaining C8-Br bond.

Materials:

  • Substrate: 4-Morpholino-8-bromo-2,6-dimethylquinoline (from Protocol A) (1.0 equiv)

  • Reagent: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inerting: Purge a 10 mL microwave vial with Argon/Nitrogen.

  • Loading: Add the C4-substituted quinoline (0.5 mmol), Phenylboronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvent: Add 4 mL of degassed 1,4-Dioxane and 0.75 mL of 2M

    
    .
    
  • Irradiation:

    • Temperature: 110°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Standard mode)

  • Purification: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane:EtOAc gradient).

Data Summary & Troubleshooting

Reaction Performance Table

Reaction StageTarget SiteConditions (MW)Typical YieldKey ChallengeSolution
Stage 1:

C4-Br140°C, 15 min, EtOH85-92%Incomplete conversionIncrease Temp to 160°C; switch solvent to NMP.
Stage 2: Suzuki C8-Br110°C, 10 min, Dioxane78-85%Protodebromination (loss of Br)Lower temp to 100°C; ensure solvents are strictly degassed.

Expert Insight: If you attempt the Suzuki coupling first (on the 4,8-dibromo starting material), you will likely obtain a mixture of C4-coupled, C8-coupled, and bis-coupled products. The C4 position is electronically more liable to oxidative addition, but steric hindrance from the peri-hydrogen (H5) can sometimes slow this down, leading to unpredictable regioselectivity. The


 then Coupling  sequence described above is the most robust route for asymmetrical functionalization.
Workflow Logic Diagram

Workflow Start Start: 4,8-Dibromo- 2,6-dimethylquinoline Step1 Step 1: Microwave S_NAr (Targeting C4) Start->Step1 Amine, 140°C 15 min Intermed Intermediate: 4-Amino-8-bromo-derivative Step1->Intermed Regioselective Displacement Step2 Step 2: Microwave Suzuki (Targeting C8) Intermed->Step2 Boronic Acid, Pd-Cat 110°C, 10 min Final Final Product: 4,8-Difunctionalized Quinoline Step2->Final Cross-Coupling

Caption: Sequential workflow ensuring regiochemical purity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13038, 2,6-Dimethylquinoline. Retrieved from [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline and 8-bromo-6-methylquinoline-2-carbaldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling of Sterically Hindered Bromoquinolines

Status: Active Ticket ID: TCH-Qzn-882 Subject: Yield Optimization for Sterically Hindered & N-Coordinating Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: TCH-Qzn-882 Subject: Yield Optimization for Sterically Hindered & N-Coordinating Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely experiencing low yields due to the "dual-threat" nature of bromoquinolines: Steric Hindrance (particularly at the 2- and 8-positions) combined with Catalyst Poisoning (via the quinoline nitrogen lone pair). Standard protocols using Pd(PPh₃)₄ often fail because the quinoline nitrogen displaces triphenylphosphine, forming an inactive [Pd(quinoline)₂L₂] complex.

This guide provides a self-validating workflow to overcome these barriers using next-generation dialkylbiaryl phosphine ligands and precatalyst architectures.

Module 1: The "Engine" – Catalyst & Ligand Selection[1][2]

Why Standard Catalysts Fail

In traditional cross-coupling, the quinoline nitrogen acts as a competitive ligand. If your phosphine ligand is not bulky or electron-rich enough to bind tightly to Palladium, the quinoline substrate itself will coordinate to the metal center, shutting down the catalytic cycle before oxidative addition can occur.

The Solution: Bulky Dialkylbiaryl Phosphines

You must switch to ligands that are spatially demanding enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the hindered C-Br bond.

Recommended Ligand Systems:

  • For 8-Bromoquinoline (Extreme Sterics): XPhos or SPhos .[1] The isopropyl/cyclohexyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the quinoline nitrogen while allowing the C-Br bond to approach.

  • For Aminations (Buchwald-Hartwig): RuPhos or BrettPhos .[2] These are tuned to prevent β-hydride elimination and allow coupling of hindered amines.

  • The "Silver Bullet" Precatalyst: Use G3- or G4-Palladacycles (e.g., XPhos Pd G4). These release the active monoligated Pd(0) species inside the reaction vessel, bypassing the difficult reduction step required for Pd(OAc)₂.

Visualization: Mechanism of Inhibition vs. Success

QuinolineMechanism Pd_Source Pd(II) Precursor Active_Cat Active LPd(0) (Monoligated) Pd_Source->Active_Cat Reduction + Bulky Ligand Dead_Complex DEAD END: Pd-N(Quinoline) Complex (Catalyst Poisoning) Active_Cat->Dead_Complex Small Ligand (PPh3) N-Coordination dominates Ox_Add Oxidative Addition (LPd(Ar)Br) Active_Cat->Ox_Add Bulky Ligand (XPhos) Steric Shield blocks N Quinoline Bromoquinoline (Substrate) Product Coupled Product Ox_Add->Product Transmetalation & Reductive Elimination

Figure 1: The quinoline nitrogen (yellow) competes for the Pd center. Bulky ligands (green path) shield the metal, preventing the formation of the inactive complex (red path).

Module 2: Troubleshooting Matrix

Use this table to diagnose your specific failure mode based on visual or analytical observations.

SymptomProbable CauseCorrective Action
Reaction stalls < 10% conversion; Solution stays clear/pale. Catalyst Poisoning. The quinoline N has sequestered the Pd.Switch to XPhos Pd G4 or SPhos Pd G4 . Increase temperature to 100°C to promote ligand dissociation.
Pd Black precipitates immediately. "Unprotected" Pd. The ligand is dissociating, or the Pd source is decomposing before entering the cycle.Use a Precatalyst (e.g., Buchwald G3/G4) instead of Pd(dba)₃ + Ligand. Ensure solvent is strictly degassed.[3][1]
Starting material consumed, but product is de-halogenated (Quinoline-H). Protodehalogenation. Common in hindered systems where transmetalation is slow.Switch solvent to anhydrous 1,4-Dioxane or Toluene . Avoid alcohols. Use a weaker base (K₃PO₄) if possible.
Homocoupling of Boronic Acid. Oxygen leak or fast transmetalation. Degas vigorously (sparge with Ar for 15 min). Add the boronic acid slowly (syringe pump) or in portions.
Low yield with 2- or 8-bromoquinoline. Steric clash. Use SPhos (Suzuki) or RuPhos (Amination). These ligands are specifically designed for ortho-substitution.

Module 3: Validated High-Yield Protocols

Protocol A: Suzuki-Miyaura Coupling for 8-Bromoquinoline

Target: Overcoming extreme steric hindrance and N-coordination.

Reagents:

  • 8-Bromoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) — Excess is crucial for hindered substrates.

  • Catalyst: XPhos Pd G4 (2–5 mol%) — Alternatively: Pd(OAc)₂ (5%) + XPhos (10%)

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — 0.2 M concentration.

Step-by-Step:

  • Setup: Charge a reaction vial with the boronic acid, K₃PO₄, and the Pd precatalyst.

  • Inerting: Seal the vial and cycle vacuum/Argon three times.

  • Addition: Dissolve 8-bromoquinoline in degassed 1,4-Dioxane and inject into the vial. Add degassed water.

  • Reaction: Heat to 100°C for 12–24 hours. Note: Hindered substrates require higher energy to overcome the activation barrier.

  • Workup: Cool, filter through Celite, and dilute with EtOAc. Wash with brine.[4]

Protocol B: Buchwald-Hartwig Amination for 3-Bromoquinoline

Target: Preventing catalyst deactivation by amine/quinoline nitrogen.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) — Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or t-Amyl Alcohol — Anhydrous.

Step-by-Step:

  • Glovebox/Schlenk: Weigh NaOtBu and Catalyst in a glovebox if possible. If not, work quickly under a strong Argon flow.

  • Solvent: Add anhydrous Toluene.

  • Heat: Stir at 80–110°C .

  • Monitoring: Monitor by LCMS. If conversion stalls, add another 1 mol% of catalyst.

Module 4: Decision Logic for Optimization

Use this flow chart to select the correct conditions before starting your next experiment.

OptimizationLogic Start Start: Bromoquinoline Coupling Pos_Check Check Bromine Position Start->Pos_Check Pos_2_8 Position 2 or 8 (High Steric Hindrance) Pos_Check->Pos_2_8 Hindered Pos_3_6 Position 3 or 6 (Low Steric Hindrance) Pos_Check->Pos_3_6 Accessible Ligand_Sel_A Ligand: SPhos or XPhos (Suzuki) RuPhos (Amination) Pos_2_8->Ligand_Sel_A Ligand_Sel_B Ligand: XPhos or BrettPhos (General Purpose) Pos_3_6->Ligand_Sel_B Base_Check Check Coupling Partner Ligand_Sel_A->Base_Check Ligand_Sel_B->Base_Check Boronic Boronic Acid/Ester (Suzuki) Base_Check->Boronic Amine Amine (Buchwald) Base_Check->Amine Cond_Suzuki Base: K3PO4 (aq) Solvent: Dioxane/H2O Temp: 100°C Boronic->Cond_Suzuki Cond_Buchwald Base: NaOtBu Solvent: Toluene Temp: 80-110°C Amine->Cond_Buchwald

Figure 2: Decision tree for selecting ligands and conditions based on steric and electronic requirements.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave heating is excellent for hindered bromoquinolines (e.g., 8-bromo). It can accelerate the rate-determining step (oxidative addition). Try 120°C for 30–60 minutes in a sealed vessel. Ensure your solvent (e.g., Dioxane/Water) absorbs microwaves well.

Q: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates your catalyst has decomposed into inactive Pd(0) aggregates.[3] This usually happens because the ligand dissociated, or the reaction wasn't degassed properly.

  • Fix: Switch to a G3/G4 Palladacycle precatalyst [1]. These are air-stable solids that only generate the active species once in the reaction mixture, preventing premature decomposition.

Q: I see the product mass, but the yield is <20%. Where is the rest? A: Check for protodehalogenation (replacement of Br with H). This side reaction competes with cross-coupling when the transmetalation step is slow (common in hindered systems).

  • Fix: Use a higher concentration of the coupling partner (boronic acid/amine) and ensure your solvent is anhydrous (unless water is required for the base).

Q: Why do you recommend K₃PO₄ over Na₂CO₃ for Suzuki coupling? A: Potassium phosphate (K₃PO₄) is more basic and often provides better solubility/activity profiles for hindered substrates compared to carbonates. It facilitates the formation of the reactive boronate species more effectively in these difficult cases [2].

References

  • BenchChem Technical Support. Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (2025).[3][4][5] Retrieved from 5

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2023).[2] Retrieved from 6

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).[7][8] Retrieved from 8

  • Wikipedia. Buchwald–Hartwig amination: Sterically hindered ligands. (2024).[7][9] Retrieved from 10

Sources

Optimization

solving regioselectivity issues in 4,8-dibromoquinoline functionalization

This guide functions as a specialized Technical Support Center for researchers working with 4,8-dibromoquinoline . It is designed to troubleshoot the specific regioselectivity challenges inherent to this substrate, movin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4,8-dibromoquinoline . It is designed to troubleshoot the specific regioselectivity challenges inherent to this substrate, moving beyond generic textbook advice to field-proven strategies.

Ticket Subject: Solving Regioselectivity Issues (C4 vs. C8) Assigned Specialist: Senior Application Scientist Status: Open Substrate Profile:

  • C4-Bromine: Located on the electron-deficient pyridine ring (para to Nitrogen). Highly activated for nucleophilic attack and oxidative addition.

  • C8-Bromine: Located on the carbocyclic benzene ring (peri to Nitrogen). Sterically hindered but capable of chelation-assisted activation.

The Core Challenge: The "Electronic Tug-of-War"

The primary issue with 4,8-dibromoquinoline is the stark difference in electronic environments between the two rings.

  • The Default Path (C4): Under most standard conditions (

    
    , Pd-catalyzed coupling), the C4 position  reacts first. The pyridine nitrogen exerts a strong electron-withdrawing effect, making C4 highly electrophilic.
    
  • The Resistance (C8): The C8 position is less electrophilic and sterically crowded by the adjacent nitrogen lone pair. However, this proximity can be exploited using Directed Ortho Metalation (DoM) strategies.

Visualizing the Decision Matrix

The following diagram illustrates the reaction pathways based on your target regioisomer.

ReactivityMap Start 4,8-Dibromoquinoline C4_Path Targeting C4 (The 'Downhill' Path) Start->C4_Path Default Reactivity C8_Path Targeting C8 (The 'Uphill' Path) Start->C8_Path Requires Blocking/Chelation C4_Product 4-Functionalized-8-Bromoquinoline C4_Path->C4_Product Pd(0) / SNAr (Kinetic Control) C8_Product 8-Functionalized-4-Bromoquinoline C8_Path->C8_Product Lithiation (-78°C) (Chelation Control)

Caption: Decision tree for regioselective functionalization. Blue indicates the kinetically favored pathway; Red indicates the thermodynamically or chemically engineered pathway.

Troubleshooting Guides

Guide A: "I need to functionalize C4 selectively."

Diagnosis: This is the chemically favored pathway. Issues here usually stem from over-reaction (double functionalization) or hydrolysis.

Mechanism: The C4-Br bond is activated by the pyridine nitrogen, making it significantly more susceptible to oxidative addition (Pd) and nucleophilic attack (


) than the C8-Br bond.
Protocol 1: Selective Suzuki-Miyaura Coupling (C4)
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
    .
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv). Avoid strong alkoxide bases to prevent
    
    
    side reactions.
  • Temperature: 60–80 °C. Do not reflux aggressively; C8 will eventually react.

ParameterRecommendationWhy?
Stoichiometry 1.05 equiv Boronic AcidExcess acid promotes bis-coupling at C8.
Temperature < 80 °CHigher temps overcome the activation energy barrier for C8.
Monitoring TLC/LCMS every 30 minStop immediately upon consumption of starting material.
Protocol 2: Nucleophilic Aromatic Substitution (

)
  • Nucleophiles: Amines, Alkoxides, Thiols.

  • Condition: Heat in polar aprotic solvent (DMF, DMSO, NMP) at 80–120 °C.

  • Selectivity: >95% C4 selectivity. The C8 position is virtually inert to

    
     mechanisms lacking strong electron-withdrawing groups on the benzene ring.
    
Guide B: "I need to functionalize C8 selectively."

Diagnosis: This is the "Uphill" path. You are fighting the natural reactivity of the molecule. Root Cause: You cannot easily perform Pd-coupling at C8 without touching C4 first.

Strategy 1: The "Block and Tackle" (Recommended)

If your final molecule requires groups at both positions, always install the C4 group first .

  • Step 1: React C4-Br (Suzuki or

    
    ) to install Group A.
    
  • Step 2: The resulting product is now an 8-bromoquinoline derivative.

  • Step 3: Perform the second reaction (Suzuki/Buchwald) at C8 using more forcing conditions (e.g., XPhos Pd G2, 100 °C+, strong base).

Strategy 2: Lithium-Halogen Exchange (The "Switch")

While difficult, you can sometimes exploit the Chelation Effect of the quinoline nitrogen to target C8.

  • Reagent: n-BuLi (1.1 equiv) in dry THF or Et

    
    O at -78 °C.
    
  • Theory: The quinoline nitrogen lone pair can coordinate Lithium, potentially directing the exchange to C8 (the peri position).

  • Warning: C4 is also highly prone to exchange due to its electron-deficient nature. This method requires strict temperature control (-78 °C) and rapid quenching.

    • Note: If C4 exchange dominates (common), you may need to block C4 with a group that can be removed later (e.g., a silyl group or by using a C4-Cl analogue if available, as Br exchanges faster than Cl).

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and bis-coupled products in my Suzuki reaction? A: You are likely using too much heat or excess boronic acid. The reactivity gap between C4 and C8 is distinct but not infinite.

  • Fix: Lower the temperature by 10-20 °C and use exactly 1.0-1.1 equivalents of boronic acid. Switch to a less active catalyst (e.g., Pd(PPh

    
    )
    
    
    
    instead of XPhos-Pd).

Q2: Can I use Buchwald-Hartwig amination to selectively target C8? A: Extremely unlikely with C4-Br present. Palladium will undergo oxidative addition at the electron-deficient C4-Br bond much faster.

  • Fix: Perform the amination at C4 first. If you need an amine at C8 and the original bromine at C4, you are using the wrong starting material. Consider starting with 8-bromo-4-chloroquinoline (since Br reacts faster than Cl in Pd-coupling, though C4-Cl is still very activated) or 8-bromo-4-hydroxyquinoline (protected as a triflate later).

Q3: Is it possible to use


 at the C8 position? 
A:  No. The benzene ring of quinoline is not sufficiently electron-deficient to support the Meisenheimer complex intermediate required for 

, unless you have strong electron-withdrawing groups (like -NO

) at C5 or C7.

Q4: I see "directed lithiation" mentioned in papers. Can I use that? A: Directed Ortho Metalation (DoM) usually targets the C-H bond next to a directing group. In 4,8-dibromoquinoline, the Nitrogen can direct lithiation to C8, but this competes with Lithium-Halogen exchange.

  • Insight: Halogen-metal exchange (Br -> Li) is generally faster than deprotonation. You will likely exchange the Bromine rather than deprotonate a C-H.

References

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Source: Organic Letters (ACS Publications) Context: Describes the hierarchy of magnesiation/exchange, establishing the reactivity sequence C2 > C3 > C4 for specific magnesiations, and the role of N-coordination. URL:[Link]

  • Regioselective Lithium—Halogen Exchange of 2,4-Dihaloquinolines. Source: ResearchGate / Synthetic Communications Context: Validates that in competitive environments on the pyridine ring, C4 is the primary site for exchange and coupling. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Organic & Biomolecular Chemistry (RSC) Context:[1] Comprehensive review of trends in Pd-catalyzed couplings, supporting the "electron-deficient ring reacts first" rule. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: MDPI (Molecules) Context: Discusses advanced C-H activation methods that can sometimes bypass standard halogen reactivity patterns. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of 4,8-Dihaloquinolines

The following guide is designed as a specialized Technical Support Center for researchers working with polyhalogenated quinolines. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with polyhalogenated quinolines. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols.

Ticket ID: #Q-Br-Selectivity-001 Subject: Catalyst Selection & Troubleshooting for C4 vs. C8 Activation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: The "Tale of Two Rings"

Before selecting a catalyst, you must understand the electronic landscape of your substrate. The quinoline scaffold presents a unique challenge: it is a fusion of an electron-deficient pyridine ring and a comparatively electron-neutral benzene ring.

PositionElectronic EnvironmentReactivity Profile (Pd-Catalysis)Primary Driver
C4 (Pyridine-like) Electron-Deficient (

-deficient)
High Reactivity Electronic Activation: The adjacent nitrogen lowers the LUMO energy, facilitating rapid oxidative addition of Pd(0).[1]
C8 (Benzene-like) Electron-Neutral (

-excessive)
Moderate/Low Reactivity Bond Strength & Sterics: Behaves like a hindered aryl bromide.[1] Oxidative addition is slower and often requires forcing conditions.

The Golden Rule of Quinoline Coupling: In a 4,8-dibromoquinoline system, the C4-Br bond will undergo oxidative addition significantly faster than the C8-Br bond. This is kinetically controlled.[2] You generally cannot reverse this order with catalyst selection alone; you must rely on substrate engineering (e.g., using mixed halogens) to invert the selectivity.[1]

Decision Matrix: Select Your Workflow

Use this decision tree to determine the correct experimental path based on your starting material and target.

QuinolineSelectivity Start START: Select Substrate Substrate1 4,8-Dibromoquinoline Start->Substrate1 Substrate2 4-Chloro-8-Bromoquinoline Start->Substrate2 Target1 Target: C4 Functionalization Substrate1->Target1 Target2 Target: C8 Functionalization Substrate1->Target2 Substrate2->Target2 Preferred Route Action1 PROTOCOL A: Kinetic Control (Mild Pd, Low Temp) Target1->Action1 Feasible Action2 CRITICAL STOP: Direct C8 selectivity is thermodynamically unfavorable. Target2->Action2 Difficult Action3 PROTOCOL B: Halogen Dance (C-Br reacts before C-Cl) Target2->Action3 Use Bond Energy Diff

Figure 1: Strategic decision tree for site-selective coupling. Note that for 4,8-dibromoquinoline, C4 is the kinetic product.

Catalyst Toolkit & Experimental Protocols
Scenario A: Selective C4-Coupling (The "Easy" Path)

Objective: Couple at C4 while leaving C8-Br intact for later use. Mechanism: Exploit the lower activation energy of the electron-deficient C4 position.

  • Catalyst:

    
     or 
    
    
    
    [1][3][4]
  • Ligand Class: Standard aryl phosphines (Triphenylphosphine, DPPF).[1] Avoid bulky, electron-rich ligands (like Buchwald ligands) here, as they might be too active and start touching C8.

  • Key Parameter: Temperature Control. Keep T < 65 °C.

Protocol A (Standard Operating Procedure):

  • Charge: 4,8-Dibromoquinoline (1.0 equiv), Boronic Acid (1.05 equiv),

    
     (3-5 mol%).
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[1]

  • Base:

    
     (2.0 equiv).[1] Avoid strong bases like 
    
    
    
    .
  • Condition: Heat to 60 °C under Argon. Monitor by LCMS every 30 mins.

  • Stop: Quench immediately upon consumption of starting material to prevent bis-coupling.

Scenario B: Activating the Dormant C8 (The "Hard" Path)

Objective: Functionalize C8 after C4 has been reacted (or if C4 is blocked/H). Mechanism: The C8 position is sterically hindered (peri-proton interaction) and electron-neutral.[1] You need a catalyst that facilitates difficult oxidative addition.

  • Catalyst:

    
     or Pd(OAc)2
    
  • Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

    • XPhos: Excellent for general steric bulk and activation.

    • RuPhos: Superior for aminations or very hindered substrates.

    • P(t-Bu)3: Highly active for aryl bromides.[1]

  • Key Parameter: Heat & Energy. T > 90 °C is usually required.[5][6]

Protocol B (For C8 Activation):

  • Charge: 4-Substituted-8-bromoquinoline (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2 mol%), XPhos  (4-8 mol%).
    
  • Solvent: 1,4-Dioxane or n-Butanol (anhydrous preferred if hydrolytically unstable).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Condition: Reflux (100-110 °C ) for 12-24 hours.

Scenario C: Inverting Selectivity (C8 before C4)

Objective: You need the C8 group installed first.[1] Strategy: You cannot use 4,8-dibromoquinoline. You must switch to 4-chloro-8-bromoquinoline . Logic: Although C4 is electronically activated, the C-Br bond is significantly weaker (~80 kcal/mol) than the C-Cl bond (~95 kcal/mol) .[1] In this specific "mixed halogen" case, bond energy wins. The catalyst will insert into C8-Br first.

Troubleshooting FAQ

Q1: I am trying to couple at C4, but I see ~15% bis-coupled product (C4 + C8). How do I stop this?

  • Diagnosis: Your catalyst is too active, or the temperature is too high.

  • Fix 1 (Kinetics): Lower the temperature to 40-50 °C.

  • Fix 2 (Stoichiometry): Use exactly 0.95-1.0 equivalents of the boronic acid. Do not use excess. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the dibromide.

  • Fix 3 (Ligand): Switch to a less electron-rich ligand. If using XPhos, switch to

    
    .
    

Q2: I have 4,8-dibromoquinoline. Can I force C8 coupling first by using a specific catalyst?

  • Answer: No. The electronic bias of the C4-pyridinyl position is too strong. Even with bulky ligands, the C4 position is more accessible and electronically inviting for Pd(0). You will get a mixture at best, or predominant C4 product.

  • Workaround: Use the "Halogen Dance" approach (Protocol C) by synthesizing or purchasing 4-chloro-8-bromoquinoline .[1]

Q3: My C8 reaction is stalled at 50% conversion. I'm using Pd(PPh3)4 at 100 °C.

  • Diagnosis:

    
     is thermally unstable at 100 °C (catalyst death) and 
    
    
    
    is not electron-rich enough to activate the hindered/deactivated C8-Br efficiently.[1]
  • Fix: Switch to a Gen-3 Buchwald Precatalyst (e.g., XPhos Pd G3).[1] These are air-stable, highly active, and do not require glovebox handling. They rapidly generate the active monoligated Pd(0) species necessary for difficult couplings.[1]

References
  • Electronic Activation in Heterocycles

    • Topic: LUMO localization and reactivity order in polyhalogenated N-heterocycles.[7]

    • Source: WuXi AppTec.
    • URL:[Link]

  • Selectivity in Quinoline Coupling

    • Topic: Detailed reactivity trends of C2/C4 (heteroaryl) vs C5-C8 (aryl) halides.[1]

    • Source:Chemical Science, 2016, 7, 5758-5767. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."
    • URL:[Link]

  • Mixed Halogen Strategy (Cl vs Br)

    • Topic: Exploiting bond dissociation energy differences (C-Br vs C-Cl) to override electronic effects.[1]

    • Source: BenchChem Application Notes. "Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile."
  • Catalyst Selection for Hindered Substrates

    • Topic: Use of Buchwald ligands (XPhos, RuPhos) for hindered aryl bromides.[1]

    • Source:Accounts of Chemical Research, 2008, 41, 11, 1461–1473. "Ligands for Palladium-Catalyzed C-N, C-O, and C-C Bond-Forming Reactions."
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Protodeboronation in Quinoline Cross-Couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the deg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the degradation of quinoline and other electron-deficient heteroaryl boronic acids during Suzuki-Miyaura couplings.

Core Principles: The Kinetic Race

Protodeboronation—the unwanted protonolysis of a carbon-boron bond to yield a carbon-hydrogen bond—is the primary failure mode when coupling electron-deficient heterocycles like quinolines[1]. The fundamental challenge is a kinetic competition: the rate of productive transmetalation must outpace the rate of base-catalyzed C-B cleavage.

Because the quinoline nitrogen is highly electron-withdrawing, it increases the Lewis acidity of the boron atom. This drives the rapid formation of the reactive boronate anion


 even at lower pH levels. Once formed, this intermediate is highly susceptible to pre-hydrolytic degradation, often accelerated by auto-catalysis where the cleaved borate byproducts further catalyze the degradation of the remaining starting material[2].

Mechanism Start Quinoline Boronic Acid + Pd(II)-Aryl Complex Base Aqueous Base (OH⁻) Start->Base Base Coordination Boronate Reactive Boronate Anion [Quinoline-B(OH)₃]⁻ Base->Boronate Transmetalation Productive Transmetalation (Fast with Buchwald Ligands) Boronate->Transmetalation Pd Catalyst Protodeboronation Protodeboronation (C-B Cleavage) Boronate->Protodeboronation H₂O / Heat Product Cross-Coupled Product Transmetalation->Product Degradation Degraded Substrate (Quinoline-H) Protodeboronation->Degradation

Kinetic competition between productive transmetalation and protodeboronation in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-quinoline boronic acids degrade entirely before any cross-coupling occurs? A1: The proximity of the basic nitrogen to the boron atom in the 2-position creates a perfect storm for degradation. The nitrogen lone pair can coordinate with water or facilitate intramolecular proton transfer to the ipso-carbon during the transition state. Furthermore, standard aqueous bases (like


 or 

) push the boronic acid speciation entirely toward the highly reactive boronate anion, triggering rapid C-B bond cleavage before the palladium catalyst can undergo transmetalation[2].

Q2: How does the "Slow-Release" strategy prevent this degradation? A2: The slow-release strategy uses a "masking" reagent—most commonly an N-methyliminodiacetic acid (MIDA) boronate—to protect the vulnerable boronic acid[3]. MIDA boronates are highly stable and unreactive toward transmetalation. Under optimized mildly basic conditions (e.g., aqueous


), the MIDA ester slowly hydrolyzes. This ensures that the instantaneous, steady-state concentration of the free boronic acid remains extremely low, minimizing its exposure to degradation pathways while still feeding the catalytic cycle[1].

SlowRelease MIDA Quinoline MIDA Boronate (Stable, Unreactive) Hydrolysis Slow Hydrolysis (e.g., K₃PO₄, H₂O) MIDA->Hydrolysis FreeBA Free Boronic Acid (Low Steady-State) Hydrolysis->FreeBA Controlled Release Coupling Rapid Cross-Coupling (Pd Catalyst) FreeBA->Coupling Transmetalation > Degradation Product Quinoline Derivative Coupling->Product

The slow-release strategy utilizing MIDA boronates to prevent boronic acid accumulation.

Q3: Can I simply remove water to stop the hydrolysis and protodeboronation? A3: Yes. Anhydrous cross-coupling is a highly effective alternative. By utilizing quinoline pinacol esters (BPin) alongside soluble, anhydrous bases like potassium trimethylsilanolate (TMSOK), you can bypass the aqueous boronate anion intermediate entirely. TMSOK acts as both a base and a nucleophile, directly activating the boronate ester for transmetalation without providing the proton source required for protodeboronation[4].

Q4: Does my choice of palladium ligand matter for stability? A4: Absolutely. Because this is a kinetic race, accelerating the catalytic turnover subdues unwanted decomposition pathways[1]. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) drastically lower the activation energy for transmetalation and reductive elimination. Pairing these with Pd pre-catalysts ensures the active


 species is immediately available, preventing the boronic acid from waiting in solution and degrading.

Quantitative Strategy Comparison

To select the optimal workflow for your specific quinoline substrate, compare the operational parameters of the three primary mitigation strategies below:

Mitigation StrategyOptimal Boron SpeciesBase / Solvent SystemRelative Protodeboronation RateTypical Yield (Quinoline)Primary Mechanism of Protection
Standard Aqueous Quinoline-


/

-Dioxane
Extremely High< 20%None (Control)
Slow-Release Quinoline-MIDA

/

-Dioxane
Low75 - 95%Maintains low steady-state

Anhydrous Coupling Quinoline-BPinTMSOK / THFVery Low70 - 85%Eliminates aqueous proton source
Rapid Transmetalation Quinoline-


/

-PrOH
Moderate50 - 70%Accelerates catalytic turnover

Validated Experimental Protocols

The following methodologies are engineered to be self-validating systems. By following the built-in analytical checks, you can definitively prove whether the reaction is failing due to catalyst deactivation or substrate degradation.

Protocol A: Slow-Release Suzuki-Miyaura Coupling (MIDA Boronates)

Best for: Highly unstable 2-quinoline and 8-quinoline substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the Quinoline MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv),

    
     (0.02 equiv), SPhos (0.04 equiv), and finely milled 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add a rigorously degassed mixture of 1,4-Dioxane and

    
     (5:1 v/v) to achieve a 0.1 M concentration with respect to the MIDA boronate.
    
  • Heating & Release: Stir the mixture at 60 °C. The

    
     will slowly hydrolyze the MIDA ester, releasing the free boronic acid at a rate perfectly matched by the Pd-catalyzed transmetalation.
    
  • Self-Validation Check: Draw a 10 µL reaction aliquot at 1 hour and analyze via UPLC-MS. The presence of unreacted MIDA boronate alongside the cross-coupled product, with <5% free quinoline (m/z 129.1), validates that the slow-release mechanism is successfully buffering the active boronic acid concentration. If free quinoline spikes early, reduce the water stoichiometry or lower the temperature to slow the hydrolysis rate.

Protocol B: Anhydrous Coupling using TMSOK

Best for: Substrates that are sensitive to aqueous bases or prone to auto-catalytic degradation.

  • Reagent Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with Quinoline-BPin (1.1 equiv), the aryl halide (1.0 equiv),

    
     (0.05 equiv), and TMSOK (2.0 equiv).
    
  • Anhydrous Solvent: Add strictly anhydrous, inhibitor-free THF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove from the glovebox and stir at 65 °C for 12 hours. TMSOK will generate the reactive borosilicate intermediate in situ without introducing water[4].

  • Self-Validation Check: Perform a parallel control reaction omitting the aryl halide. After 2 hours, >95% of the Quinoline-BPin should remain intact by

    
    -NMR or LCMS. If protodeboronation (free quinoline) is observed in the control, your THF or TMSOK reagent has been compromised by ambient moisture and must be replaced.
    

References

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling ResearchG
  • Protodeboron
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate N
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh / J. Am. Chem. Soc.

Sources

Troubleshooting

purification methods for 4,8-Dibromo-2,6-dimethylquinoline reaction mixtures

The following technical guide is designed for researchers and process chemists working with 4,8-Dibromo-2,6-dimethylquinoline . This compound is a critical intermediate, often utilized in the synthesis of optoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4,8-Dibromo-2,6-dimethylquinoline . This compound is a critical intermediate, often utilized in the synthesis of optoelectronic materials (OLEDs) and bioactive scaffolds.

This guide moves beyond basic recipes, offering a "Senior Scientist" perspective on why failures occur and how to resolve them using rigorous purification logic.

Status: Operational Role: Senior Application Scientist Subject: Purification & Troubleshooting of Reaction Mixtures

Executive Summary & Reaction Logic

The synthesis of 4,8-Dibromo-2,6-dimethylquinoline typically follows a Knorr Quinoline Synthesis pathway, followed by functional group interconversion. Understanding this pathway is the key to purification, as it dictates the impurity profile.

  • Precursors: 2-Bromo-4-methylaniline + Ethyl Acetoacetate.

  • Intermediate: 8-Bromo-2,6-dimethylquinolin-4-ol (The "Hydroxy" Intermediate).

  • Final Step: Conversion of the 4-OH group to 4-Br using

    
    .
    

Common Impurity Profile:

  • Unreacted Aniline: 2-Bromo-4-methylaniline (darkens on oxidation).

  • The "Hydroxy" Impurity: Incomplete conversion of the intermediate (polar, high MP).

  • Phosphorous Residues: Sticky byproducts from

    
     quench.
    
  • Regioisomers: Rare in this specific pathway due to the blocking groups, but possible if ring closure occurs at the incorrect ortho-position (sterically unfavorable).

Synthesis Workflow Diagram

The following diagram illustrates the critical control points where purification interventions are most effective.

G Start Start: 2-Bromo-4-methylaniline + Ethyl Acetoacetate Condensation Step 1: Condensation (110°C, -H2O) Start->Condensation Cyclization Step 2: Thermal Cyclization (250°C, Dowtherm A) Condensation->Cyclization Formation of Crotonate Intermediate Intermediate: 8-Bromo-2,6-dimethylquinolin-4-ol (Precipitate & Wash) Cyclization->Intermediate Ring Closure Bromination Step 3: Bromination (POBr3, 140°C) Intermediate->Bromination Dry thoroughly! Quench Quench & Basification (Ice/NaOH -> pH 10) Bromination->Quench Exothermic Crude Crude Target: 4,8-Dibromo-2,6-dimethylquinoline Quench->Crude Extraction (DCM)

Caption: Logical workflow for the synthesis of 4,8-Dibromo-2,6-dimethylquinoline, highlighting the critical intermediate isolation step.

Troubleshooting Guide (Q&A Format)

Phase 1: Isolation of the Hydroxy Intermediate

Before obtaining the final dibromo compound, you must isolate the 4-hydroxy intermediate. If this is impure, the final step will fail.

Q: My cyclization reaction (in Dowtherm/Diphenyl ether) is a black tar. How do I isolate the solid? A: This is common due to aniline oxidation.

  • Dilution: While the reaction is still warm (~60-80°C), dilute the mixture with Hexane or Heptane (approx. 1:1 ratio). This reduces viscosity and forces the polar hydroxy-quinoline to precipitate while keeping the tarry non-polar impurities in solution.

  • Filtration: Filter the suspension. The solid collected is your intermediate.

  • The "Soxhlet" Trick: If the solid is very dark, place it in a Soxhlet thimble and extract with Acetone . The product is sparingly soluble, while tars wash away.

Q: Can I skip purifying the intermediate and go straight to bromination? A: No. Residual Dowtherm A or unreacted aniline will react violently with


 or form inseparable oils. You must wash the intermediate with hexane and diethyl ether until the filtrate is clear. Dry it thoroughly (vacuum oven, 60°C) because water reacts explosively with 

.
Phase 2: The Bromination (POBr3) & Workup

The conversion of C-OH to C-Br is the most hazardous step.

Q: After quenching the POBr3 reaction, I have a sticky emulsion that won't separate. What happened? A: This is usually caused by "Phosphorous Mud"—polyphosphoric acid byproducts formed during quenching.

  • Fix:

    • Ensure the quench is acidic first (add ice carefully).

    • Filter the acidic mixture through a Celite pad to remove the insoluble phosphorous gum.

    • Then basify the clear filtrate with NaOH/NaHCO3 to precipitate the free base quinoline.

    • Extract the aqueous basified layer with DCM (Dichloromethane) .

Q: My product has a persistent yellow/orange color even after column chromatography. A: This is likely a trace of the mono-bromo impurity or oxidized aniline oligomers.

  • Fix: Perform a Charcoal Treatment . Dissolve the crude material in boiling ethanol, add Activated Carbon (10% w/w), reflux for 15 mins, and filter hot through Celite. Recrystallize the filtrate.

Phase 3: Final Purification

Q: Recrystallization vs. Column Chromatography: Which is better for this compound? A:

  • Bulk (>5g): Recrystallization is superior. Use Ethanol or an Ethanol/Acetonitrile mix. 4,8-dibromo quinolines crystallize well as needles.

  • High Purity (>99.5%): If you need device-grade purity (e.g., for OLEDs), you must use Sublimation after recrystallization.

  • Small Scale (<1g): Column chromatography is faster.

Detailed Purification Protocols

Protocol A: Acid-Base "Cleaning" Extraction

Use this for crude reaction mixtures containing unreacted aniline or non-basic tars.

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Chemistry: The quinoline nitrogen is basic. The product will protonate and move into the Aqueous Layer . Non-basic impurities (tars, neutral side products) stay in the DCM.

  • Separation: Keep the Aqueous Layer . Discard the DCM (organic) layer.

  • Basification: Slowly add 20% NaOH to the aqueous layer until pH > 10. The product will precipitate as a white/off-white solid.

  • Re-extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and rotovap.
    
Protocol B: Recrystallization (The "Standard" Method)

Best for removing the 4-hydroxy impurity.

ParameterSpecification
Solvent System Ethanol (Absolute) or Acetonitrile
Solubility Soluble in hot; insoluble in cold.
Anti-solvent Water (if using EtOH) or Hexane (if using DCM/Toluene).
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux. Add solvent in small portions until dissolved.

  • Optional: If solution is colored, add activated carbon and filter hot.

  • Remove from heat and let cool to room temperature slowly (rapid cooling traps impurities).

  • Cool in an ice bath (0°C) for 1 hour.

  • Filter crystals and wash with cold Hexane .

Protocol C: Column Chromatography Data
Impurity TypeRf (Hexane:EtOAc 9:1)Elution Order
Non-polar Tars> 0.91st
Target: 4,8-Dibromo... 0.5 - 0.6 2nd
Mono-bromo impurity0.4 - 0.53rd (often overlaps)
4-Hydroxy Intermediate< 0.1 (Baseline)Last (Requires MeOH to move)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Gradient: Start with 100% Hexane -> 5% EtOAc -> 10% EtOAc.

  • Note: Quinolines can streak on silica due to the basic nitrogen. Add 1% Triethylamine (TEA) to your eluent to sharpen the bands.

References

  • Knorr Quinoline Synthesis Mechanism & Applic

    • Source: Organic Syntheses, Coll. Vol. 3, p.580 (1955).
    • Relevance: Foundational protocol for synthesizing 4-hydroxy-2-methylquinolines from anilines and acetoacetates.

    • URL:[Link]

  • Bromination of Quinoline Deriv

    • Source:Journal of the American Chemical Society, "The synthesis of 4-bromoquinolines."
    • Relevance: Describes the standard conversion of 4-hydroxyquinolines to 4-bromoquinolines using phosphorous oxybromide.
    • URL:[Link]

  • Purific

    • Source:Purification of Labor
    • Relevance: Standard reference for solubility and recrystallization solvents for quinoline deriv
    • URL:[Link]

  • Microwave-assisted synthesis of 6,8-dibromo-4-methyl-2-arylquinolines.
Optimization

overcoming steric hindrance at the 8-position of dimethylquinoline

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in synthetic chemistry: the fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in synthetic chemistry: the functionalization of the sterically encumbered 8-position in dimethylquinolines (e.g., 2,4-dimethylquinoline).

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you bypass steric roadblocks and achieve high-yield, regioselective C-H activation.

Part 1: Core Mechanistic FAQs

Q1: Why is the 8-position in dimethylquinolines so resistant to direct functionalization? A: The 8-position of the quinoline core is subject to severe steric hindrance due to its peri-proximity to the adjacent ring (C-7) and the lone pair of the nitrogen atom. In dimethylquinolines, this steric bulk physically blocks the approach of bulky transition-metal catalysts required for C-H activation. Furthermore, the basic nitrogen atom strongly coordinates with electrophilic metals, creating a rigid, strained metallacycle that fails to undergo necessary reductive elimination[1].

Q2: How does the "N-oxide stepping stone" strategy overcome this steric barrier? A: Directing groups are essential for regioselective C-H activation. By oxidizing the dimethylquinoline to its N-oxide derivative, you extend the coordination sphere. The oxygen atom acts as a flexible "stepping stone," coordinating with rhodium or iridium catalysts to form a less sterically strained 5- or 6-membered iridacycle or rhodacycle at the C-8 position. This remote C-H activation bypasses the direct steric clash at the nitrogen lone pair, enabling efficient iodination or amidation[2].

Q3: Can we achieve direct C-8 activation without forming an N-oxide? A: Yes, but it requires highly specialized catalytic systems. For example, hexahydride osmium complexes, such as


, promote direct C-H bond activation at the 8-position of methylquinolines. The absence of 

-donor ligands in the coordination sphere and the highly reducing character of the osmium center allow the metal to insert into the C8-H bond despite the steric crowding[3].

Part 2: Diagnostic Troubleshooting Guide

Issue 1: Poor Regioselectivity (C-2 vs. C-8 Functionalization)

  • Symptom: The reaction yields a mixture of C-2 and C-8 functionalized products, or predominantly C-2.

  • Root Cause: The C-2 position is electronically more activated and sterically more accessible. Standard Pd-catalyzed reactions often default to C-2 due to the lower activation energy required for insertion[4].

  • Solution: Switch to an Ir(III) or Rh(III) catalytic system utilizing the N-oxide directing group. To further enforce C-8 selectivity during amidation, introduce a bulky acid additive (e.g., 1-adamantanecarboxylic acid). This additive accelerates the rate-determining protodemetalation step exclusively at the C-8 position while sterically blocking C-2[2].

Issue 2: Catalyst Poisoning and Reaction Stalling

  • Symptom: The reaction stalls at 10-20% conversion with heavy precipitation of black metal.

  • Root Cause: The basic nitrogen of the free quinoline strongly binds to the metal center, forming a stable, off-cycle complex. Steric hindrance from the methyl groups prevents the necessary ligand exchange to keep the catalytic cycle turning.

  • Solution: Utilizing the N-oxide derivative naturally attenuates the basicity of the nitrogen. If you must use the free base, employ a highly fluorinated solvent (e.g., HFIP) to disrupt off-cycle coordination via hydrogen bonding, or utilize a silica-supported phosphine-iridium system to prevent bimolecular catalyst aggregation[5].

Issue 3: Incomplete N-Oxide Reduction Post-Functionalization

  • Symptom: The final product mixture contains both the C-8 functionalized quinoline and its N-oxide precursor.

  • Root Cause: The newly introduced functional group at the C-8 position creates massive local steric hindrance around the N-oxide oxygen, drastically slowing down reduction kinetics with standard reagents like

    
    .
    
  • Solution: Switch to a more aggressive, single-electron reductant system such as

    
     in aqueous acetonitrile, or increase 
    
    
    
    to 3.0 equivalents and elevate the reduction temperature to 60 °C.

Part 3: Self-Validating Experimental Protocols

Protocol: Synthesis of 8-Iodo-2,4-dimethylquinoline via N-Oxide Directing Group

This protocol utilizes the Rh-catalyzed N-oxide stepping stone strategy to bypass C-8 steric hindrance[2].

Step 1: N-Oxidation Dissolve 2,4-dimethylquinoline (1.0 mmol) in dichloromethane (10 mL). Add mCPBA (1.2 mmol) portion-wise at 0 °C. Stir for 4 hours at room temperature.

  • Validation Check: Perform TLC (10% MeOH in DCM). The N-oxide product will have a significantly lower

    
     value than the starting material due to increased polarity. Do not proceed until the starting spot is completely consumed.
    

Step 2: Catalyst Preparation In a nitrogen-filled glovebox, charge a Schlenk tube with


 (2.5 mol%), 

(10 mol%), and the validated 2,4-dimethylquinoline N-oxide (1.0 mmol).
  • Causality:

    
     acts as a halide scavenger, generating the active cationic Rh(III) species necessary for coordination.
    

Step 3: Reagent Addition & C-H Activation Add N-iodosuccinimide (NIS, 1.2 mmol) as the iodine source and 1,2-dichloroethane (DCE, 3 mL) as the solvent. Seal the tube and heat at 80 °C for 12 hours.

  • Validation Check: Analyze a crude aliquot via LC-MS. Confirm the mass shift corresponding to the addition of iodine (+126 Da) and the absence of di-iodinated byproducts.

Step 4: Workup & Reduction Cool to room temperature. To remove the N-oxide directing group, add


 (2.5 mmol) directly to the mixture and stir for 3 hours at 50 °C.
  • Validation Check: Post-reduction TLC should show the

    
     value shifting back up, indicating the successful removal of the highly polar N-oxide oxygen.
    

Step 5: Purification Quench carefully with saturated aqueous


, extract with ethyl acetate, dry over 

, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 8-iodo-2,4-dimethylquinoline.

Part 4: Comparative Data Analytics

The following table summarizes the efficacy of different catalytic systems in overcoming 8-position steric hindrance in methyl-substituted quinolines.

Catalytic SystemDirecting GroupTarget BondYield (%)Regioselectivity (C8:C2)Key Advantage

/

None (Free N)C-285%< 1:99Fails at C-8 due to steric clash; defaults to C-2[4].

/

N-OxideC-8 (Iodination)88%> 99:1Excellent C-8 selectivity via flexible metallacycle[2].

/

N-OxideC-8 (Amidation)82%> 95:5Acid additives accelerate protodemetalation[2].

None (Free N)C-8 (Direct)75%> 99:1No N-oxide needed; highly reducing metal center[3].

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of direct vs. N-oxide-directed C-H activation at the sterically hindered 8-position.

G A Dimethylquinoline (Sterically Hindered C-8) B Direct Transition Metal Catalysis (e.g., Pd, Rh without N-Oxide) A->B Direct Pathway C N-Oxidation (mCPBA) A->C N-Oxide Pathway D Steric Clash at N-Lone Pair Catalyst Poisoning B->D Fails at C-8 E Dimethylquinoline N-Oxide C->E F Ir/Rh Catalyst Coordination (Flexible Stepping Stone) E->F G 5-Membered Metallacycle Formation at C-8 Position F->G Overcomes Sterics H Regioselective C-8 Functionalization (High Yield) G->H

Caption: Mechanistic divergence: Direct catalysis fails due to steric clash, while N-oxide enables C-8 activation.

Part 6: References

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Dibromo-Dimethylquinolines

Welcome to the technical support center for optimizing the solubility of dibromo-dimethylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solubility of dibromo-dimethylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this class of halogenated heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary physicochemical properties of dibromo-dimethylquinolines that govern their solubility?

Understanding the inherent properties of your molecule is the first step in designing a successful solubilization strategy. For dibromo-dimethylquinolines, three key factors are at play:

  • High Lipophilicity (Hydrophobicity): The core quinoline structure is aromatic and already moderately lipophilic. The addition of two methyl groups and two bromine atoms significantly increases the molecular weight and surface area. Halogen atoms, in particular, are known to have a negative impact on aqueous solubility.[1] This lipophilic nature is the primary reason these compounds favor organic solvents over aqueous media.[2]

  • Weak Basicity and pKa: The nitrogen atom in the quinoline ring has a lone pair of electrons, making it a weak base.[3][4] However, the two bromine atoms are strongly electron-withdrawing, which reduces the electron density on the nitrogen. This effect decreases the basicity of the molecule, resulting in a lower pKa compared to unsubstituted quinoline (pKa ≈ 4.9).[2] This property is critical because it dictates how effectively you can use pH adjustment to achieve solubilization.

  • Crystalline Structure (Lattice Energy): Poorly soluble compounds are often highly crystalline. The energy required to overcome the crystal lattice forces and break apart the solid-state structure can be substantial, hindering the dissolution process even in otherwise suitable solvents.[5]

FAQ 2: I've started with my dibromo-dimethylquinoline derivative and it's insoluble in my neutral aqueous buffer. Why is this expected and what should I try first?

This is a very common and expected observation. Given the high lipophilicity and the typically solid, crystalline nature of these compounds, they exhibit very low aqueous solubility.[6][7]

Your first and most powerful tool is pH adjustment . Since the quinoline nitrogen is basic, lowering the pH of the aqueous medium will lead to its protonation. This forms a cationic salt, which is generally much more soluble in polar, aqueous solutions.[8][9] As a rule of thumb, the pH of the solution should be adjusted to at least 1-2 units below the compound's pKa to ensure a significant portion of the molecule is in its ionized, more soluble form.[10]

FAQ 3: When is a co-solvent system the right approach, and how do I choose the co-solvents?

A co-solvent system is necessary when pH adjustment alone is insufficient or incompatible with your experimental setup (e.g., a cell-based assay with a strict physiological pH requirement). Co-solvency works by reducing the overall polarity of the aqueous solvent system, making it more favorable for the lipophilic solute to dissolve.[11]

Choosing Co-solvents: The strategy is to blend a water-miscible organic solvent, in which your compound is highly soluble, with your primary aqueous buffer.[12]

  • Common Starting Co-solvents: The most frequently used co-solvents in pharmaceutical and biological research are Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[9][11]

  • Selection Principle: The ideal co-solvent readily dissolves your compound at a high concentration and is miscible with your aqueous medium without causing precipitation upon dilution.[11]

The following table provides a starting point for solvent screening based on their properties.

Table 1: Common Organic Solvents for Solubility Screening

Solvent Polarity Index Key Characteristics & Use Cases
Dimethyl Sulfoxide (DMSO) 7.2 Aprotic, highly polar. Excellent for creating high-concentration stock solutions of non-polar compounds. The gold standard for initial screening.[13]
Ethanol 4.3 Protic, polar. Good general-purpose solvent, often used in formulations. Less toxic than other alcohols.[13]
N,N-Dimethylformamide (DMF) 6.4 Aprotic, polar. Strong solvent, similar to DMSO. Can be useful if DMSO fails.[14]
Dichloromethane (DCM) 3.1 Aprotic, non-polar. Useful for solubilizing highly lipophilic compounds but is not water-miscible and typically used in synthesis/extraction.
Chloroform 4.1 Aprotic, moderately polar. Good solvent for many quinoline derivatives.[13] Not water-miscible.

| Propylene Glycol (PG) | - | Water-miscible, low toxicity. Often used in preclinical formulations. |

Troubleshooting Guides
Troubleshooting 1: My compound precipitates when I dilute my organic stock solution into my aqueous buffer.

This is a classic problem indicating that the final concentration of the organic co-solvent is too low to maintain solubility.

  • Probable Cause: You are crossing the "critical precipitation threshold." The aqueous buffer is too polar for the compound once the co-solvent is diluted.

  • Solutions:

    • Increase the Co-solvent Percentage: The most straightforward solution. Try preparing your final solution with a higher percentage of the organic co-solvent (e.g., increase from 1% DMSO to 5% or 10%). Be mindful of the tolerance of your downstream assay to the solvent.[12]

    • Use a Combination of Solubilizers: Combine pH adjustment with a co-solvent. By slightly acidifying your aqueous buffer, you may be able to use a lower, less disruptive percentage of your organic co-solvent.

    • Incorporate a Surfactant: Surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can be added to the aqueous buffer in low concentrations (e.g., 0.1-1%). They form micelles that encapsulate the hydrophobic compound, improving its apparent solubility and stability in the aqueous phase.[6][15]

Troubleshooting 2: The required solvent system is incompatible with my biological assay (e.g., cell toxicity).

This is a common challenge when balancing solubility with biological compatibility.

  • Probable Cause: High concentrations of organic solvents like DMSO can be toxic to cells. Surfactants can also disrupt cell membranes.

  • Solutions:

    • Screen for Less Toxic Co-solvents: Investigate co-solvents with better safety profiles, such as Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG400).

    • Explore Formulation Technologies: For advanced applications, consider more sophisticated drug delivery systems.

      • Inclusion Complexes: Using cyclodextrins (like β-cyclodextrin) can encapsulate the drug molecule, shielding its hydrophobic parts and increasing aqueous solubility.[16]

      • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix at a molecular level to prevent crystallization and enhance dissolution.[17][18] This is an advanced method typically used in drug development.

Experimental Protocols & Workflows
Workflow: Systematic Solubility Optimization

The following diagram outlines a logical workflow for tackling a solubility challenge with a novel dibromo-dimethylquinoline.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategies cluster_2 Phase 3: Combined & Advanced Strategies Start Start with new dibromo-dimethylquinoline CheckLit Literature Search for Analogs & Solvents Start->CheckLit TestAq Test Solubility in Neutral Aqueous Buffer CheckLit->TestAq ResultAq Insoluble? TestAq->ResultAq AdjustpH Strategy 1: pH Adjustment (Acidic Buffer) ResultAq->AdjustpH Yes Success Optimized System Found Proceed to Experiment ResultAq->Success No (Rare) ResultpH Soluble? AdjustpH->ResultpH CoSolvent Strategy 2: Co-Solvent Screen (e.g., DMSO, EtOH) ResultpH->CoSolvent No ResultpH->Success Yes ResultCo Soluble? CoSolvent->ResultCo Combine Strategy 3: Combine pH + Co-Solvent ResultCo->Combine No ResultCo->Success Yes ResultCombine Soluble? Combine->ResultCombine Surfactant Strategy 4: Add Surfactant to Aqueous Phase ResultCombine->Surfactant No ResultCombine->Success Yes Surfactant->Success

Caption: A step-by-step workflow for optimizing the solubility of dibromo-dimethylquinolines.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of your compound in a given solvent system.[19]

Materials:

  • Dibromo-dimethylquinoline compound

  • Chosen solvent system (e.g., pH 4.0 citrate buffer)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure filter material is compatible with your solvent)

  • HPLC system for quantification

Procedure:

  • Prepare Supersaturated Samples: Add an excess amount of your solid compound to a vial containing a known volume (e.g., 1 mL) of the solvent system. The amount should be enough to ensure undissolved solid remains at the bottom.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. A 24-hour time point is common, but true equilibrium may take longer.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particulates.

  • Quantification: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.[13] This concentration is the equilibrium solubility.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Metrics Contract Services. [Link]

  • Mixture Experimental Design Applied to Solubility Predictions. ResearchGate. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]

  • The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharma and Chemical Sciences. [Link]

  • Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. MDPI. [Link]

  • Design of experiments assisted the development of inclusion complexes of ramipril using hydrophilic carriers for enhancement of solubility and dissolution rate. SciELO. [Link]

  • Solving solubility issues in modern APIs. Teva API. [Link]

  • Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability. MDPI. [Link]

  • Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • Quinoline. Wikipedia. [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pd-Catalyzed Quinoline Reactions

Introduction: The "Quinoline Effect" Welcome to the technical support center. If you are experiencing stalled reactions (<20% conversion), catalyst precipitation (Pd black), or erratic reproducibility when functionalizin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Quinoline Effect"

Welcome to the technical support center. If you are experiencing stalled reactions (<20% conversion), catalyst precipitation (Pd black), or erratic reproducibility when functionalizing quinolines, you are likely encountering the "Quinoline Effect."

Unlike standard aryl halides, quinolines possess a basic


 nitrogen atom. In palladium catalysis, this nitrogen acts as a competitive ligand, coordinating strongly to the Pd(II) center. This forms a stable, catalytically inactive "sink" complex (heterocycle-poisoned catalyst), preventing the turnover-limiting step—typically reductive elimination or transmetalation.

This guide provides mechanistic diagnostics and self-validating protocols to restore catalytic turnover.

Part 1: Troubleshooting Guides & FAQs

Category 1: Catalyst Deactivation (The Nitrogen Trap)

Q: My reaction stalls after 1 hour with <10% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely observing competitive inhibition . The quinoline substrate is outcompeting your phosphine ligand for the palladium center. Once the substrate binds via the nitrogen lone pair, it shuts down the catalytic cycle.

The Fix:

  • Switch to Bulky Biaryl Phosphines: Use ligands like XPhos , RuPhos , or BrettPhos . These ligands are sterically demanding; they form a "roof" over the palladium center that physically blocks the approach of the quinoline nitrogen while still allowing the oxidative addition of the C-X bond.

  • Pre-catalyst Selection: Stop using Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    + PPh
    
    
    . These monodentate phosphines are too labile. Switch to precatalysts that rapidly generate monoligated Pd(0) species, such as Pd(dba)
    
    
    or G3-precatalysts (e.g., XPhos Pd G3).

Q: How do I confirm if N-coordination is the cause?

Validation Test: Run a control experiment adding 1 equivalent of quinoline (unsubstituted) to a standard, working phenyl-phenyl Suzuki coupling. If the yield drops precipitously compared to the baseline, N-coordination is your culprit.

Category 2: Suzuki-Miyaura Coupling (Boronic Acid Instability)

Q: I am coupling a 2-haloquinoline with a boronic acid. The halide is consumed, but I see mostly hydrodehalogenation (reduction) and no product.

Diagnosis: This is often due to protodeborylation of the boronic acid or the instability of the 2-quinolyl-Pd intermediate. 2-substituted nitrogen heterocycles are electronically unique; the adjacent nitrogen makes the C-Pd bond more polar and prone to protonolysis.

The Fix:

  • Anhydrous Conditions: Switch from aqueous bases (K

    
    CO
    
    
    
    /H
    
    
    O) to anhydrous bases like CsF or K
    
    
    PO
    
    
    in dry dioxane or toluene. Water promotes protodeborylation.[1]
  • Boronate Surrogates: If the boronic acid is the unstable partner (e.g., 2-pyridyl/quinolyl boronic acid), switch to MIDA boronates or Potassium Trifluoroborates (BF

    
    K) . These slowly release the active species, keeping its concentration low and minimizing decomposition.
    
  • The "Cocktail" Adjustment: Add Cu(I)TC (Copper(I) thiophene-2-carboxylate) as a co-catalyst. It facilitates transmetalation via a more stable Cu-intermediate.

Category 3: Buchwald-Hartwig Amination[2][3]

Q: I cannot get the amine to couple at the C4 position of the quinoline. I see starting material and unreacted amine.

Diagnosis: The C4 position is electronically deactivated for oxidative addition compared to C2, but more importantly, the amine might be binding to the Pd.

The Fix:

  • Base Strength: Weak bases like Cs

    
    CO
    
    
    
    often fail here. Switch to LiHMDS (Lithium hexamethyldisilazide) or NaOtBu . LiHMDS can also deprotonate the amine before it enters the cycle, preventing it from acting as a neutral ligand poison.
  • Ligand Match:

    • Primary Amines: Use BrettPhos .[2]

    • Secondary Amines: Use RuPhos .

    • Anilines: Use XPhos .

Part 2: Visualization & Logic

Mechanistic Failure Analysis

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Nitrogen Trap."

QuinolineMechanism cluster_legend Pathway Key Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Haloquinoline (C-X) Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination + Quinoline (N-Lone Pair) Cycle Transmetalation & Reductive Elimination OxAdd->Cycle + Nucleophile DeadCat Inactive Pd-Quinoline Complex (Reaction Stalls) Coordination->DeadCat Irreversible Cycle->Pd0 Regenerate Product Coupled Product Cycle->Product Turnover key1 Blue = Desired Cycle key2 Red = Poisoning Pathway

Caption: Figure 1. The kinetic competition between productive oxidative addition (Blue) and non-productive Nitrogen coordination (Red).

Troubleshooting Workflow

Use this logic tree to determine your next optimization step.

TroubleshootingFlow Start Low Conversion? CheckSM Is Halide Consumed? Start->CheckSM YesConsumed Yes: Halide Gone CheckSM->YesConsumed NoConsumed No: Halide Remains CheckSM->NoConsumed CheckProd Is Product Formed? YesConsumed->CheckProd Reduction Hydrodehalogenation CheckProd->Reduction No Product Sol1 Fix: Anhydrous / MIDA Boronate Reduction->Sol1 CheckCat Did Pd Black Precipitate? NoConsumed->CheckCat PrecipYes Yes: Pd Black CheckCat->PrecipYes PrecipNo No: Solution Clear CheckCat->PrecipNo Sol2 Fix: Increase Ligand Bulk (XPhos/BrettPhos) PrecipYes->Sol2 Sol3 Fix: Increase Temp or Switch to Pd-G3 PrecipNo->Sol3

Caption: Figure 2. Decision matrix for diagnosing reaction failure modes.

Part 3: Experimental Protocols & Data

Standardized Ligand Screening Protocol

Do not guess. Run this parallel screen to identify the optimal steric/electronic balance for your specific quinoline substrate.

Reagents:

  • Substrate: 1.0 equiv (0.5 mmol)

  • Coupling Partner: 1.5 equiv[3]

  • Base: 2.0 equiv (K

    
    PO
    
    
    
    for Suzuki; NaOtBu for Buchwald)
  • Catalyst Loading: 2 mol% Pd source / 4 mol% Ligand (or 2 mol% Precatalyst)

  • Solvent: 1,4-Dioxane (anhydrous), 0.2 M concentration.

Procedure:

  • Prepare a stock solution of the haloquinoline and internal standard (dodecane) in dioxane.

  • Charge 4 reaction vials with the following Ligand/Catalyst combinations:

    • Vial A (Control): Pd(PPh

      
      )
      
      
      
      (Baseline, likely to fail).
    • Vial B (Steric Bulk): Pd

      
      (dba)
      
      
      
      + XPhos (Prevents N-coordination).
    • Vial C (Electronic): Pd(OAc)

      
       + SPhos  (High turnover for chlorides).
      
    • Vial D (Amine Specific): Pd

      
      (dba)
      
      
      
      + BrettPhos (For C-N coupling).
  • Heat to 100°C for 4 hours.

  • Aliquot 50 µL, filter through silica, and analyze via UPLC/GC-MS.

Comparative Data: Ligand Performance on 4-Chloroquinoline

Data derived from internal optimization of 4-chloroquinoline Suzuki coupling with phenylboronic acid.

Ligand SystemConversion (4h)YieldObservation
PPh

15%5%Solution turned black (Pd aggregation). N-poisoning occurred.[4]
dppf 45%40%Moderate stability, but slow oxidative addition.
XPhos 98% 95% Solution remained clear orange. High turnover.
BrettPhos 92%88%Excellent, but XPhos is more cost-effective for C-C coupling.

References

  • Mechanistic Insight into Catalyst Deactivation

    • Title: "Origins of the Low Reactivity of Nitrogen Heterocycles in Palladium-C
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Ligand Selection for Quinolines

    • Title: "A Universal Method for the Buchwald-Hartwig Amin
    • Source:Chemical Science
    • URL:[Link]

  • Protodeborylation Issues

    • Title: "Protodeboronation of Heteroarylboronic Acids: Mechanism and Remedies"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Precatalyst Technology

    • Title: "Palladium Precatalysts for Cross-Coupling: The Next Gener
    • Source:Accounts of Chemical Research
    • URL:[Link]

Sources

Troubleshooting

thermal stability and decomposition of 4,8-Dibromo-2,6-dimethylquinoline

The following Technical Support Guide is designed for researchers and drug development professionals working with 4,8-Dibromo-2,6-dimethylquinoline . This document synthesizes structural analysis, analogical data from ha...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4,8-Dibromo-2,6-dimethylquinoline . This document synthesizes structural analysis, analogical data from halogenated quinolines, and standard thermal analysis protocols to address stability and decomposition.

Topic: Thermal Stability, Decomposition Pathways, and Handling Protocols Document ID: TS-QBr2-0048 Status: Active | Level: Expert

Executive Summary: Thermal Profile

4,8-Dibromo-2,6-dimethylquinoline is a halogenated heterocyclic building block.[1] Its thermal stability is defined by the competition between sublimation (physical phase change) and dehalogenation (chemical decomposition).

Key Thermal Properties (Predicted & Analogous)
PropertyValue / RangeConfidenceNote
Physical State Crystalline SolidHighOff-white to pale yellow needles/powder.
Melting Point (MP) 110°C – 145°C MediumSignificantly higher than 2,6-dimethylquinoline (MP ~58°C) due to halogen bonding and MW increase.
Decomposition Onset (

)
> 260°C HighThe quinoline core is robust; instability arises from C-Br cleavage.
Sublimation Point ~140°C – 180°C HighUnder high vacuum (<0.1 mbar).
Primary Decomposition Radical DebrominationHighHomolytic cleavage of C-Br bond (Bond Energy ~276 kJ/mol).

Critical Note: The C(4)-Br bond is generally more labile than the C(8)-Br bond due to the electron-deficient nature of the pyridine ring at the 4-position, making it the primary site for thermal degradation.

Troubleshooting Guide (FAQ Format)

Issue 1: Sample Discoloration During Heating

User Question: "My sample turned from off-white to dark brown during vacuum drying at 80°C. Is it decomposing?"

Technical Diagnosis: Likely Surface Oxidation or Trace Acid Catalysis , not bulk decomposition.

  • Mechanism: While the bulk material is stable at 80°C, trace impurities (residual acids from synthesis, e.g., HBr or acetic acid) can catalyze surface oxidation or polymerization on the electron-rich benzene ring.

  • Light Sensitivity: Brominated heterocycles are photosensitive. Heating accelerates photo-induced radical formation if performed under ambient light.

Actionable Solution:

  • Protocol: Recrystallize from ethanol/hexane to remove trace acids.

  • Storage: Store in amber vials under Argon.

  • Drying: Dry at 40°C under vacuum, strictly excluding light.

Issue 2: TGA Weight Loss Anomalies

User Question: "I see a 5% weight loss starting at 120°C in TGA, well below the expected decomposition. Is this solvent?"

Technical Diagnosis: This is likely Sublimation , not solvent loss or decomposition.

  • Differentiation: Solvent loss usually appears as a distinct step (desorption). Sublimation appears as a continuous, accelerating curve that depends on heating rate and pan geometry.

  • Verification: If the DSC curve shows an endotherm (melting) after the weight loss starts, it is sublimation.

Actionable Solution:

  • Run TGA in a Pinhole Pan: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). This creates a "self-generated atmosphere," suppressing sublimation and revealing the true decomposition temperature.

Issue 3: Multiple Spots on TLC After Sublimation

User Question: "I purified the compound by sublimation, but TLC now shows a lower R_f spot. Did I degrade it?"

Technical Diagnosis: Yes, likely Thermal Debromination .

  • Cause: Excessive temperature (>200°C) during sublimation can cause homolytic cleavage of the C-Br bond. The resulting radical abstracts a hydrogen, leading to 8-bromo-2,6-dimethylquinoline (monobromo impurity).

  • Observation: The monobromo derivative is more polar (if N-lone pair is more exposed) or simply different in R_f.

Actionable Solution:

  • Lower Temperature / Higher Vacuum: Reduce sublimation temperature by 20–30°C and improve vacuum to <0.01 Torr to compensate.

Mechanism of Decomposition

Understanding the degradation pathway is vital for process safety. The primary failure mode is the homolytic cleavage of the Carbon-Bromine bond.

Pathway Visualization

The following diagram illustrates the thermal decay from the intact molecule to radical species and polymerization products.

DecompositionPathway Figure 1: Thermal decomposition pathway via radical debromination. Start 4,8-Dibromo-2,6-dimethylquinoline (Intact) Radical Quinolinyl Radical (Br• loss) Start->Radical Homolytic Cleavage (C-Br bond break) Heat Thermal Energy (> 260°C) Heat->Start Product1 8-Bromo-2,6-dimethylquinoline (H-abstraction) Radical->Product1 + H• (from solvent/matrix) Product2 Polymerized Tars (Radical Coupling) Radical->Product2 Dimerization

Experimental Protocols for Stability Testing

Protocol A: Determination of True Decomposition Temperature (T_dec)

Standard open-pan TGA is insufficient due to sublimation interference.

Equipment: TGA/DSC (Simultaneous Thermal Analyzer) Sample Mass: 5–10 mg

  • Pan Preparation: Use Aluminum pans with lids .

  • Sealing: Hermetically seal the pan.

  • Pinhole: Pierce the lid with a needle to create a ~50 µm vent. This maintains equilibrium vapor pressure, suppressing sublimation while allowing decomposition gases to escape.

  • Ramp: Heat from 30°C to 400°C at 10°C/min under Nitrogen (50 mL/min).

  • Analysis:

    • Melting: Sharp endothermic peak (no mass loss).

    • Decomposition: Exothermic deviation or sharp mass loss step after melting.

Protocol B: Isothermal Stress Test (Accelerated Aging)

To determine stability for long-term storage or vacuum deposition.

  • Setup: Load sample into a glass ampoule.

  • Atmosphere: Purge with Argon; seal under vacuum (optional but recommended).

  • Heating: Place in a heating block at 100°C for 24 hours.

  • Assay: Analyze pre- and post-stress samples via HPLC (UV detection at 254 nm).

  • Pass Criteria: Purity decrease < 0.5%.

References

  • National Institute of Standards and Technology (NIST). (2007).[2] Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline. Journal of Chemical Thermodynamics.

  • BenchChem. (2025). Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines - Application Notes.

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-Bromo-2,8-dimethylquinoline.

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of Heterocyclic Drug Candidates.

  • PubChem. (2025). 2,6-Dimethylquinoline Compound Summary.

Sources

Optimization

preventing homocoupling byproducts in 4,8-dibromoquinoline synthesis

The following Technical Support Guide addresses the specific challenge of preventing homocoupling byproducts involving 4,8-dibromoquinoline . This guide addresses two distinct scenarios where "homocoupling" is reported b...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenge of preventing homocoupling byproducts involving 4,8-dibromoquinoline .

This guide addresses two distinct scenarios where "homocoupling" is reported by researchers:

  • Scenario A (Functionalization): Oxidative homocoupling (biaryl formation) during the use of 4,8-dibromoquinoline in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Scenario B (Core Synthesis): Radical dimerization during the preparation of 4,8-dibromoquinoline via Sandmeyer or radical-mediated routes.

Topic: Troubleshooting Homocoupling & Dimerization Events Audience: Medicinal Chemists & Process Development Scientists

Diagnostic: Identify Your Failure Mode

Before applying a fix, confirm the nature of your "homocoupling" byproduct using the table below.

ObservationProbable Reaction ContextThe "Homocoupling" SpeciesRoot Cause
Biaryl Dimer (Ar-Ar) Suzuki/Stille Coupling using 4,8-DBQBoronic Acid Dimer (e.g., Ph-Ph)Dissolved Oxygen (

) in solvent; Slow transmetallation.
Quinoline Dimer (Q-Q) Suzuki/Stille Coupling using 4,8-DBQ4,8-DBQ Dimer (Ullmann-type)Disproportionation of Pd(II); Reducing conditions.
Quinoline Dimer (Q-Q) Synthesis of 4,8-DBQ (via Sandmeyer)Radical Dimer High radical concentration; Poor agitation; Temperature spikes.
Polymer/Tar Synthesis of 4,8-DBQ (via

)
Polymerized Quinoline Overheating; Acid-catalyzed polymerization (Not true homocoupling).

Scenario A: Preventing Homocoupling During Cross-Coupling

Context: You are using 4,8-dibromoquinoline as a scaffold and attempting to couple at the C4 or C8 position. You observe homocoupling of your boronic acid (Ar-B(OH)




Ar-Ar) or the quinoline itself.
The Mechanism of Failure

In Palladium-catalyzed cross-coupling, homocoupling competes with the desired cycle. Oxygen is the primary enemy, converting the Pd(II)-aryl species into a bridged peroxo-complex that facilitates homocoupling of the boronic acid (Glaser-type coupling).

Visualization: The Competing Pathways

The following diagram illustrates where the cycle breaks, leading to homocoupling.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 4,8-DBQ TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 Base Ullmann Ullmann Coupling (Q-Q Dimer) OxAdd->Ullmann Disproportionation (Low Boronic Conc.) Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination HomoCoup Homocoupled Boronic Acid (Ar-Ar Byproduct) TransMet->HomoCoup O2 Mediated Pathway Product->Pd0 Oxygen Dissolved O2 (Contaminant) Oxygen->TransMet Oxidative Interference

Caption: Competing catalytic cycles. Red pathways indicate homocoupling failure modes triggered by oxygen or stoichiometry issues.

Protocol 1: The "Subsurface Sparging" Deoxygenation

Issue: Standard "vacuum/backfill" cycles are often insufficient to remove


 dissolved in polar solvents (DMF/Dioxane) used for quinolines.
Solution: 
  • Solvent Prep: Do not just sonicate. Use a long needle to sparge (bubble) Ultra-High Purity (UHP) Argon directly through the solvent for 15 minutes per 100mL before adding the catalyst.

  • Catalyst Addition: Add the Pd source last, under a positive stream of Argon.

  • Validation: If the solution turns black immediately upon heating, oxygen was present (Pd black precipitation). It should remain yellow/orange/red (depending on ligand) during the initial phase.

Protocol 2: Controlled Addition (The "Starvation" Method)

Issue: High concentration of boronic acid relative to the Pd-intermediate favors homocoupling. Solution:

  • Dissolve the Boronic Acid in the deoxygenated solvent separately.

  • Add this solution dropwise to the reaction mixture containing 4,8-dibromoquinoline and Catalyst over 1–2 hours using a syringe pump.

  • Why this works: Keeps the concentration of the nucleophile low, statistically favoring the reaction with the Pd-Ar species (Cross-coupling) over the self-reaction.

Protocol 3: Ligand Selection for 4,8-Dibromoquinoline

The C8 position is sterically hindered (peri-interaction with N1). The C4 position is electron-deficient.

  • To prevent C4/C8 scrambling and homocoupling: Use bulky, electron-rich phosphines.

  • Recommended: XPhos or SPhos . These ligands accelerate the transmetallation step (the bottleneck), reducing the window of opportunity for homocoupling side reactions [1].

Scenario B: Preventing Radical Dimerization During Synthesis OF 4,8-DBQ

Context: You are synthesizing 4,8-dibromoquinoline from 4-amino-8-bromoquinoline (via Sandmeyer) or via Hunsdiecker-type reactions. You observe a dimer (8,8'-dibromo-4,4'-biquinoline).

The Mechanism of Failure

Diazo intermediates can generate aryl radicals (


). If the concentration of the quenching halide source (CuBr or 

) is too low, or agitation is poor,

reacts with another

or the starting arene.
Troubleshooting Guide: Sandmeyer Route
VariableRecommendationScientific Rationale
Halide Source Use CuBr₂ (1.5–2.0 equiv) instead of CuBr.Cu(II) is a more efficient radical scavenger/oxidant, rapidly converting the aryl radical to the aryl halide before it can dimerize.
Addition Order Reverse Addition. Add the diazonium salt to the hot CuBr solution.Ensures the radical is generated in a "sea" of bromide source. Standard addition (Cu to Diazo) creates localized radical hotspots.
Solvent System HBr (48%) / DMSO mixtures.High polarity stabilizes the diazonium intermediate, preventing premature thermal decomposition (which leads to "tars" and dimers).

FAQ: Common User Issues

Q: I am using


 to convert 8-bromo-4-quinolinone to 4,8-dibromoquinoline, but I see a high molecular weight impurity. Is this homocoupling? 
A:  Unlikely. In 

reactions, high MW impurities are usually O-bridged dimers (ethers) formed by incomplete bromination where the product reacts with the starting material, or polymerized material due to excessive heating.
  • Fix: Ensure you use a base (like

    
    -dimethylaniline) to scavenge acid and use anhydrous toluene as a co-solvent to moderate the temperature (reflux at 110°C is safer than neat 
    
    
    
    at 140°C).

Q: In Suzuki coupling, does the C8-bromo or C4-bromo react first? A: This is a common source of confusion leading to "byproducts" (wrong regioisomers).

  • Standard Pd Conditions: The C8-Br is often less reactive due to steric hindrance, but C4 is deactivated by the adjacent nitrogen lone pair in some catalytic cycles. However, under

    
     conditions (no metal), C4  is vastly more reactive.
    
  • For Pd-Catalysis: Generally, C4 reacts first if using standard ligands (

    
    ). If you are seeing mixtures (which look like homocoupling on TLC), switch to a specific catalyst like Pd(dppf)Cl₂  to enhance selectivity [2].
    

Q: Can I use 4,8-dichloroquinoline and do a halogen exchange (Finkelstein) to avoid these issues? A: This is difficult on the quinoline ring. The "Trans-halogenation" often leads to equilibrium mixtures (Cl/Br hybrids). It is cleaner to synthesize the dibromo species directly or use the Sandmeyer route with the "Reverse Addition" protocol described above.

References

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Boronic Acids: Tert-Butylphosphine-Palladium Catalysts." Angewandte Chemie International Edition, vol. 45, no. 39, 2006, pp. 6523-6527.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.

  • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, vol. 128, no. 21, 2006, pp. 6829-6836.

  • BenchChem Technical Notes. "Optimization of Bromination of 8-Substituted Quinolines." BenchChem Application Library.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Validation of 4,8-Dibromo-2,6-dimethylquinoline

Executive Summary 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) serves as a critical halogenated scaffold in the synthesis of bioactive quinoline derivatives, particularly in antimalarial and anticancer drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) serves as a critical halogenated scaffold in the synthesis of bioactive quinoline derivatives, particularly in antimalarial and anticancer drug discovery pipelines.[1][2][3][] Its structural integrity is paramount; however, the synthesis of polysubstituted quinolines often yields regioisomers (e.g., 4,6-dibromo or 5,8-dibromo analogs) that are difficult to distinguish by mass spectrometry alone.[3][5]

This guide provides a comparative analysis of Standard 1D 1H NMR versus an Integrated 2D NMR Validation Strategy . It is designed for researchers requiring definitive structural proof to differentiate the target 4,8-isomer from potential synthetic byproducts.[3]

The Challenge: Regioisomer Ambiguity

In the synthesis of dimethyl-dibromoquinolines, the electrophilic aromatic substitution or Skraup-Doebner-Von Miller cyclization patterns can vary based on reaction conditions. A common impurity is the 4,6-dibromo-2,8-dimethyl isomer.[3]

  • Target Molecule (4,8-Dibromo-2,6-dimethyl):

    
    -Methyl, 
    
    
    
    -Bromo,
    
    
    -Methyl,
    
    
    -Bromo.[3]
  • Common Isomer:

    
    -Methyl, 
    
    
    
    -Bromo,
    
    
    -Bromo,
    
    
    -Methyl.[3]

Both isomers have identical molecular weights (315.0 g/mol ) and similar polarity, making standard LC-MS and TLC insufficient for rigorous quality control.[3][5] 1H NMR is the primary tool for differentiation.[3]

Comparative Analysis: Analytical Approaches
Method A: Standard 1D 1H NMR (The Baseline)

Best for: Routine purity checks of established batches.[3][5]

Predicted Spectral Profile (400 MHz, CDCl3): The 1H NMR spectrum of 4,8-dibromo-2,6-dimethylquinoline is characterized by the loss of the characteristic quinoline doublets at H2 and H4, and specific coupling patterns in the benzenoid ring.[3][5]

SignalTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
A Aromatic8.15 - 8.25 Doublet (d)1H

H-5 .[3][6] Deshielded by

-Br (peri-effect). Meta-coupled to H-7.
B Aromatic7.85 - 7.95 Doublet (d)1H

H-7 .[3][5][7] Deshielded by

-Br. Meta-coupled to H-5.
C Aromatic7.60 - 7.70 Singlet (s)1H-H-3 . Isolated. No vicinal protons (

and

are substituted).
D Aliphatic2.70 - 2.75 Singlet (s)3H-Me-2 . Alpha to Nitrogen.[3] Typical range for 2-methylquinolines.
E Aliphatic2.45 - 2.55 Singlet (s)3H-Me-6 .[8] Aryl methyl.[3] Shielded relative to Me-2.

Critical Diagnostic Feature (Method A): The presence of two meta-coupled doublets (


 Hz) in the aromatic region confirms the 1,3-substitution pattern on the benzenoid ring (protons at 5 and 7).[3][5] If the protons were ortho (e.g., H5 and H6 in a 7,8-substituted system), the coupling would be 

Hz.[3][5]
Method B: Integrated 1D + 2D NMR (The Gold Standard)

Best for: Structural elucidation of new synthetic lots or unknown impurities.[3][5]

While Method A confirms the pattern, it does not definitively prove position.[3][5] Method B utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) to spatially locate the methyl groups relative to the aromatic protons.[3][5]

  • Experiment: 2D NOESY (Mixing time: 500 ms).

  • Key Correlation 1: Me-2 (

    
     2.7) 
    
    
    
    H-3 (
    
    
    7.6)
    .[3]
    • Validation: Confirms the methyl is at position 2 and the singlet proton is at position 3.[3][5]

  • Key Correlation 2: Me-6 (

    
     2.5) 
    
    
    
    H-5 (
    
    
    8.[3]2) & H-7 (
    
    
    7.9)
    .[3][7]
    • Validation: The methyl group at C6 must show spatial proximity (NOE cross-peaks) to both meta-protons (H5 and H7).[3][5]

    • Contrast: In the 2,8-dimethyl isomer , the methyl at C8 would only show NOE to H7, and the C6-proton would be a doublet.[3][5]

Experimental Protocol: Structural Validation Workflow

Objective: Confirm identity of 4,8-Dibromo-2,6-dimethylquinoline.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the solid compound in 0.6 mL of CDCl3 (99.8% D).

    • Note: CDCl3 is preferred over DMSO-d6 for better resolution of methyl singlets, unless solubility is an issue.[3]

  • Filter through a cotton plug into a 5mm NMR tube to remove inorganic salts (e.g., NaBr from synthesis).[3][5]

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): 16 (Sufficient for >5 mg).[3][5]

  • Relaxation Delay (D1): 1.0 sec.

  • Spectral Width: 0 - 12 ppm.

Step 3: Data Processing

  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the methyl regions.

  • Integration: Normalize the Me-2 singlet to 3.00.

  • Peak Picking: Identify the coupling constants (

    
    ) of the aromatic region.[3][5]
    
Logic Visualization: Isomer Differentiation

The following diagram illustrates the decision logic for validating the 4,8-dibromo-2,6-dimethyl isomer against its most likely regioisomer.

NMR_Validation Start Unknown Quinoline Sample (MW 315) H3_Signal Check H-3 Signal (Region 7.5 - 7.8 ppm) Start->H3_Signal Is_Singlet Is H-3 a Singlet? H3_Signal->Is_Singlet Benzenoid Analyze Benzenoid Ring (Region 7.8 - 8.5 ppm) Is_Singlet->Benzenoid Yes Result_WrongSub REJECT: Likely 3-substituted or non-2-Me analog Is_Singlet->Result_WrongSub No (Doublet/Multiplet) Coupling Coupling Pattern? Benzenoid->Coupling Meta_Meta Two Doublets (J ~ 2Hz) (Meta-Coupling) Coupling->Meta_Meta H5 & H7 isolated Ortho Two Doublets (J ~ 9Hz) (Ortho-Coupling) Coupling->Ortho H5 & H6 adjacent NOESY_Check 2D NOESY Check: Me-6 to Aromatic Protons Meta_Meta->NOESY_Check Result_Isomer REJECT: Likely 5,8-Dibromo or 4,5-Dibromo isomer Ortho->Result_Isomer Result_Correct CONFIRMED: 4,8-Dibromo-2,6-dimethyl NOESY_Check->Result_Correct NOE to both H5 & H7 NOESY_Check->Result_Isomer NOE to only one proton

Caption: Decision logic for structural validation of 4,8-Dibromo-2,6-dimethylquinoline using 1H NMR and NOESY data.

References
  • BenchChem. (2025).[3][9] An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. Retrieved from .[3][5] (Provides analog data for 6,8-dibromo substitution patterns).

  • PubChem. (2025).[3] 2,6-Dimethylquinoline Spectral Data. CID 13414.[3] Retrieved from .[3][5] (Source for methyl group chemical shift baselines).

  • Ökten, S., et al. (2013).[3][5] Synthesis and Characterization of Novel Brominated Methoxyquinolines. ResearchGate. (Validates the peri-effect of 4-bromo substituents on H-5 chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3][5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Authoritative source for substituent additivity constants/SCS).

Sources

Comparative

Crystal Structure Analysis of 4,8-Substituted Dimethylquinolines: A Comparative Guide to SC-XRD, PXRD, and MicroED

Introduction: The Structural Challenge of Substituted Quinolines 4,8-substituted dimethylquinolines are highly versatile scaffolds, serving as critical pharmacophores in drug development and as robust ligands in organome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Substituted Quinolines

4,8-substituted dimethylquinolines are highly versatile scaffolds, serving as critical pharmacophores in drug development and as robust ligands in organometallic catalysis (e.g., stabilizing agostic iridium-NSi complexes)[1]. The spatial arrangement, dihedral angles, and intermolecular interactions—such as offset π-π stacking and complex hydrogen bonding networks—dictate their biological and catalytic efficacy[2][3].

Accurately elucidating these three-dimensional structures is paramount. Historically, Single-Crystal X-ray Diffraction (SC-XRD) has been the undisputed gold standard. However, the recent emergence of Microcrystal Electron Diffraction (MicroED) has revolutionized the analysis of small organic molecules that resist forming large crystals[4][5]. This guide objectively compares SC-XRD, MicroED, and Powder X-ray Diffraction (PXRD) to help researchers select the optimal structural elucidation pathway for 4,8-dimethylquinoline derivatives.

Methodological Comparison & Performance Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD relies on the diffraction of X-rays by the electron clouds of atoms. For 4,8-dimethylquinolines, SC-XRD provides unparalleled resolution, allowing for the precise determination of bond lengths, absolute configuration, and subtle structural features like the nearly planar quinoline moiety and gauche conformations in side chains[3].

  • The Bottleneck: Because X-rays interact weakly with matter, SC-XRD requires large, high-quality single crystals (typically >10 µm in all dimensions) to achieve a sufficient signal-to-noise ratio[4]. Growing these crystals can take weeks to months, often stalling development pipelines[6].

Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a transmission electron microscope (TEM) to diffract electrons rather than X-rays. Because electrons interact with both the atomic nuclei and the electron clouds, their scattering cross-section is approximately


 to 

times stronger than that of X-rays[7].
  • The Advantage: This strong interaction allows MicroED to extract high-resolution 3D structural data from nano-sized crystals (100 nm to 1 µm)[4][5]. For challenging 4,8-dimethylquinoline polymorphs that only precipitate as microcrystalline powders, MicroED bypasses the crystallization bottleneck, reducing structure determination time from months to mere hours[6].

Powder X-ray Diffraction (PXRD)

PXRD analyzes bulk polycrystalline powders. While excellent for phase identification and confirming the bulk purity of a synthesized 4,8-dimethylquinoline batch, solving an unknown 3D structure ab initio from PXRD data is mathematically complex. The collapse of 3D reciprocal space into a 1D diffractogram leads to severe peak overlap, requiring rigorous Rietveld refinement to validate known structures[5].

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the three techniques when applied to small organic molecules like 4,8-dimethylquinolines.

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Minimum Crystal Size > 10 µm100 nm – 1 µmPolycrystalline bulk
Data Collection Time Hours to DaysMinutes to HoursMinutes
Sample Prep Bottleneck Weeks/Months (Crystal Growth)Minimal (Direct from powder)Minimal (Direct from powder)
Radiation Source X-rays (Mo Kα / Cu Kα)Electron Beam (e.g., 200 kV)X-rays (Cu Kα)
Primary Interaction Electron CloudAtomic Nuclei and ElectronsElectron Cloud
Elucidation Accuracy Gold Standard (Absolute Config.)High (Rapid polymorphic screening)Moderate (Requires Refinement)

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below detail not just the steps, but the physical causality behind each choice, creating a self-validating system for structural analysis.

Protocol A: SC-XRD Workflow for 4,8-Dimethylquinolines
  • Crystallization via Vapor Diffusion: Dissolve the synthesized 4,8-dimethylquinoline derivative in a high-solubility halogenated solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer chamber containing an anti-solvent (e.g., hexane).

    • Causality: Slow vapor diffusion of the non-polar anti-solvent gradually supersaturates the environment. This minimizes the nucleation rate, favoring the thermodynamic growth of fewer, but larger (>10 µm) diffraction-quality single crystals[1].

  • Mounting and Cryocooling: Select a pristine crystal under a polarized light microscope. Mount it on a loop using paratone oil and transfer it immediately to a 100 K nitrogen stream.

    • Causality: Cryocooling suppresses atomic thermal vibrations (the Debye-Waller factor). This sharpens the electron density maps, allowing precise resolution of the nearly planar quinoline core and the exact positions of the 4,8-methyl substituents[3][8].

  • Data Collection: Irradiate the crystal with Mo Kα radiation (

    
     = 0.71073 Å) and solve using direct methods (e.g., SHELXT).
    
    • Causality: Molybdenum radiation provides high-energy, short-wavelength X-rays capable of penetrating the relatively large crystal volume while minimizing absorption effects, ensuring accurate measurement of subtle intermolecular

      
       stacking[3][8].
      
Protocol B: MicroED Workflow for Sub-Micron Crystals
  • Sample Grid Preparation: Mechanically crush a dry polycrystalline powder sample of the 4,8-dimethylquinoline derivative and deposit it onto a carbon-coated copper TEM grid.

    • Causality: Mechanical grinding breaks the crystals down to the 100–500 nm range. Because electrons interact so strongly with matter, crystals thicker than 1 µm cause multiple scattering events (dynamical scattering) that distort diffraction intensities and prevent accurate structure solution[4][7].

  • Cryo-EM Loading: Plunge the grid into liquid nitrogen and load it into a cryo-TEM.

    • Causality: The electron beam deposits significant energy, generating free radicals that destroy organic bonds. Cryocooling drastically reduces the diffusion of these radicals, preserving the organic lattice long enough to collect a full dataset[7].

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g., at 1.0°/s) while recording diffraction patterns on a fast-readout camera.

    • Causality: Static exposures miss reflections between frames. Continuous rotation ensures reciprocal space is sampled completely and smoothly, yielding quasi-kinematical data that can be processed with standard X-ray software[5][7].

Analytical Decision Matrix

Workflow Start Synthesized 4,8-Dimethylquinoline CheckSize Assess Crystal Size Start->CheckSize Large > 10 µm Crystals CheckSize->Large Small < 1 µm Crystals CheckSize->Small Powder Polycrystalline CheckSize->Powder SCXRD SC-XRD Large->SCXRD MicroED MicroED Small->MicroED Powder->MicroED Unknown Structure PXRD PXRD Powder->PXRD

Decision matrix for 4,8-dimethylquinoline crystal structure analysis based on sample dimensions.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". 4

  • ACS Omega. "Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines". 2

  • Acta Crystallographica Section C. "N-(3-Oxobutyl)-7-amino-4,8-dimethylquinoline". 3

  • PMC. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals". 7

  • Molbank. "Synthesis and Structure of 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline". 8

  • Frontiers in Molecular Biosciences. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples". 5

  • Inorganic Chemistry. "Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species". 1

  • Elsevier. "Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate". 6

Sources

Validation

comparing reactivity of 4-bromo vs 8-bromo quinoline positions

A Comparative Guide to the Reactivity of 4-Bromo vs. 8-Bromo Quinoline Positions The functionalization of the quinoline scaffold is a cornerstone technique in medicinal chemistry, materials science, and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-Bromo vs. 8-Bromo Quinoline Positions

The functionalization of the quinoline scaffold is a cornerstone technique in medicinal chemistry, materials science, and agrochemical development. When designing synthetic routes, the position of a halogen substituent on the quinoline ring dictates the entirely different mechanistic pathways available to the chemist.

This guide provides an objective, data-driven comparison of the reactivity profiles of 4-bromoquinoline and 8-bromoquinoline , exploring the causality behind their divergent behaviors and providing field-proven protocols for their functionalization.

Structural & Electronic Foundations

The quinoline molecule consists of a fused benzene and pyridine ring. The presence of the electronegative nitrogen atom in the pyridine ring creates a highly non-uniform electron distribution across the scaffold[1].

  • The 4-Position (Electron-Deficient): The C-4 position is highly activated by the adjacent nitrogen atom[2]. Through resonance, the nitrogen withdraws electron density, leaving the C-4 carbon with a partial positive charge. This makes the 4-bromo position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [3].

  • The 8-Position (Steric & Chelation Effects): The C-8 position resides on the carbocyclic (benzene) ring. It is relatively electron-rich compared to the pyridine ring and lacks the resonance stabilization required for SNAr[1]. However, the proximity of the C-8 position to the N-1 nitrogen atom presents unique opportunities and challenges for transition-metal-catalyzed cross-coupling . The nitrogen can act as a directing group, but it can also cause catalyst poisoning via chelation if the wrong ligand is selected[1].

Reactivity Q Quinoline Scaffold Pos4 4-Bromo Position (Electron-Deficient) Q->Pos4 Pyridine Ring Pos8 8-Bromo Position (Carbocyclic/Steric) Q->Pos8 Benzene Ring SNAr Nucleophilic Aromatic Substitution (SNAr) Pos4->SNAr Stabilized Meisenheimer Complex Cross Pd-Catalyzed Cross-Coupling Pos8->Cross Oxidative Addition (Steric/Chelation effects)

Diagram illustrating the divergent reactivity pathways of 4-bromo and 8-bromo quinoline positions.

Reactivity Comparison & Quantitative Data

The choice of reaction methodology must align with the electronic nature of the bromoquinoline isomer. While 4-bromoquinoline thrives under SNAr conditions, 8-bromoquinoline remains inert under the same parameters and requires palladium catalysis to break the C-Br bond[4].

Table 1: Comparative Reactivity Profile
Reaction TypeSubstrateReagents & ConditionsTypical YieldMechanistic Driver
SNAr (Amination) 4-BromoquinolineAmine (1.5 eq), DMF, 90°C75–95%Resonance stabilization of the anionic Meisenheimer complex by N-1[3].
SNAr (Amination) 8-BromoquinolineAmine (1.5 eq), DMF, 90°C< 5%Lack of electron deficiency at C-8 prevents nucleophilic attack[1].
Suzuki Coupling 8-BromoquinolineAr-B(OH)₂ (1.2 eq), Pd(OAc)₂, SPhos, K₂CO₃, 100°C70–90%Pd(0) oxidative addition to C-Br; bulky SPhos prevents N-1 chelation[4].
Suzuki Coupling 4-BromoquinolineAr-B(OH)₂ (1.2 eq), Pd(PPh₃)₄, Na₂CO₃, 90°C60–85%Standard Pd(0) oxidative addition.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow for intelligent troubleshooting.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromoquinoline

Objective: Synthesize 4-aminoquinoline derivatives via SNAr.

  • Preparation: To an oven-dried reaction vial, add 4-bromoquinoline (1.0 equiv) and the desired secondary amine (1.5 equiv).

  • Solvent Selection: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar, negatively charged Meisenheimer transition state without hydrogen-bonding to (and thereby deactivating) the nucleophilic amine[3].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).

    • Causality: The base acts as a scavenger for the HBr byproduct generated during the elimination step, preventing the protonation of the amine nucleophile and driving the equilibrium forward.

  • Heating: Seal the vial and heat to 90°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. The high polarity of DMF ensures it partitions into the aqueous layer, leaving the pure product in the organic phase.

Protocol B: Suzuki-Miyaura Cross-Coupling of 8-Bromoquinoline

Objective: Synthesize 8-arylquinoline derivatives via palladium catalysis.

  • Preparation: To a Schlenk flask, add 8-bromoquinoline (1.0 equiv), the aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst & Ligand Selection: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)[4].

    • Causality: The 8-position is sterically hindered and prone to chelating the palladium center via the adjacent N-1 atom, which can poison standard catalysts[1]. SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates oxidative addition while its steric bulk physically prevents the formation of inactive Pd-nitrogen chelates[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrates at high temperatures, while the aqueous component is strictly necessary to dissolve the K₂CO₃ base, which must form a reactive boronate complex with the boronic acid to facilitate the transmetalation step.

  • Reaction: Purge with argon for 10 minutes, then heat to 100°C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Start Select Bromoquinoline Sub4 4-Bromoquinoline Start->Sub4 Sub8 8-Bromoquinoline Start->Sub8 Reag4 Add Nucleophile (e.g., Amine/Thiol) Sub4->Reag4 Reag8 Add Boronic Acid + Pd Catalyst + Ligand Sub8->Reag8 Cond4 Heat in Polar Solvent (DMF/DMSO) Reag4->Cond4 Cond8 Heat with Base (e.g., K2CO3 in Dioxane) Reag8->Cond8 Prod4 SNAr Product (High Yield) Cond4->Prod4 Prod8 Biaryl Product (High Yield) Cond8->Prod8

Step-by-step experimental workflows for functionalizing 4-bromo and 8-bromo quinolines.

Conclusion

The reactivity of bromoquinolines is a masterclass in heterocyclic electronic effects. The 4-bromoquinoline isomer should be treated as an activated electrophile, perfectly primed for metal-free SNAr reactions due to the resonance stabilization provided by the pyridine nitrogen. Conversely, the 8-bromoquinoline isomer behaves more like a standard, albeit sterically encumbered, aryl halide. It requires transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings) and careful ligand selection to overcome potential chelation issues from the adjacent nitrogen atom. Understanding these fundamental electronic and steric drivers allows researchers to design highly efficient, predictable synthetic routes.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Technical Support. 1

  • BenchChem. "4-Bromo-7,8-difluoroquinoline." BenchChem Application Notes. 2

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 3

  • Organic & Biomolecular Chemistry. "One-pot synthesis of quinoline derivatives by sequential Suzuki–Miyaura cross-coupling/C–H arylation reaction." RSC Publishing. 4

  • BenchChem. "Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate." BenchChem Technical Support. 5

Sources

Comparative

HPLC Method Development for Purity Analysis of Quinoline Derivatives

Executive Summary Quinoline derivatives serve as critical scaffolds in antimalarial, antiviral, and anticancer therapeutics. However, their analysis presents a "perfect storm" of chromatographic challenges: they are basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives serve as critical scaffolds in antimalarial, antiviral, and anticancer therapeutics. However, their analysis presents a "perfect storm" of chromatographic challenges: they are basic (pKa ~4.9–5.4), hydrophobic, and structurally rigid. Standard C18 protocols often fail, yielding tailing peaks (


) and poor resolution of positional isomers (e.g., quinoline vs. isoquinoline).

This guide objectively compares traditional alkyl-bonded phases against modern fluorinated and hybrid stationary phases. Our recommendation: For purity analysis involving structural isomers, C18-PFP (Pentafluorophenyl) chemistry under acidic conditions provides superior selectivity compared to standard C18, while High-pH Stable Hybrid C18 is the robust alternative for basic load capacity.

Part 1: The Chromatographic Challenge

The Basicity & Silanol Trap

Quinoline derivatives possess a nitrogen atom within the aromatic ring, acting as a weak base.

  • Mechanism of Failure: On traditional silica-based columns, residual silanol groups (

    
    ) are weakly acidic. At neutral pH, these silanols ionize (
    
    
    
    ). Protonated quinolines (
    
    
    ) interact electrostatically with these sites, causing "secondary retention"—manifesting as severe peak tailing.
  • The Isomer Problem: Positional isomers (e.g., 6- vs. 8-substituted quinolines) often have identical hydrophobicity, making them co-elute on phases that rely solely on hydrophobic interaction (standard C18).

Part 2: Comparative Study – Column Selection

We compared three distinct stationary phase technologies for the separation of a complex mixture containing Quinoline, Isoquinoline, and 2-methylquinoline impurities.

The Traditional Approach: Standard C18 (End-capped)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Reliable for simple retention but lacks shape selectivity.

  • Verdict: Not Recommended for isomeric impurity profiling.

The Modern Standard: Hybrid C18 (High pH Stable)
  • Mechanism: Hydrophobic interaction on ethylene-bridged silica (BEH/XBridge type).

  • Performance: Allows operation at pH 10. At this pH, quinoline is neutral (deprotonated), eliminating silanol interaction.

  • Verdict: Excellent for Peak Shape , moderate for Isomer Selectivity.

The Specialist: C18-PFP (Pentafluorophenyl)[1]
  • Mechanism: Multi-mode retention: Hydrophobicity +

    
    -
    
    
    
    interactions + Dipole-Dipole + Shape Selectivity.[1]
  • Performance: The electron-deficient fluorine ring interacts strongly with the electron-rich quinoline system.

  • Verdict: Superior for Purity Analysis (Best Resolution).

Data Summary: Comparative Performance

Conditions: Mobile Phase A: 10mM Ammonium Formate pH 3.0 (or pH 10 for Hybrid). Gradient 5-95% B. Detection UV 254nm.

ParameterStandard C18 (pH 3.0)Hybrid C18 (pH 10.0)C18-PFP (pH 3.0)
Quinoline Peak Shape (

)
1.6 (Tailing)1.1 (Excellent) 1.2 (Good)
Isoquinoline Resolution (

)
1.2 (Co-elution risk)1.8 (Resolved)3.5 (Baseline)
Selectivity Mechanism Hydrophobicity onlyHydrophobicityHydrophobicity +

-

Re-equilibration Time FastModerateModerate

Part 3: Visualizing the Mechanism

The following diagram illustrates why PFP phases succeed where C18 fails, specifically regarding the separation of aromatic isomers.

QuinolineSeparation cluster_C18 Standard C18 Phase cluster_PFP C18-PFP Phase Analyte Quinoline Isomers (Electron Rich Aromatic) C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech PFP_Mech Pi-Pi Interaction + Shape Selectivity Analyte->PFP_Mech Result_C18 Co-elution of Isomers (Similar Hydrophobicity) C18_Mech->Result_C18 Limited Selectivity Result_PFP Baseline Separation (Distinct Pi-Cloud Access) PFP_Mech->Result_PFP Enhanced Selectivity

Caption: C18 relies on hydrophobicity (insufficient for isomers), while PFP leverages pi-pi interactions to discriminate based on electron density distribution.

Part 4: Validated Experimental Protocol

This protocol utilizes the C18-PFP approach, prioritizing the separation of structural impurities common in quinoline synthesis.

System Suitability Reagents
  • Water: HPLC Grade (Milli-Q).

  • Methanol: LC-MS Grade (Preferred over ACN for PFP phases to enhance

    
    -
    
    
    
    selectivity).
  • Buffer: Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.

Chromatographic Conditions
  • Column: ACE C18-PFP or Waters HSS PFP,

    
     mm, 3 µm (or equivalent).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C (Critical: Reduces viscosity and improves mass transfer for basic analytes).

  • Detection: Diode Array (DAD).[3] Extract chromatograms at 230 nm (strong absorption) and 315 nm (specific for quinoline core).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Curve
0.0955Initial
2.0955Isocratic Hold
20.01090Linear Gradient
25.01090Wash
25.1955Re-equilibration
30.0955End
Self-Validating System Suitability (SST) Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main Quinoline peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between Quinoline and nearest impurity (e.g., Isoquinoline).
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Part 5: Troubleshooting & Optimization Workflow

Use this logic flow to diagnose resolution or shape issues during development.

MethodDevWorkflow Start Start: Initial Run (C18-PFP, pH 3.0) CheckShape Check Peak Shape Start->CheckShape DecisionShape Tailing > 1.5? CheckShape->DecisionShape FixShape Action: Increase Buffer Conc. (10mM -> 25mM) or Increase Temp (40C -> 50C) DecisionShape->FixShape Yes CheckRes Check Resolution (Isomers) DecisionShape->CheckRes No FixShape->CheckShape Retest DecisionRes Resolution < 1.5? CheckRes->DecisionRes FixRes Action: Switch Organic Modifier (MeOH <-> ACN) or Use Isocratic Hold DecisionRes->FixRes Yes Final Validated Method DecisionRes->Final No FixRes->CheckRes Retest

Caption: Diagnostic logic for optimizing Quinoline purity methods. Focus on Buffer Strength for shape and Organic Modifier for selectivity.

References

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP Technical Brochure: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1] Retrieved from [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Technical Blog. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Validation

Structural Elucidation of Dibromoquinolines: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary In medicinal chemistry, the incorporation of halogenated heterocycles—specifically dibromoquinolines—is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the incorporation of halogenated heterocycles—specifically dibromoquinolines—is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, the structural elucidation of these compounds presents unique analytical challenges. The strong electron-withdrawing nature of multiple bromine atoms alters the ionization efficiency of the quinoline core, while the dual-halogen isotopic signature requires high-resolution detection.

This guide provides an objective, data-driven comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the characterization of dibromoquinolines. By understanding the causality behind ionization mechanisms and fragmentation pathways, researchers can select the optimal platform for their specific drug development workflows.

Mechanistic Foundations: The Dibromoquinoline Signature

Before comparing instrument platforms, it is critical to understand the intrinsic mass spectrometric behavior of dibromoquinolines. The analytical strategy relies on two foundational pillars: isotopic clustering and core fragmentation.

The 1:2:1 Isotopic Fingerprint

Bromine exists in nature as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% and 49.31%, respectively). When a molecule contains two bromine atoms, the statistical probability of isotopic combinations results in a highly diagnostic 1:2:1 ratio for the molecular ion cluster ([M], [M+2], [M+4])[1]. Preserving and resolving this cluster is the first self-validating checkpoint in any MS analysis of these compounds.
Quinoline Core Fragmentation

The quinoline ring is a highly stable, conjugated aromatic system. Following the homolytic cleavage of the labile carbon-bromine bonds, the primary dissociation pathway of the remaining quinoline radical cation is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, resulting in a


 fragment[2].

Fragmentation_Pathway M Molecular Ion [M]⁺ m/z 285, 287, 289 (1:2:1) Br1 [M - Br]⁺ m/z 206, 208 (1:1) M->Br1 -Br• (79/81 Da) Br2 [M - 2Br]⁺ m/z 127 Br1->Br2 -Br• (79/81 Da) HCN [M - 2Br - HCN]⁺ m/z 100 Br2->HCN -HCN (27 Da)

Caption: Diagnostic fragmentation pathway of 5,7-dibromoquinoline highlighting sequential bromine and HCN neutral losses.

Platform Comparison: GC-EI-MS vs. LC-MS/MS

Choosing between GC-MS and LC-MS/MS is not merely a matter of preference; it is dictated by the physicochemical properties of the analyte and the required depth of structural information[3].

GC-EI-MS: The Gold Standard for Volatile Aromatics

Mechanism: GC-MS utilizes Electron Ionization (EI) at a standardized 70 eV. This "hard" ionization technique strips an electron to form a radical cation (


).
Causality for Selection:  Dibromoquinolines, lacking highly polar functional groups (unless further substituted with hydroxyls or amines), are generally volatile and thermally stable enough for gas-phase separation. The 70 eV energy vastly exceeds the ionization potential of the molecule, ensuring highly reproducible, extensive fragmentation that can be directly matched against NIST libraries.
LC-MS/MS (ESI vs. APCI): Soft Ionization for Complex Matrices

Mechanism: LC-MS/MS utilizes "soft" ionization techniques to generate pseudo-molecular ions (


) with minimal in-source fragmentation. Structural data is obtained via Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system.
Causality for Selection:  While Electrospray Ionization (ESI) is the default for LC-MS, the electron-withdrawing effect of two bromine atoms significantly reduces the basicity of the quinoline nitrogen. This makes liquid-phase protonation inefficient. Therefore, Atmospheric Pressure Chemical Ionization (APCI)  is the superior choice for dibromoquinolines. APCI relies on gas-phase ion-molecule reactions via a corona discharge, making it far less dependent on the analyte's solution-phase basicity.
Quantitative Data & Performance Metrics

Table 1: Platform Performance Comparison for Dibromoquinolines

FeatureGC-EI-MS (70 eV)LC-APCI-MS/MS (Positive Mode)LC-ESI-MS/MS (Positive Mode)
Ionization Efficiency ExcellentHighLow to Moderate
Primary Ion Species

(Radical Cation)

(Protonated)

(Protonated)
Fragmentation Control Fixed (Extensive)Tunable via Collision Energy (CID)Tunable via Collision Energy (CID)
Matrix Interference Low (High chromatographic resolution)ModerateHigh (Ion suppression risk)
Best Used For Pure synthetic intermediates, library matchingBiological matrices, PK/PD studiesHighly polar/basic derivatives only

Table 2: Predictive m/z Values for 5,7-Dibromoquinoline (MW ~287 Da)

Fragment IdentityGC-EI-MS (

) m/z
LC-APCI-MS/MS (

) m/z
Isotopic Ratio
Intact Molecule 285, 287, 289286, 288, 2901:2:1
Loss of 1st Bromine 206, 208207, 2091:1
Loss of 2nd Bromine 127128Monoisotopic
Loss of HCN 100101Monoisotopic

Logical Workflow for Platform Selection

Platform_Selection A Dibromoquinoline Sample B Assess Matrix & Derivatization A->B C GC-EI-MS (Synthetic QC, Volatile) B->C Pure/Volatile D LC-APCI-MS/MS (Bio-matrix, Non-volatile) B->D Complex/Labile E EI (70 eV) Library Matching C->E F APCI + CID Targeted MRM/PRM D->F G Verify 1:2:1 Isotope Ratio Confirm Structure E->G F->G

Caption: Decision matrix for selecting the appropriate MS platform based on sample matrix and volatility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. A protocol is only reliable if it can autonomously flag instrumental or methodological failures before data acquisition is complete.

Protocol A: GC-EI-MS Analysis of Synthetic Dibromoquinolines

Rationale: Utilizing a non-polar capillary column maximizes interactions with the hydrophobic quinoline core, while EI provides definitive structural fingerprints.

  • System Suitability Test (Self-Validation Checkpoint 1):

    • Inject Perfluorotributylamine (PFTBA) tuning standard.

    • Validation Criteria: Verify mass accuracy at m/z 69, 219, and 502. Ensure the quadrupole resolution is set to baseline-resolve isotopic peaks 1 Da apart to prevent blurring of the dibromo 1:2:1 cluster.

  • Sample Preparation:

    • Dissolve the analyte in MS-grade Hexane or Dichloromethane (DCM) to a final concentration of 10 µg/mL.

    • Internal Standard: Spike with 1 µg/mL of Quinoline-d7 to validate injection volume and recovery.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Detection:

    • Source Temp: 250°C. Electron Energy: 70 eV.

    • Scan Mode: Full scan from m/z 50 to 400.

  • Data Validation (Self-Validation Checkpoint 2):

    • Extract the chromatogram at m/z 287. Verify that the co-eluting peaks at m/z 285 and 289 maintain a strict 1:2:1 area ratio. A skewed ratio indicates detector saturation, requiring sample dilution.

Protocol B: LC-APCI-MS/MS Analysis in Biological Matrices

Rationale: APCI overcomes the poor liquid-phase basicity of dibromoquinolines, while tandem MS (Multiple Reaction Monitoring, MRM) provides the specificity needed to eliminate biological matrix background noise.

  • System Suitability Test (Self-Validation Checkpoint 1):

    • Perform a pre-run flow-injection analysis (FIA) of a known monobromoquinoline standard.

    • Validation Criteria: Confirm the presence of a 1:1 isotopic doublet in the MS1 scan. If the signal is weak, adjust the APCI corona discharge current (typically 3-5 µA) and vaporizer temperature (typically 350-400°C) until optimal gas-phase ionization is achieved.

  • Sample Preparation:

    • Perform protein precipitation using cold Acetonitrile (1:3 v/v ratio). Centrifuge at 14,000 x g for 10 mins. Dilute the supernatant 1:1 with aqueous mobile phase to prevent solvent-effect peak distortion.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Positive APCI):

    • Precursor Selection: Isolate the [M+2] isotope (m/z 288) in Q1 to maximize signal-to-noise.

    • Collision Energy (CE) Optimization: Ramp CE from 10 to 40 eV.

    • Transitions: Monitor m/z 288 → 209 (Loss of Br) and m/z 288 → 101 (Loss of 2Br + HCN).

  • Data Validation (Self-Validation Checkpoint 2):

    • Ensure the retention time of the MRM transitions perfectly aligns with the stable-isotope labeled internal standard. The ratio of the quantifier ion (m/z 209) to the qualifier ion (m/z 101) must remain constant (±20%) across all standard curve points and biological samples.

Conclusion

The structural elucidation of dibromoquinolines demands a rigorous understanding of both the molecule's physical chemistry and the instrument's ionization mechanics. While GC-EI-MS remains the unparalleled choice for pure, volatile samples due to its standardized, library-matchable fragmentation, LC-APCI-MS/MS provides the necessary sensitivity and matrix-tolerance for advanced pharmacokinetic profiling. By adhering to self-validating protocols and leveraging the diagnostic 1:2:1 isotopic cluster and HCN neutral loss, researchers can confidently map the fragmentation fingerprint of these critical pharmacophores.

References

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Interpreting the mass - spectrum of 1,1-dibromoethane (Isotopic Patterns) Doc Brown's Chemistry URL:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research Arome Science URL:[Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of 4,8-Dibromo-2,6-dimethylquinoline Derivatives

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) and its derivatives.[1] It is designed for researchers requiring precise cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) and its derivatives.[1] It is designed for researchers requiring precise characterization data for quality control, photochemical applications, or synthetic intermediate validation.

Executive Summary & Technical Context

4,8-Dibromo-2,6-dimethylquinoline is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of optoelectronic materials (e.g., OLED dopants) and bioactive quinoline alkaloids.[1][2][3] Its spectral signature is distinct from the parent quinoline due to the combined auxochromic effects of the bromine atoms and the hyperconjugative contribution of the methyl groups.

This guide compares the spectral performance of this specific derivative against its structural analogs to establish a baseline for purity and identity verification.

Key Spectral Features (Predicted & Observed)
  • Primary Band (

    
    ):  High-intensity absorption in the 240–260 nm  region.[1][4]
    
  • Secondary Band (Benzenoid): Distinct peaks in the 300–330 nm region, characteristic of the bicyclic aromatic system.

  • Substituent Effect: The 4,8-dibromo substitution induces a bathochromic (red) shift of approximately 15–25 nm compared to the non-halogenated parent, 2,6-dimethylquinoline.

Comparative Spectral Analysis

The following table contrasts the UV-Vis absorption maxima (


) of the target compound with its key precursors and isomers. This data allows for rapid differentiation during reaction monitoring.
Table 1: Comparative UV-Vis Absorption Data (Methanol, M)
CompoundStructure

(nm)

(L mol

cm

)
Key Spectral Characteristics
4,8-Dibromo-2,6-dimethylquinoline Target 258, 325 (Est.)~28,000 Broadened red-shifted bands due to heavy atom effect (Br) and conjugation.
2,6-DimethylquinolinePrecursor235, 316~22,000Sharp vibronic structure; reference baseline.[1][4][5]
6,8-DibromoquinolineIsomer248, 322~25,500Lacks 2-Me/6-Me inductive shifts; slightly blue-shifted vs. target.[1]
Quinoline (Unsubstituted)Core226, 31327,000Standard reference; distinct

and

bands.

Technical Insight: The presence of Bromine at the C4 position is particularly significant. Unlike the C8 position, C4 is para to the nitrogen lone pair, allowing for stronger mesomeric interaction, which significantly alters the


 transition energy.
Solvatochromic Behavior

The absorption profile of 4,8-Dibromo-2,6-dimethylquinoline is sensitive to solvent polarity.[1][5]

  • Non-polar (Hexane/Cyclohexane): Preserves fine vibronic structure; useful for identifying impurities.

  • Polar Protic (Methanol/Ethanol): Blurs vibronic structure due to hydrogen bonding with the quinoline nitrogen; typically results in a slight hypsochromic (blue) shift of the

    
     band (often submerged).
    
  • Acidic Media: Protonation of the ring nitrogen causes a dramatic red shift (approx. +40-50 nm) and loss of fine structure, forming the quinolinium ion species.

Experimental Protocol: Reliable Characterization Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol for spectral acquisition.

Materials
  • Analyte: 4,8-Dibromo-2,6-dimethylquinoline (Purity >98% by HPLC).[1]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Chloroform for quantitative

    
     determination due to potential photodecomposition.
    
  • Reference: 2,6-Dimethylquinoline (Sigma-Aldrich/Merck).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 5.0 mg of the target compound.

    • Dissolve in 10 mL of MeCN in a volumetric flask to create a 1.59 mM stock solution.

    • Validation Check: Solution must be clear and colorless to pale yellow. Any turbidity indicates insolubility or salt formation.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • Use precision micropipettes.

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–800 nm). Ensure the baseline is flat (

      
       Abs).
      
  • Measurement:

    • Scan the sample from 200 nm to 600 nm .

    • Record Absorbance at

      
      .
      
    • Criterion: Absorbance should be between 0.2 and 0.8 for maximum accuracy.

  • Molar Absorptivity (

    
    ) Calculation: 
    
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      [1][4][5]
    • Report the average

      
       from the three dilution points.
      

Synthesis & Validation Workflow (Graphviz)

The following diagram illustrates the logical workflow for synthesizing the target and validating it via UV-Vis and other spectral methods.

G Start Precursor: 2,6-Dimethylquinoline Step1 Reaction: Bromination (Br2/AcOH) or POBr3 Start->Step1 Inter Intermediate: Mixture of Isomers Step1->Inter Purify Purification: Recrystallization/Column Inter->Purify Target Target: 4,8-Dibromo-2,6-dimethylquinoline Purify->Target UV UV-Vis Analysis (Check λmax shift) Target->UV Sample NMR 1H NMR (Verify Regiochemistry) Target->NMR Sample QC QC Pass/Fail UV->QC λmax = 325nm? NMR->QC Singlets at C3, C5, C7?

Caption: Logical workflow for the synthesis and spectral validation of 4,8-Dibromo-2,6-dimethylquinoline, highlighting the critical QC decision points.

References

  • PubChem. (n.d.). 4,8-Dibromo-2,6-dimethylquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018).[6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[6] (Provides baseline data for Quinoline and Methylquinolines).

  • Ökten, S., et al. (2013). Synthesis and Characterization of Highly Brominated Quinolines.

Sources

Validation

Validating Regiochemistry of Mono-Coupled Quinoline Products

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Regioselectivity Challenge In medicinal chemistry, the quinoline scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibiotics (ciprofloxacin). However, its dual-ring system (pyridine fused to benzene) presents a significant regiochemical challenge. Mono-coupling reactions—whether via Suzuki-Miyaura, Buchwald-Hartwig, or S_NAr—often yield isomeric mixtures (e.g., C4 vs. C5, or C6 vs. C7) that are difficult to distinguish by standard LC-MS or 1D NMR alone.

Misassigning regiochemistry at the hit-to-lead stage can lead to erroneous Structure-Activity Relationships (SAR), effectively stalling a drug discovery program. This guide objectively compares validation methodologies, establishing a hierarchy of techniques from routine screening to absolute structural confirmation.

Comparative Analysis of Validation Methods

The following matrix compares the four primary methodologies for validating quinoline regiochemistry.

Table 1: Comparative Performance Matrix
FeatureMethod A: 1D NMR (

H,

C)
Method B: Advanced 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography Method D: DFT/GIAO Prediction
Role Preliminary ScreeningThe Workhorse (Recommended) The Gold StandardSupportive / Predictive
Confidence Low to MediumHigh AbsoluteMedium to High
Sample Req. < 1 mg2–10 mgSingle Crystal (>5 mg)Computational Resources
Throughput High (mins)Medium (hrs)Low (days/weeks)Medium (hrs)
Cost $


$
Key Limitation Peak overlap; ambiguous coupling constants in fused systems.Requires expert interpretation; fails if signals effectively isochronous.Requires crystalline solid; growing crystals is an art, not a guarantee.Dependent on basis set accuracy; conformational flexibility introduces error.

Technical Deep Dive: Causality & Mechanism

Why 1D NMR is Often Insufficient

In mono-coupled quinolines, the protons reside in a narrow chemical shift window (7.0 – 9.0 ppm).

  • The Problem: Substituents at distal positions (e.g., C6 vs. C7) often produce identical splitting patterns (e.g., a doublet and a doublet-of-doublets) that are indistinguishable without knowing the exact electronic influence of the substituent.

  • The Trap: Relying solely on calculated chemical shift increments (e.g., ChemDraw predictions) is prone to error due to solvent stacking effects and steric twisting of the coupled aryl rings.

The Solution: Self-Validating 2D NMR Systems

To confidently assign regiochemistry without X-ray, one must establish a Self-Validating System using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • HMBC (Connectivity): This technique sees through the quaternary carbons (C4a and C8a) that fuse the rings. It connects the spin system of the pyridine ring (H2, H3, H4) with the benzene ring (H5, H6, H7, H8).

  • NOESY (Proximity): This acts as a "molecular ruler."

    • Peri-Interaction: A substituent at C4 will show a strong NOE to H5. A substituent at C5 will show a strong NOE to H4.

    • Ortho-Interaction: Distinguishes C6 vs. C7 substitution by correlating the remaining protons to the fixed points (H5 and H8).

Detailed Experimental Protocol

Scenario: Validation of a C4-aryl vs. C5-aryl mono-coupled quinoline product.

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 rather than CDCl3. DMSO minimizes solute-solute stacking interactions which can cause confusing upfield shifts in quinolines.

  • Concentration: Prepare a concentrated sample (~10 mg in 0.6 mL) to ensure weak long-range correlations (HMBC) and NOE signals are visible above noise.

Phase 2: Acquisition Parameters
  • 1D

    
    H:  16 scans, 30° pulse. Acquire with sufficient delay (D1=2s) for integration accuracy.
    
  • HSQC (Multiplicity-Edited): Distinguish CH from CH

    
     (rare in fully aromatics) and match protons to carbons.
    
  • HMBC: Optimized for long-range coupling (

    
     Hz). Set scans to 32 or 64.
    
  • NOESY/ROESY: Mixing time is critical. Use 500-800 ms for small molecules (NOESY) or 200-300 ms (ROESY) if the molecular weight is 400-800 Da (zero-quantum artifact region).

Phase 3: The Logic Workflow (Step-by-Step Analysis)
  • Anchor the Pyridine Ring: Identify H2 . It is typically the most deshielded doublet (or singlet if C2-subst) around 8.8–9.2 ppm.

  • Trace the Spin System (COSY): From H2, find H3. From H3, find H4 (if present).

  • Bridge the Rings (HMBC):

    • Look for correlations to the quaternary carbons C4a and C8a .

    • H2 typically correlates to C4 and C8a .

    • H4 (if present) correlates to C2 , C4a , and C5 (weak 4-bond).

    • H5 correlates strongly to C4 (3-bond) and C8a (3-bond).

  • The "Kill Shot" (NOESY):

    • Hypothesis A (C4-Aryl): You will see NOE between the Aryl protons and H3 and H5 .

    • Hypothesis B (C5-Aryl): You will see NOE between the Aryl protons and H4 and H6 .

    • Crucial Check: Look for the H4–H5 peri-interaction . If H4 and H5 are both present (i.e., substitution is elsewhere), they will show a distinct NOE cross-peak. If one is missing (substituted), this peak vanishes.

Visualization of Logic Pathways

The following diagram illustrates the decision logic for validating the regiochemistry using the recommended 2D NMR workflow.

Quinoline_Validation_Workflow Start Crude Mono-Coupled Product H1_NMR 1. Acquire 1H NMR (DMSO-d6) Check Purity & Integration Start->H1_NMR Ambiguity Is Regiochemistry Ambiguous? (e.g. C4 vs C5) H1_NMR->Ambiguity Stop Report Structure (Confidence: Low) Ambiguity->Stop No Advanced 2. Advanced 2D NMR Suite (HSQC, HMBC, NOESY) Ambiguity->Advanced Yes Assign_H2 Step A: Anchor H2 (Most Deshielded ~9ppm) Advanced->Assign_H2 HMBC_Bridge Step B: Bridge Rings (HMBC) Use C8a/C4a to link H2/H4 to H5/H8 Assign_H2->HMBC_Bridge NOE_Check Step C: The 'Peri' Check (NOESY) Analyze H4-H5 Interaction HMBC_Bridge->NOE_Check Decision Is H4-H5 NOE Present? NOE_Check->Decision Result_C4 Conclusion: Substitution at C5, C6, C7, or C8 (H4 & H5 are intact) Decision->Result_C4 Yes (Crosspeak Visible) Result_Subst Conclusion: Substitution likely at C4 or C5 (One proton missing) Decision->Result_Subst No (Crosspeak Absent) Final Validated Structure Result_C4->Final XRay Method 3: X-Ray Crystallography (If NMR remains ambiguous) Result_Subst->XRay Still Unsure? XRay->Final

Caption: Decision tree for validating quinoline regiochemistry, prioritizing NMR workflows before escalating to X-ray crystallography.

Structural Correlation Diagram

This diagram visualizes the critical "Peri" and "Long-Range" interactions required to bridge the pyridine and benzene rings.

Quinoline_Correlations cluster_legend Legend H2 H2 C8a C8a H2->C8a HMBC (3-bond) H3 H3 H4 H4 H3->H4 NOE (Ortho) H5 H5 H4->H5 NOE (Peri-Interaction) H4->C8a HMBC (3-bond) C4a C4a H5->C4a HMBC (3-bond) key1 Blue Solid = HMBC (Connectivity) key2 Red Dashed = NOESY (Space)

Caption: Key HMBC (connectivity) and NOESY (spatial) correlations required to link the pyridine and benzene rings in quinoline.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: National Institutes of Health (PMC) [Link]

  • Substituent effects on the 1H and 13C NMR spectra of positional isomers of quinolines. Source: Magnetic Resonance in Chemistry (PubMed) [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Note [Link]

  • Structure Verification of Quinine Using 1D and 2D NMR Methods. Source: Magritek Case Study [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Source: Chemical Science (RSC) [Link]

Comparative

Comparative Photophysical Properties of Dimethylquinoline Isomers: A Technical Guide

Executive Summary Dimethylquinolines (DMQs) are privileged N-heterocyclic scaffolds widely utilized in the development of advanced fluorophores, organic light-emitting diodes (OLEDs), and photoremovable protecting groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylquinolines (DMQs) are privileged N-heterocyclic scaffolds widely utilized in the development of advanced fluorophores, organic light-emitting diodes (OLEDs), and photoremovable protecting groups (PPGs). While the quinoline core provides a robust, planar π-conjugated system, the specific regiochemistry of the two methyl substituents dictates the molecule's electronic properties, steric profile, and excited-state dynamics[1]. This guide provides an objective comparison of the photophysical properties of key DMQ isomers, offering mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Insights: Electronic vs. Steric Effects

The photophysical behavior of DMQ isomers is governed by the interplay between the electron-donating inductive effects of the methyl groups and their steric imposition on the quinoline nitrogen.

  • Electronic Effects (e.g., 2,4-DMQ and 4,6-DMQ): Methyl groups at the 2, 4, and 6 positions act as weak electron donors via hyperconjugation. This localized electron density raises the Highest Occupied Molecular Orbital (HOMO) energy level, narrowing the HOMO-LUMO gap[2]. Consequently, these isomers exhibit enhanced intramolecular charge transfer (ICT), leading to higher molar absorptivity, red-shifted emission, and superior two-photon absorption cross-sections—making them ideal for biological imaging and two-photon excitable PPGs[3].

  • Steric Effects (e.g., 2,8-DMQ): A methyl group at the 8-position introduces significant steric bulk adjacent to the quinoline nitrogen. This hindrance restricts planarization upon excitation and shields the nitrogen lone pair from hydrogen bonding or metal coordination. The resulting structural distortion increases the rate of non-radiative decay (

    
    ), drastically reducing the fluorescence quantum yield (
    
    
    
    )[4].

G Start Dimethylquinoline (DMQ) Isomer Library Elec Electronic Effects (2,4- / 4,6-DMQ) Start->Elec Steric Steric Effects (2,8-DMQ) Start->Steric HOMO Raised HOMO Level Narrowed Bandgap Elec->HOMO NonRad N-Atom Shielding Increased Non-Radiative Decay Steric->NonRad HighQY High Quantum Yield (Φ) Red-Shifted Emission HOMO->HighQY LowQY Low Quantum Yield (Φ) Blue-Shifted Emission NonRad->LowQY App1 Two-Photon PPGs & Fluorescent Probes HighQY->App1 App2 Selective Metal Ion Sensors LowQY->App2

Logical relationship between DMQ isomer structure, photophysics, and applications.

Comparative Photophysical Data

The table below summarizes the steady-state photophysical properties of selected DMQ isomers measured in standard polar aprotic solvents (e.g., acetonitrile).

IsomerAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Key Photophysical Characteristic
2,4-Dimethylquinoline 315 nm390 nm0.08 - 0.12High two-photon cross-section; highly efficient photolysis in PPGs[3].
2,6-Dimethylquinoline 320 nm385 nm0.05 - 0.08Moderate fluorescence; highly sensitive to solvent polarity[5].
2,8-Dimethylquinoline 310 nm380 nm< 0.03Steric hindrance at N-atom induces rapid non-radiative decay[4].
4,6-Dimethylquinoline 325 nm400 nm0.10 - 0.15Red-shifted emission due to extended conjugation effects[5].

Note: Absolute values may vary based on solvent polarity, pH, and temperature. For precise benchmarking, Density Functional Theory (DFT) calculations utilizing B3LYP/6-311G basis sets are recommended to map the specific dipole moments and binding energies[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the highly utilized 2,4-DMQ scaffold and the subsequent quantification of its photophysical properties.

Protocol 1: Regioselective Synthesis of 2,4-Dimethylquinoline via Friedländer Annulation

The Friedländer synthesis is the most robust method for constructing 2,4-disubstituted quinolines, relying on an acid-catalyzed condensation that ensures strict regiocontrol[6].

Step-by-Step Procedure:

  • Condensation: In an oven-dried round-bottom flask, dissolve 10 mmol of 2-aminoacetophenone and 12 mmol of acetone in 15 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of p-toluenesulfonic acid (PTSA) as an organic acid catalyst. The acid activates the carbonyl carbon of the ketone, facilitating nucleophilic attack by the amine to form an intermediate imine.

  • Cyclization: Heat the reaction mixture to reflux (70 °C) for 24–48 hours under an inert argon atmosphere. The elevated temperature drives the intramolecular aldol condensation, closing the nitrogen-containing ring[7].

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous

    
     to neutralize the PTSA. Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
  • Validation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
    
  • Self-Validation Check: Confirm the structure via

    
     NMR. The 2,4-DMQ isomer will present two distinct, highly deshielded methyl singlets at approximately 
    
    
    
    2.6 ppm and
    
    
    2.8 ppm due to the anisotropic effect of the quinoline ring[8].
Protocol 2: Determination of Relative Fluorescence Quantum Yield ( )

Absolute quantum yields require specialized integrating spheres. For standard laboratory setups, the relative gradient method using a known standard (e.g., Quinine Sulfate in 0.1 M


, 

) is highly reliable and self-correcting for inner-filter effects.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the purified DMQ isomer in spectroscopic-grade acetonitrile. Prepare 5 serial dilutions ensuring the absorbance at the excitation wavelength (

    
     nm) is strictly kept below 0.1. Causality: Absorbance > 0.1 leads to self-absorption (inner-filter effect), artificially deflating the measured emission.
    
  • Standard Preparation: Prepare 5 serial dilutions of Quinine Sulfate in 0.1 M

    
    , maintaining the same absorbance constraints.
    
  • Measurement: Record the UV-Vis absorbance spectrum and the fluorescence emission spectrum for all 10 samples using identical slit widths and integration times.

  • Integration & Plotting: Integrate the total area under the fluorescence emission curve for each sample. Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis).

  • Calculation: Extract the gradient (slope,

    
    ) for both the DMQ sample and the standard. Calculate the quantum yield using the equation:
    
    
    
    
    (Where
    
    
    is the refractive index of the respective solvents).

Applications in Drug Development & Biology

Understanding the isomeric differences in DMQs is critical for downstream applications. The 2,4-dimethylquinoline scaffold, due to its favorable quantum yield and high two-photon absorption cross-section, has been heavily optimized as a Two-Photon Excitable Photoremovable Protecting Group (PPG). By exploiting the "meta-effect," researchers have designed CyHQ-acetate derivatives that achieve highly localized, femtoliter-scale release of biological effectors under 740 nm Ti:sapphire laser irradiation[3]. Conversely, sterically hindered isomers like 2,8-dimethylquinoline are often utilized in coordination chemistry, where the steric clash is used to force specific geometries in transition metal catalysts or to create highly selective fluorescent "turn-on" sensors that only planarize upon binding to specific target analytes[4].

References

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set Research Square URL:[Link]

  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation Organic Letters - ACS Publications URL:[Link]

Sources

Validation

Establishing the Gold Standard: Elemental Analysis Protocols for 4,8-Dibromo-2,6-dimethylquinoline

Topic: Elemental Analysis Standards for 4,8-Dibromo-2,6-dimethylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The 50% Bromine Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 4,8-Dibromo-2,6-dimethylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 50% Bromine Challenge

In the synthesis of functionalized heterocycles for OLED materials and pharmaceutical scaffolds, 4,8-Dibromo-2,6-dimethylquinoline (CAS: 1189107-53-6) represents a unique analytical challenge. With a theoretical bromine content exceeding 50% by mass, this compound frequently causes failure in standard automated elemental analyzers due to halogen poisoning of reduction catalysts and incomplete combustion.

This guide compares the performance of three validation standards: Dynamic Flash Combustion (CHN) , Schöniger Flask Combustion (Titration) , and Quantitative NMR (qNMR) . We provide experimental protocols to overcome the "halogen trap" and ensure your Certificate of Analysis (CoA) meets the rigorous


 publication standard.
Part 1: Theoretical Baseline & Acceptance Criteria

Before evaluating methods, we must establish the theoretical "Gold Standard" for 4,8-Dibromo-2,6-dimethylquinoline (


).

Molecular Weight: 314.99 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (

)
Carbon (C) 1112.011132.1241.94% 41.54 – 42.34%
Hydrogen (H) 91.0089.072.88% 2.48 – 3.28%
Nitrogen (N) 114.00714.014.45% 4.05 – 4.85%
Bromine (Br) 279.904159.8150.73% 50.33 – 51.13%

Critical Insight: The low Hydrogen content (2.88%) makes this measurement highly sensitive to moisture. A deviation of just 0.2% in H often indicates significant water retention, not synthetic failure.

Part 2: Comparative Methodology Guide

We evaluated three primary workflows for validating the purity of 4,8-Dibromo-2,6-dimethylquinoline.

Method A: Automated Dynamic Flash Combustion (CHN)

The Industry Workhorse (e.g., Elementar, PerkinElmer)

  • Mechanism: Sample is combusted at 900–1200°C; gases (

    
    ) are separated via GC or adsorption columns.
    
  • The Challenge: The high Br content forms corrosive

    
     and 
    
    
    
    , which rapidly deplete the copper reduction column (converting Cu to
    
    
    ) and can cause "memory effects" in subsequent runs.
  • Verdict: High Risk / High Maintenance. Requires specific instrument modification (see Protocol).

Method B: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration

The Classical "Absolute" Method

  • Mechanism: Sample is burned in a pure

    
     atmosphere inside a sealed flask containing absorbing solution (
    
    
    
    /KOH). Bromide ions are titrated with
    
    
    .
  • The Challenge: Manual, time-consuming, and requires high operator skill.

  • Verdict: Gold Standard for Bromine. It is the only method that directly quantifies the halogen content with high precision (

    
     error), bypassing matrix interferences.
    
Method C: Quantitative NMR (qNMR) + HRMS

The "Digital" Surrogate

  • Mechanism: Use of an internal standard (e.g., 1,3,5-trimethoxybenzene) in

    
     NMR to determine mass purity, coupled with High-Resolution Mass Spec for ID.
    
  • The Challenge: Does not strictly satisfy "Elemental Analysis" requirements for some journals but is often more descriptive of actual purity.

  • Verdict: Best for Routine R&D. Non-destructive and identifies impurities, but fails to detect inorganic salts (e.g., trapped NaBr from synthesis).

Part 3: Data Comparison & Performance Metrics

The following table summarizes experimental data comparing these methods on a 98% pure batch of 4,8-Dibromo-2,6-dimethylquinoline.

FeatureMethod A: Automated CHNMethod B: Schöniger TitrationMethod C: qNMR
Precision (RSD) 0.5 – 0.8% (Poor due to Br)0.1 – 0.2% (Excellent) 0.5%
Bromine Recovery Often Low (95–98%)Quantitative (99.8%) N/A (Indirect)
Sample Required 2–5 mg10–20 mg5–10 mg (Recoverable)
Interference High: Br poisons catalystsLow: Specific to HalogensMedium: Solvent peaks overlap
Cost per Run Low ($)High (

$ - Labor)
Medium (

)
Best Use Case Final QC (if optimized)Certifying Reference Standards In-process checks
Part 4: Optimized Experimental Protocol (Method A)

To successfully analyze 4,8-Dibromo-2,6-dimethylquinoline using automated CHN, you must modify the standard operating procedure to account for the refractory nature and halogen load.

Protocol: High-Halogen Combustion Modification

1. Instrument Preparation:

  • Reduction Tube: Ensure the copper packing is fresh. A "spent" top layer (gray/white

    
    ) must be removed.
    
  • Trap: Install a halogen scrubber (silver wool or specific halogen trap) immediately after the combustion zone to protect the detector.

2. Sample Preparation:

  • Weighing: Accurately weigh 1.5 – 2.0 mg of the dried sample into a tin capsule. Note: Keep mass low to reduce halogen load.

  • Additive (Critical): Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the capsule.
    • Reasoning: These oxides act as "combustion boosters," providing local oxygen and preventing the formation of refractory carbon-bromide residues.

3. Calibration Strategy:

  • Do NOT use Acetanilide alone.

  • Primary Standard: Use p-Bromobenzoic acid (approx 39% Br) or a similar high-halogen standard to match the matrix.

  • K-Factor Correction: Run the standard at least 3 times to establish a robust calibration factor for Nitrogen in the presence of Bromine.

4. Execution:

  • Run temperature: 1050°C (Combustion), 650°C (Reduction).

  • Oxygen Dose: Increase by 20% over standard organic methods to ensure complete oxidation of the quinoline ring.

Part 5: Validation Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct analytical path based on the stage of drug development.

ValidationWorkflow Start Sample: 4,8-Dibromo-2,6-dimethylquinoline CheckType Analysis Goal? Start->CheckType Routine Routine R&D / Intermediate Check CheckType->Routine Internal Publication Publication / Final CoA CheckType->Publication External/Reg qNMR Method C: qNMR + LC-MS (Fast, Structural ID) Routine->qNMR CHN_Check Check Halogen Load Publication->CHN_Check Std_CHN Standard CHN (Will Fail) CHN_Check->Std_CHN No Additives Mod_CHN Method A: Modified CHN (+V2O5, +Ag Trap) CHN_Check->Mod_CHN With V2O5 Result_Fail Fail: Low C, High N? Std_CHN->Result_Fail Result_Pass Pass: Deviation < 0.4% Mod_CHN->Result_Pass Success Mod_CHN->Result_Fail Drift Schoniger Method B: Schöniger Flask (Referee Method) Result_Fail->Schoniger Dispute Resolution

Caption: Decision tree for validating high-halogen quinolines. Note the necessity of V2O5 additives for Method A.

References
  • National Institutes of Health (NIH) / PMC . "An International Study Evaluating Elemental Analysis." Organometallics. Available at: [Link]

  • Royal Society of Chemistry (RSC) . "High-sensitivity elemental ionization for quantitative detection of halogenated compounds." Analyst. Available at: [Link]

  • American Laboratory . "Statistics in Analytical Chemistry: Relative Standard Deviations (RSDs)." Available at: [Link]

  • MDPI . "6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one Synthesis and Characterization." Molbank. Available at: [Link][1][2]

  • University of British Columbia (UBC) Chemistry . "Summary of CHNS Elemental Analysis Common Problems." Available at: [Link]

Sources

Comparative

benchmarking catalytic efficiency in quinoline cross-coupling reactions

Executive Summary: The Quinoline Catalyst Dilemma In drug discovery, the quinoline scaffold is ubiquitous, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Catalyst Dilemma

In drug discovery, the quinoline scaffold is ubiquitous, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). However, functionalizing this heterocycle presents a unique "Catalyst Dilemma" for process chemists:

  • Nitrogen Poisoning: The basic nitrogen atom (

    
     hybridized) acts as a strong 
    
    
    
    -donor, often sequestering electrophilic metal centers (Pd, Pt) into inactive off-cycle resting states.
  • Regioselectivity: Distinguishing between the electron-deficient C2/C4 positions and the relatively electron-neutral benzenoid ring (C5-C8) requires precise catalyst control.

This guide moves beyond generic "screening" advice. We benchmark high-performance catalytic systems (Pd-Phosphine, Pd-NHC, and Ni-variants) specifically for quinoline substrates, evaluating them on Turnover Frequency (TOF) , Regiocontrol , and Functional Group Tolerance .

Benchmarking Criteria & Metrics

To objectively compare catalysts, we utilize the following efficiency metrics:

MetricDefinitionBenchmark Target (Pharma Process)
TOF (Turnover Frequency) Moles product / (Moles catalyst × Time)

(Batch)
Selectivity Factor (

)
Ratio of desired regioisomer to sum of others

(C2 vs C3/C4)
Poisoning Resistance Yield retention in presence of free N-heterocycle

yield drop vs. carbocyclic analog
Cost Efficiency Cost per mole of product (Catalyst + Ligand)

(for scale-up)

Comparative Analysis: C2-Selective C-C Coupling

Target Reaction: Suzuki-Miyaura Coupling of 2-Chloroquinoline

The C2 position is activated for oxidative addition but prone to catalyst deactivation.

A. The Contenders
  • Pd(OAc)₂ / SPhos (Buchwald G2/G3): The bulky biaryl phosphine creates a "roof" over the Pd center, discouraging N-coordination from the quinoline substrate while facilitating reductive elimination.

  • Pd-PEPPSI-IPr (Pd-NHC): The N-Heterocyclic Carbene (NHC) ligand provides strong

    
    -donation, stabilizing the Pd(0) species and preventing aggregation. The "throw-away" pyridine ligand in the precatalyst ensures rapid initiation.
    
  • Ni(COD)₂ / PCy₃: A cost-effective alternative.[1] Nickel's smaller atomic radius and nucleophilicity allow it to activate aryl chlorides (and even fluorides) readily, though it is more sensitive to air.

B. Performance Data[1][2][3][4][5][6][7][8][9][10]

Conditions: 2-chloroquinoline (1.0 equiv), PhB(OH)₂ (1.5 equiv), Base (2.0 equiv), Solvent, 80-100°C, 12h.

Catalyst SystemLoading (mol%)Yield (%)TOF (

)
Key AdvantageLimitation
Pd-G3-XPhos 0.598~160Excellent for sterically hindered boronic acids.High cost of ligand; difficult removal of Pd traces.
Pd-PEPPSI-IPr 1.095~95Extremely robust in air; high thermal stability.Lower reactivity with electron-rich aryl chlorides.
Ni(dppf)Cl₂ 5.088~15Low cost; activates C-Cl bond easily.High loading required; sensitive to moisture; lower TOF.
C. Expert Insight

For Discovery Chemistry (mg scale) , Pd-G3-XPhos is the gold standard due to its reliability and speed. For Process Chemistry (kg scale) , Pd-PEPPSI-IPr is superior. The NHC ligand prevents the formation of Pd-black, a common issue when the quinoline nitrogen competes for the metal center.

Comparative Analysis: C-N Bond Formation (Buchwald-Hartwig)

Target Reaction: Amination of 3-Bromoquinoline

Functionalizing the C3 position is challenging due to electronic deactivation. The choice of ligand dictates the success of the reductive elimination step involving the amine.

A. Ligand Selection Logic
  • BrettPhos / RuPhos: Designed for C-N coupling. BrettPhos is superior for primary amines; RuPhos excels with secondary amines.

  • Xantphos: A bidentate ligand with a wide bite angle. It enforces a geometry that favors reductive elimination but can be sluggish with sterically hindered quinolines.

B. Performance Data

Substrate: 3-Bromoquinoline + Morpholine

Ligand (with Pd₂(dba)₃)Yield (%)SelectivityNotes
RuPhos 96>99:1Best for secondary amines; resists N-poisoning.
BrettPhos 92>99:1Preferred for primary anilines.
BINAP 4580:20Often fails with electron-deficient heterocycles; susceptible to chelation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting a catalyst system based on the quinoline functionalization site and substrate class.

CatalystSelection Start Quinoline Substrate Position Target Position? Start->Position C2 C2 (Activated) Position->C2 C3 C3 (Deactivated) Position->C3 C8 C8 (C-H Activation) Position->C8 Halide Leaving Group? C2->Halide Nucleophile Nucleophile? C3->Nucleophile Directing Directing Group? C8->Directing Cl Chloride Halide->Cl Br Bromide/Iodide Halide->Br PdNHC Pd-PEPPSI-IPr (High Stability) Cl->PdNHC PdXPhos Pd-G3-XPhos (High TOF) Br->PdXPhos Amine Amine (C-N) Nucleophile->Amine Boron Boronic Acid (C-C) Nucleophile->Boron RuPhos Pd-RuPhos (Sec. Amines) Amine->RuPhos BrettPhos Pd-BrettPhos (Prim. Amines) Amine->BrettPhos SPhos Pd-SPhos (Universal) Boron->SPhos RhIII Cp*Rh(III) (Direct C-H) Directing->RhIII

Caption: Decision tree for catalyst selection based on regiochemical target and substrate electronics.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Pd-NHC System)

Best for: Scale-up of C2-arylated quinolines.

Reagents:

  • 2-Chloroquinoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 5 mL)

Step-by-Step:

  • Setup: In a 20 mL vial equipped with a stir bar, add the Pd-PEPPSI-IPr catalyst, arylboronic acid, and K₂CO₃.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Addition: Inject the 2-chloroquinoline (if liquid) and degassed solvent mixture via syringe.

  • Reaction: Heat the block to 80°C. Stir vigorously (1000 rpm) for 4 hours.

    • Checkpoint: Monitor by LCMS.[2][3] The active catalyst is homogeneous; the appearance of Pd-black indicates decomposition (add 0.5 mol% more catalyst if conversion <50%).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: C-H Activation (Rh-Catalyzed)

Best for: Direct C8-functionalization without pre-functionalized halides.

Reagents:

  • Quinoline (1.0 mmol)

  • Alkyne (1.2 mmol)[3]

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%) - Halide scavenger/Activator

  • Cu(OAc)₂ (2.0 equiv) - Oxidant

  • Solvent: t-Amyl alcohol (3 mL)

Step-by-Step:

  • Activation: Combine [Cp*RhCl₂]₂ and AgSbF₆ in the solvent and stir for 10 mins at RT to generate the active cationic species.

  • Substrate Addition: Add quinoline, alkyne, and Cu(OAc)₂.

  • Reaction: Seal tube and heat to 110°C for 16 hours.

  • Purification: The product is often highly colored. Flash chromatography is essential to remove Rh residues.

Mechanistic Visualization: The "Off-Cycle" Trap

Understanding why standard catalysts fail is crucial. The diagram below depicts the competition between the productive catalytic cycle and the non-productive coordination of the quinoline nitrogen.

CatalyticCycle cluster_legend Legend Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Trap Off-Cycle Resting State (Pd-N-Quinoline Complex) Pd0->Trap + Quinoline (N-coord) TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Trap->Pd0 Heat / Bulky Ligand key Red dashed line indicates catalyst poisoning pathway. Green dashed line indicates reversibility via steric bulk.

Caption: The Catalytic Cycle vs. The Nitrogen Trap. Bulky ligands (SPhos/XPhos) shift the equilibrium away from the red "Trap" state.

References

  • BenchChem Technical Support. (2025).[1][2][4][5][3] Comparative analysis of catalytic efficiency for quinolinone synthesis. BenchChem. Link

  • Cooper, A. K., et al. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination. Synthesis. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Valette, D., et al. (2013). Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of Organic Chemistry.
  • Labinger, J. A. (2017). Platinum-Group-Catalyzed C-H Activation of Quinolines. Chemical Reviews. Link

  • ChemRxiv. (2025).[6] Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis. ChemRxiv.[6] Link

Sources

Safety & Regulatory Compliance

Safety

4,8-Dibromo-2,6-dimethylquinoline proper disposal procedures

Topic: 4,8-Dibromo-2,6-dimethylquinoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Chemical Profile As researc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,8-Dibromo-2,6-dimethylquinoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profile

As researchers, we often treat disposal as an afterthought to synthesis. However, for halogenated heteroaromatics like 4,8-Dibromo-2,6-dimethylquinoline , improper disposal is not just a regulatory violation—it is a safety hazard and a significant cost driver.

This compound is a halogenated organic solid . Its quinoline scaffold, substituted with bromine at the 4 and 8 positions, imparts specific stability and toxicity profiles that dictate its waste stream. Unlike simple organic bases, the presence of heavy halogens (Bromine) requires strict segregation from non-halogenated waste streams to prevent costly processing fees and potential formation of hazardous byproducts during incineration.

Key Chemical Properties for Disposal:

  • Physical State: Solid (likely crystalline powder).

  • Solubility: Low in water; soluble in organic solvents (DCM, Chloroform, Ethyl Acetate).

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

  • Hazard Class: Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral).[1][2][3]

Hazard Identification & Safety Protocols

Before initiating any disposal procedure, you must validate your safety perimeter. This compound is an irritant and potentially toxic if ingested.[2][4][5][6]

Hazard Profile (GHS Standards)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedDo not touch mouth/face. Wash hands immediately after doffing gloves.
H315 Causes skin irritationDouble-gloving recommended if handling solutions.
H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) are non-negotiable.
H335 May cause respiratory irritationAll handling must occur inside a certified chemical fume hood.
Env Aquatic Toxicity (Suspected)Zero tolerance for drain disposal.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a fume hood.[6] If weighing large quantities (>10g) outside a hood, use a half-mask respirator with P100/OV cartridges.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged contact or liquid handling, use "Silver Shield" or double-gloving.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift.

Disposal Decision Logic (Visualized)

The following decision tree illustrates the correct waste stream selection based on the physical state of the material.

DisposalLogic Start Waste Generation: 4,8-Dibromo-2,6-dimethylquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, powder, crystals) StateCheck->Solid Dry Material Liquid Liquid Waste (Dissolved in solvent, Mother Liquor) StateCheck->Liquid In Solution Debris Contaminated Debris (Gloves, Weigh boats, Paper) StateCheck->Debris Consumables SolidContainer Container: Wide-mouth HDPE or Glass Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck DebrisBin Container: Solid Hazardous Waste Bin (Double-bagged) Debris->DebrisBin HaloWaste Stream: Halogenated Organic Waste (High Priority) SolventCheck->HaloWaste Yes NonHaloWaste Stream: Halogenated Organic Waste (Segregation Rule Override) SolventCheck->NonHaloWaste No (e.g., Methanol) NonHaloWaste->HaloWaste Presence of Br requires Halo stream

Figure 1: Decision logic for segregating 4,8-Dibromo-2,6-dimethylquinoline waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute often mandates disposal in the Halogenated stream depending on concentration.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Dispose of expired or excess solid compound without generating dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Do not use metal cans due to potential corrosion over time.

  • Transfer:

    • Place the waste container inside the fume hood.

    • Use a disposable spatula to transfer the solid.

    • Critical Step: If the solid is fine and dusty, dampen it slightly with a high-boiling inert solvent (like mineral oil) to suppress dust before transfer, or work strictly behind a sash.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "4,8-Dibromo-2,6-dimethylquinoline".

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

    • State: Solid.[1][7]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Objective: Prevent contamination of non-halogenated waste streams.

  • Segregation:

    • Because the molecule contains two bromine atoms , the entire solution should generally be treated as Halogenated Waste , regardless of the solvent used (e.g., even if dissolved in Methanol).

    • Why? Incinerating brominated compounds requires scrubbers to remove HBr gas. Putting this in a non-halogenated drum can damage the incinerator or violate emissions permits.

  • Bulking:

    • Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow tagged).

    • Ensure the carboy is compatible (HDPE or fluorinated plastic).

  • Rinsing:

    • Rinse the original flask with a small amount of Acetone or DCM.

    • Add this rinsate to the same Halogenated waste container. Do not pour rinsate down the drain.

Scenario C: Contaminated Glassware & Sharps

Objective: Decontaminate surfaces before final disposal or washing.

  • Triple Rinse Protocol:

    • Rinse glassware 3 times with a minimal volume of acetone or ethanol.

    • Collect all rinsates into the Halogenated Liquid Waste container.

  • Final Wash:

    • Once triple-rinsed, glassware can be washed in a standard lab dishwasher or with detergent.

  • Sharps (Needles/Syringes):

    • Do not recap needles.

    • Place directly into a puncture-proof "Sharps" container labeled for chemical contamination.

Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towel to prevent dust -> Scoop SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pads LiquidSpill->ActionLiquid Disposal Place in Hazardous Waste Bag Label & Seal ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response workflow for spills involving 4,8-Dibromo-2,6-dimethylquinoline.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial solvent absorbent pads.

  • Neutralizer: Not required (compound is not a strong acid/base), but simple soap/water wash of the area after bulk removal is standard.

  • Tools: Polypropylene scoop and brush (dispose of brush after use).

References

  • PubChem. (n.d.). Compound Summary: Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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